PrDiAzK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20N4O5 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[3-(prop-2-ynoxymethyl)diazirin-3-yl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H20N4O5/c1-2-7-21-8-13(16-17-13)9-22-12(20)15-6-4-3-5-10(14)11(18)19/h1,10H,3-9,14H2,(H,15,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
IQIHYRYNMKCBMK-JTQLQIEISA-N |
Isomeric SMILES |
C#CCOCC1(N=N1)COC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C#CCOCC1(N=N1)COC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to PrDiAzK: A Bifunctional Amino Acid for Mapping Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
PrDiAzK is a bifunctional, noncanonical amino acid engineered for the elucidation of protein-protein and protein-RNA interactions within the cellular environment. Its unique structure, featuring a photo-activatable diazirine moiety for covalent cross-linking and a terminal alkyne for bioorthogonal "click" chemistry, enables the capture and subsequent identification of transient and low-affinity molecular interactions. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its synthesis, site-specific incorporation into proteins, and application in mapping molecular interaction networks.
Introduction
The study of dynamic molecular interactions is fundamental to understanding cellular signaling, regulation, and disease pathogenesis. This compound (Propargyl-diazirine-lysine) has emerged as a powerful tool for researchers, offering a method to covalently trap interacting partners in situ, which can then be enriched and identified using mass spectrometry. This bifunctional amino acid can be inserted into a protein of interest at a specific site with minimal structural perturbation through genetic code expansion techniques.[1][2][3]
The diazirine group on this compound is a compact, photo-activatable cross-linker.[1][2] Upon exposure to UV light, it forms a highly reactive carbene that can covalently bond with nearby molecules, effectively "trapping" interacting partners.[1][2] The alkyne handle allows for the specific attachment of reporter tags, such as biotin or fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.[1][2] This dual functionality facilitates the enrichment and identification of cross-linked complexes from complex cellular lysates.
Mechanism of Action
The utility of this compound is rooted in a two-step mechanism:
-
Photo-activated Cross-linking: The diazirine ring in this compound is stable under normal cellular conditions. When irradiated with UV light (typically around 350 nm), it loses nitrogen gas to generate a highly reactive and short-lived carbene intermediate. This carbene can then insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent bond with an interacting protein or nucleic acid.[1][2]
-
Bioorthogonal Labeling: The terminal alkyne group on this compound does not react with endogenous cellular components. Following cross-linking and cell lysis, this alkyne handle can be specifically reacted with an azide-containing reporter molecule (e.g., biotin-azide for affinity purification or a fluorescent azide for imaging) through a click chemistry reaction.[1][2] This specific labeling allows for the selective enrichment of this compound-containing peptides and their cross-linked partners for subsequent analysis by mass spectrometry.
Data Presentation
Quantitative Data Summary
The efficiency of this compound incorporation and cross-linking is crucial for the successful identification of interacting partners. The following table summarizes key quantitative parameters for this compound in comparison to other bifunctional noncanonical amino acids.
| Parameter | This compound | AmAzZLys | BPKyne | DiZASeC |
| Photo-crosslinker | Diazirine | Aromatic azide | Benzophenone | Diazirine |
| Pulldown-handle | Terminal alkyne | Phenylamine | Terminal alkyne | Terminal alkyne |
| Activation Wavelength | 350 nm | 365 nm | 350 nm | 350 nm |
| Recognizing Synthetase | Mm PylRS Y306A, Y384F | Mm PylRS R61K, G131E, Y306A, Y384F | Ec TyrRS Y37G, D182G, L186A | Mb PylRS L274A, C313S |
| Relative Expression Yield (eGFP) | Similar to DiAzK | Not reported | Not reported | Not reported |
Data compiled from Hoffmann et al., 2018 and Hoffmann, 2020.[1][2] Mm: Methanosarcina mazei, Ec: Escherichia coli, Mb: Methanosarcina barkeri.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available dihydroxyacetone. The overall yield is approximately 5% over six steps.[1]
Protocol:
-
Diazirine Formation: Dihydroxyacetone is converted to a diazirine in liquid ammonia.[1]
-
Alkylation: One of the hydroxyl groups of the diazirine intermediate is alkylated with propargyl bromide.[1]
-
Activation: The singly substituted product is isolated and converted into a reactive carbonate.[1]
-
Coupling to Lysine: The activated carbonate is then attached to the side chain of a protected lysine derivative.[1]
-
Deprotection: Finally, the protecting groups are removed to yield this compound.
Site-Specific Incorporation of this compound into Proteins
This compound is incorporated into a target protein at a specific site by utilizing the genetic code expansion technology, specifically through amber codon suppression.[1] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from Methanosarcina mazei, which has been engineered to recognize and charge this compound.[1][4]
Protocol for Mammalian Cells:
-
Plasmid Construction:
-
Introduce an amber stop codon (TAG) at the desired incorporation site in the gene of the protein of interest (POI) by site-directed mutagenesis.
-
Clone the POI-TAG gene into a mammalian expression vector.
-
Obtain or construct a second plasmid encoding the engineered PylRS and tRNAPyl.[1]
-
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T or HeLa) in appropriate media.
-
Co-transfect the cells with the POI-TAG plasmid and the PylRS/tRNAPyl plasmid.
-
Supplement the culture medium with this compound (typically 1 mM).[1]
-
-
Protein Expression and Purification:
-
Allow for protein expression for 24-48 hours.
-
Harvest the cells, lyse them, and purify the POI containing this compound using standard protein purification techniques (e.g., affinity chromatography if the POI is tagged).
-
UV Cross-linking and Click Chemistry Labeling
Protocol:
-
UV Cross-linking:
-
For in vitro studies, irradiate the purified protein complex containing this compound with UV light at 350 nm for 5-15 minutes on ice.[1]
-
For in vivo studies, irradiate the cultured cells expressing the this compound-containing protein under the same conditions.
-
-
Cell Lysis and Proteolysis:
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Denature and reduce the proteins, then digest them into peptides using an enzyme such as trypsin.
-
-
Click Chemistry Labeling:
-
To the peptide mixture, add an azide-functionalized reporter molecule (e.g., biotin-azide).
-
Add the copper(I) catalyst. This is typically done by adding copper(II) sulfate and a reducing agent like sodium ascorbate, along with a copper-chelating ligand such as TBTA to stabilize the Cu(I) oxidation state.[5][6]
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Enrichment and Mass Spectrometry:
-
If a biotin-azide reporter was used, enrich the biotinylated peptides using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked proteins and map the interaction sites.
-
Application: Elucidating the IFITM3 Signaling Pathway
This compound has been instrumental in studying the interactions of the Interferon-induced transmembrane protein 3 (IFITM3), an important antiviral protein.[7][8] IFITM3 is known to restrict the entry of a broad range of viruses by altering cellular membrane properties. Studies using this compound have helped to identify host factors that interact with IFITM3, providing insights into its mechanism of action. For instance, IFITM3 has been shown to interact with VAPA (Vesicle-associated membrane protein-associated protein A), a protein involved in regulating intracellular cholesterol homeostasis.[9] The disruption of this interaction affects viral entry.
Conclusion
This compound is a versatile and powerful tool for the site-specific interrogation of molecular interactions in their native cellular context. Its bifunctional nature allows for the efficient capture and identification of both stable and transient interactions that are often missed by traditional methods. The detailed protocols and conceptual framework provided in this guide are intended to enable researchers to effectively utilize this compound in their own studies to unravel complex biological networks and accelerate drug discovery efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. Novel interacting proteins identified by tandem affinity purification and mass spectrometry associated with IFITM3 protein during PDCoV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferon-Induced Transmembrane Protein 3 (IFITM3) Restricts PRRSV Replication via Post-Entry Mechanisms [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to PrDiAzK: A Bifunctional Amino Acid for Mapping Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of PrDiAzK, a novel bifunctional noncanonical amino acid. This compound serves as a powerful tool for elucidating protein-protein interactions, a critical aspect of drug discovery and systems biology.[1][2]
Core Structure and Chemical Properties
This compound, or Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine, is a lysine-based amino acid engineered to contain two key functional moieties: a photo-activatable diazirine group and a terminal alkyne handle.[3][4] This dual functionality allows for UV-light-induced covalent cross-linking to interacting biomolecules and subsequent labeling or enrichment via click chemistry.[1][2] The ester group within the side chain makes this compound less hydrophobic compared to other diazirine-lysine analogs.[3]
The diazirine group, upon irradiation with UV light (typically around 350 nm), forms a highly reactive carbene that can insert into C-H and other bonds in close proximity, effectively creating a covalent link with a binding partner.[4][5] The alkyne group provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the attachment of reporter molecules such as fluorophores or biotin for visualization and affinity purification, respectively.[1][4]
Quantitative Data Summary
| Property | Value | Reference |
| Full Chemical Name | Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine | [3] |
| Photo-crosslinker | Diazirine | [5] |
| Pulldown-handle | Terminal alkyne | [5] |
| Activation Wavelength | ~350 nm | [5] |
| Overall Synthesis Yield | 5% (over six steps) | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process, with the formation of the diazirine ring being a critical and often low-yielding step.[1] The synthesis commences with commercially available dihydroxyacetone.[1][6]
Key Synthesis Steps:
-
Diazirine Formation: The ketone of dihydroxyacetone is converted into a diazirine in liquid ammonia. This is typically performed early in the synthesis due to its lower efficiency.[1]
-
Alkylation: One of the hydroxyl groups is subsequently alkylated using propargyl bromide to introduce the alkyne handle.[1]
-
Purification and Activation: The singly substituted product is isolated and then converted into a reactive carbonate.[1]
-
Coupling to Lysine: The activated carbonate is then attached to the side chain of a lysine amino acid.[1]
Site-Specific Incorporation of this compound into Proteins
This compound can be site-selectively incorporated into proteins in both bacterial and mammalian cells using the genetic code expansion technique.[1][2] This method relies on an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that recognizes a stop codon, typically the amber stop codon (UAG), and inserts the noncanonical amino acid at that specific site in the protein sequence.[4]
General Workflow:
-
Genetic Engineering: The gene of the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired incorporation site.
-
Cellular Expression System: The mutated gene is introduced into a host organism (e.g., E. coli or mammalian cells) along with plasmids encoding the orthogonal tRNA and aaRS.
-
Addition of this compound: this compound is added to the cell culture medium.
-
Protein Expression: The cellular machinery expresses the protein of interest, incorporating this compound at the specified position.
Signaling Pathways and Experimental Workflows
The primary application of this compound is in the identification and mapping of protein-protein interactions. The following diagrams illustrate the general workflow for a this compound-based cross-linking experiment and the underlying logic of genetic code expansion.
Caption: Workflow for identifying protein interaction partners using this compound.
Caption: Logical diagram of genetic code expansion for this compound incorporation.
Applications in Drug Development and Research
The ability to covalently trap and identify protein-protein interactions, particularly weak and transient ones, is of immense value in drug development.[2] this compound can be employed to:
-
Identify Drug Targets: By elucidating the interaction partners of a protein implicated in a disease, new therapeutic targets can be discovered.
-
Validate Drug-Target Engagement: this compound can be incorporated into a target protein to confirm that a drug candidate binds at the expected interface.
-
Map Signaling Pathways: By systematically identifying the interactions of key signaling proteins, a more complete picture of cellular communication networks can be constructed.[1]
-
Structural Biology: The covalent cross-links formed by this compound can stabilize protein complexes for structural determination by techniques such as cryo-electron microscopy.[7]
This compound has been successfully used to study protein-RNA interactions and has been incorporated proteome-wide using sense codon competition, highlighting its potential for systems-level analysis of protein interactomes.[3] This bifunctional amino acid is also commercially available, facilitating its adoption by the broader research community.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bifunctional Noncanonical Amino Acids: Illuminating the Proteome's Interactome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bifunctional noncanonical amino acids (ncAAs), focusing on their application in elucidating protein-protein interactions (PPIs) through a combination of photo-crosslinking and bioorthogonal chemistry. This powerful technique allows for the capture of transient and weak interactions in a cellular context, providing invaluable insights for basic research and drug discovery.
Introduction to Bifunctional Noncanonical Amino Acids
Bifunctional noncanonical amino acids are synthetic amino acids that possess two distinct functional groups, enabling a two-step process for identifying protein interaction partners.[1][2] Typically, these ncAAs feature:
-
A photo-activatable crosslinking moiety: This group, commonly a diazirine or benzophenone, remains inert until activated by a specific wavelength of UV light.[3][4] Upon activation, it forms a highly reactive species that covalently bonds with nearby molecules, effectively "trapping" interacting proteins.[4][5]
-
A bioorthogonal handle: This functional group, often a terminal alkyne or azide, does not react with any native cellular components.[3] It serves as a specific attachment point for a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a highly efficient and specific "click chemistry" reaction.[3][6]
The site-specific incorporation of these bifunctional ncAAs into a protein of interest (POI) is achieved through genetic code expansion, a technique that reprograms a specific codon (usually a stop codon like UAG) to encode the ncAA.[1][3][7] This is accomplished by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA into the expression system.[1][3]
The Experimental Workflow: From Incorporation to Identification
The utilization of bifunctional ncAAs to map protein interactions follows a multi-step workflow. This process allows for the covalent capture of interaction partners in their native cellular environment, followed by specific enrichment and identification.[8]
Key Bifunctional Noncanonical Amino Acids
Several bifunctional ncAAs have been developed and successfully applied in various biological systems. The choice of ncAA depends on factors such as the desired crosslinking chemistry, the expression system, and the specific biological question.
| Bifunctional ncAA | Photo-Crosslinker | Bioorthogonal Handle | Notes |
| AmAzZLys | Azide | Amine | One of the first genetically encoded bifunctional ncAAs. The azide can also be used for bioconjugation. |
| BPKyne | Benzophenone | Alkyne | Adapted for genetic code expansion in yeast, bacterial, and mammalian cells.[6] |
| DiZASeC | Diazirine | Alkyne | Features a cleavable selenium-carbon bond, making it a "trifunctional" ncAA useful for quantitative mass spectrometry.[6] |
| PrDiAzK | Diazirine | Alkyne | Readily incorporated by a mutant pyrrolysine synthetase and is commercially available.[6] |
| dzANA | Diazirine | Alkyne | A more recently developed bifunctional amino acid for studying protein-protein interactions.[9] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in using bifunctional ncAAs.
Site-Specific Incorporation of Bifunctional ncAAs in E. coli (Amber Suppression)
This protocol outlines the incorporation of a bifunctional ncAA into a protein of interest in E. coli using an amber stop codon (UAG) suppression system.[9]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a UAG codon at the desired site
-
pEVOL plasmid containing the orthogonal aaRS/tRNA pair specific for the bifunctional ncAA
-
Bifunctional ncAA
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Arabinose
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the POI expression plasmid and the pEVOL plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 500 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Add the bifunctional ncAA to a final concentration of 1-2 mM.
-
Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce the expression of the orthogonal aaRS/tRNA with 0.02% (w/v) arabinose and the expression of the POI with 0.5-1 mM IPTG.
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Site-Specific Incorporation of Bifunctional ncAAs in Mammalian Cells (HEK293T)
This protocol describes the transient transfection of HEK293T cells for the expression of a protein containing a bifunctional ncAA.[10][11]
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Expression plasmid for the POI with a UAG codon
-
Expression plasmid for the orthogonal aaRS/tRNA pair
-
Transfection reagent (e.g., Lipofectamine LTX or PEI)
-
Bifunctional ncAA
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 2.5 x 10^5 cells per well in 2 mL of complete growth medium.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the POI plasmid (e.g., 1 µg) and the aaRS/tRNA plasmid (e.g., 1 µg) in 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of Opti-MEM.
-
Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
ncAA Addition: Immediately after adding the transfection complexes, add the bifunctional ncAA to the medium to a final concentration of 0.5-1 mM.
-
Expression: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Harvesting: Harvest the cells by scraping or trypsinization. Wash the cells with PBS and proceed to the next step or store the cell pellet at -80°C.
In-Cell UV Photo-Crosslinking
This protocol describes the photo-crosslinking of proteins within living cells.[4][12]
Materials:
-
Cells expressing the POI with the incorporated bifunctional ncAA
-
UV crosslinking instrument (e.g., a transilluminator or a dedicated photo-crosslinker) with a 365 nm light source
-
Ice-cold PBS
Procedure:
-
Cell Preparation: Wash the cells (adherent or in suspension) twice with ice-cold PBS to remove the culture medium.
-
UV Irradiation: Place the cells on ice and irradiate with 365 nm UV light. The optimal irradiation time and energy will vary depending on the specific ncAA, the protein, and the experimental setup, but a typical starting point is 10-30 minutes.[13]
-
Post-Irradiation: After irradiation, immediately proceed to cell lysis or snap-freeze the cells in liquid nitrogen and store at -80°C.
Copper-Catalyzed Alkyne-Azide Click Chemistry (CuAAC) in Cell Lysate
This protocol details the labeling of alkyne-containing crosslinked peptides with an azide-functionalized reporter tag in a cell lysate.[3][14][15]
Materials:
-
Cell lysate containing the crosslinked proteins
-
Azide-functionalized reporter tag (e.g., Biotin-Azide)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
PBS buffer (pH 7.4)
Procedure:
-
Prepare Click Chemistry Reagents:
-
THPTA solution: 100 mM in water.
-
CuSO4 solution: 20 mM in water.
-
Sodium ascorbate solution: 300 mM in water (prepare fresh).
-
Azide-reporter solution: 2.5 mM in DMSO or water.
-
-
Reaction Setup: In a microfuge tube, combine the following:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS buffer
-
20 µL of 2.5 mM azide-reporter solution
-
-
Add Ligand and Copper:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
-
Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Downstream Processing: The labeled proteins are now ready for enrichment via affinity purification (if a biotin tag was used) and subsequent analysis by mass spectrometry.
Case Study: Elucidating the TNF Signaling Pathway
Bifunctional ncAAs have been instrumental in mapping dynamic signaling pathways, such as the Tumor Necrosis Factor (TNF) signaling cascade, which plays a critical role in inflammation and immunity.[16][17] The transient nature of many protein-protein interactions within this pathway makes them challenging to study using traditional methods.
By incorporating a bifunctional ncAA into key components of the TNF receptor 1 (TNFR1) signaling complex, researchers can capture and identify both known and novel interacting partners upon TNF stimulation. This approach has the potential to reveal the dynamic assembly and disassembly of signaling complexes and identify new regulatory proteins.
By incorporating a bifunctional ncAA into a protein like RIPK1, one could capture its dynamic interactions with TRADD, TRAF2, cIAPs, and LUBAC in a time-resolved manner after TNF stimulation. This would provide a detailed snapshot of the signaling complex assembly.
Mass Spectrometry Data Analysis
The final and crucial step in the workflow is the analysis of the enriched crosslinked peptides by mass spectrometry to identify the interacting proteins and map the interaction sites.
Software Tools for Crosslinked Peptide Identification:
Several software tools are available to analyze the complex MS/MS spectra generated from crosslinked peptides.[18] These tools are designed to handle the unique challenges of identifying two peptides linked by a crosslinker.
| Software | Key Features |
| StavroX | Identifies various types of crosslinked peptides.[1] |
| MeroX | Specialized for identifying crosslinks from CID-cleavable crosslinkers.[1] |
| pLink | Estimates false discovery rates for reliable identification.[19] |
| MaxLynx | Integrated into the MaxQuant environment for a comprehensive workflow.[20] |
| Crux | An open-source toolkit with various tools for crosslinked database searching.[21] |
| CLMSVault | Provides tools for filtering, comparing, and visualizing crosslinking data.[22] |
The general workflow for data analysis involves:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using one of the specialized software tools.
-
Scoring and Filtering: The software scores the peptide-spectrum matches (PSMs) and filters them based on a defined false discovery rate (FDR) to ensure high confidence identifications.
-
Interaction Site Mapping: The identified crosslinked peptides are mapped back to the sequences of the interacting proteins to pinpoint the specific amino acid residues at the interaction interface.
-
Structural Visualization: The identified crosslinks can be visualized on existing protein structures (if available) to provide spatial constraints and insights into the architecture of the protein complex.
Conclusion
Bifunctional noncanonical amino acids represent a powerful and versatile tool for the study of protein-protein interactions. By combining the spatiotemporal control of photo-crosslinking with the specificity of bioorthogonal chemistry, these molecular probes enable the capture and identification of even weak and transient interactions within their native cellular context. This in-depth technical guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to successfully implement this technology in their own investigations, ultimately leading to a deeper understanding of complex biological systems and the development of novel therapeutics.
References
- 1. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 10. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 11. addgene.org [addgene.org]
- 12. interchim.fr [interchim.fr]
- 13. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 15. broadpharm.com [broadpharm.com]
- 16. researchdata.edu.au [researchdata.edu.au]
- 17. A protein-protein interaction map of the TNF-induced NF-κB signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-linked peptide identification: A computational forest of algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Crux tandem mass spectrometry analysis software [crux.ms]
- 22. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
The Technical Guide to PrDiAzK: A Bifunctional Tool for Mapping Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Propargyl-diazirine-lysine (PrDiAzK), a bifunctional noncanonical amino acid, for the study of protein-protein interactions (PPIs). This document details the core principles of this compound, its experimental application, and the interpretation of the data it generates, offering a valuable resource for researchers seeking to elucidate the intricate networks of protein interactions within a cell.
Introduction to this compound: A Dual-Functionality Probe
This compound is a powerful tool for covalently capturing and identifying protein interaction partners, particularly those that are weak or transient.[1][2][3] Its utility stems from its unique bifunctional structure, which incorporates two key chemical moieties on a lysine side chain:
-
A Diazirine Ring: This compact, photo-activatable group, upon exposure to ultraviolet (UV) light (typically around 350 nm), generates a highly reactive carbene intermediate.[4][5] This carbene can then rapidly and non-specifically insert into nearby C-H, N-H, or O-H bonds of interacting proteins, forming a stable covalent cross-link.[4]
-
A Terminal Alkyne Group: This bioorthogonal handle allows for the specific attachment of reporter tags, such as biotin for affinity purification or fluorophores for visualization, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry".[1][4]
This dual functionality allows for the in-situ "trapping" of protein complexes within their native cellular environment, followed by the specific enrichment and identification of the cross-linked partners.[4]
The this compound Workflow: From Genetic Incorporation to Mass Spectrometry
The application of this compound for PPI studies follows a multi-step workflow. This process begins with the site-specific incorporation of this compound into a protein of interest and culminates in the identification of its interaction partners by mass spectrometry.
Quantitative Data and Performance
| Parameter | Observation | Notes | Reference |
| Protein Expression Yield | Yields of eGFP with this compound are comparable to other diazirine-lysine analogs (DiAzKs and DiAzK) and significantly better than with BCNK. | This suggests that the this compound side chain is well-tolerated by the translational machinery. | [1] |
| Cross-linking Efficiency | UV irradiation (350 nm, 5 min) of eGFP containing this compound at the dimer interface resulted in a significant increase in the dimer band intensity on SDS-PAGE. | The efficiency can be influenced by the specific protein interface and the length of the cross-linker side chain. | [1] |
| Labeling Specificity | Both monomeric and cross-linked dimeric forms of eGFP incorporating this compound were successfully labeled with a TAMRA-azide fluorescent tag via click chemistry. | The alkyne handle is accessible for bioorthogonal ligation after cross-linking. | [1] |
| Cross-linking Yield (General Diazirines) | Diazirine-based cross-linkers can achieve high cross-linking yields, in some cases up to 80%, in live cells. | Yield is dependent on the specific protein target, the position of the cross-linker, and irradiation conditions. | [2] |
Detailed Experimental Protocols
The following sections provide a generalized framework for the key experimental steps in a this compound-based PPI study. It is important to note that these protocols should be optimized for each specific biological system.
Genetic Incorporation of this compound
The site-specific incorporation of this compound into a protein of interest is achieved through amber stop codon suppression technology.[1][4] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl), that is engineered to recognize this compound and the UAG stop codon.
Materials:
-
Expression vector for the protein of interest with a UAG stop codon at the desired incorporation site.
-
Expression vector for the orthogonal PylRS/tRNAPyl pair.
-
Appropriate host cells (e.g., E. coli, HEK293T cells).
-
Cell culture medium.
-
This compound solution (e.g., 1 mM in bacterial culture, 500 µM in mammalian cell culture).[1]
Protocol:
-
Co-transform or co-transfect the host cells with the expression vectors for the protein of interest and the PylRS/tRNAPyl pair.
-
Culture the cells in a medium supplemented with this compound.
-
Allow for protein expression to proceed for the desired duration.
-
Harvest the cells for subsequent cross-linking and analysis.
UV Cross-linking
Materials:
-
UV cross-linker with a 350 nm wavelength light source.
-
Cell suspension or purified protein solution.
Protocol:
-
Resuspend the cells or dilute the purified protein in a suitable buffer (e.g., PBS).
-
Place the sample on a cooled surface to minimize heat-induced damage.
-
Irradiate the sample with 350 nm UV light. A typical starting point is an irradiation time of 5 minutes.[1] The optimal energy dose should be determined empirically for each experimental setup.
-
Immediately proceed to cell lysis or further downstream processing.
Click Chemistry Labeling
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for labeling the alkyne handle of this compound.
Materials:
-
Cell lysate or purified cross-linked protein.
-
Azide-functionalized reporter tag (e.g., biotin-azide, fluorescent-azide).
-
Copper(II) sulfate (CuSO₄).
-
A reducing agent (e.g., sodium ascorbate).
-
A copper-chelating ligand (e.g., THPTA, BTTAA).
Protocol:
-
To the cell lysate or protein solution, add the azide-functionalized reporter tag.
-
Sequentially add the copper-chelating ligand, CuSO₄, and the reducing agent.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The labeled protein is now ready for enrichment or visualization.
Affinity Purification and Mass Spectrometry
For the identification of interaction partners, biotin-labeled cross-linked complexes are typically enriched using streptavidin-coated beads.
Protocol:
-
Incubate the biotin-labeled lysate with streptavidin beads to capture the cross-linked complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Perform in-solution or in-gel proteolytic digestion of the enriched proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize specialized software to identify the cross-linked peptides and the corresponding interaction partners.
Application in Signaling Pathway Analysis: A Hypothetical Example
While a specific, detailed study mapping a complete signaling pathway using this compound has yet to be published, its application can be illustrated through a hypothetical example within the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In this scenario, this compound is incorporated into the EGFR at a specific site within its intracellular kinase domain to identify direct and transient interaction partners upon EGF stimulation.
In this example, upon EGF binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. The photo-activation of this compound at this stage would covalently capture Grb2, as well as potentially novel or transiently interacting proteins. Subsequent enrichment and mass spectrometry analysis would then confirm the known EGFR-Grb2 interaction and could lead to the discovery of new components of the EGFR signaling network.
Conclusion
This compound represents a significant advancement in the field of chemical biology for the study of protein-protein interactions. Its bifunctional nature, combining photo-activated cross-linking with bioorthogonal labeling, provides a robust and versatile platform for capturing and identifying protein interaction partners in their native cellular context. As mass spectrometry techniques continue to improve in sensitivity and resolution, the application of this compound and similar tools is poised to further unravel the complexity of the cellular interactome, providing critical insights for basic research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Amino Acid PrDiAzK: A Technical Guide to its Synthesis and Application in Protein Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and application of the noncanonical amino acid, Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine (PrDiAzK). This bifunctional amino acid has emerged as a powerful tool for elucidating protein-protein interactions by combining a photo-activatable cross-linking moiety with a bioorthogonal handle for subsequent enrichment and analysis.
Introduction to this compound
This compound is a synthetic derivative of the amino acid lysine, engineered to possess two key functional groups: a diazirine ring and a terminal alkyne.[1][2] The diazirine group can be activated by UV light to form a highly reactive carbene, which then covalently cross-links with nearby molecules, effectively capturing transient and weak protein-protein interactions.[3][4] The alkyne group serves as a bioorthogonal handle for "click chemistry," allowing for the specific attachment of reporter tags, such as fluorophores or biotin, for visualization and affinity purification of cross-linked complexes.[1][5]
The strategic design of this compound allows for its site-specific incorporation into proteins of interest using the expanded genetic code of both bacterial and mammalian cells.[1][2] This is typically achieved through the use of an engineered pyrrolysyl-tRNA synthetase/tRNA pair, which recognizes this compound and incorporates it in response to a nonsense codon (e.g., the amber stop codon, TAG) engineered into the gene of the target protein.[3]
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that begins with commercially available dihydroxyacetone. The overall reported yield for the six-step synthesis is approximately 5%, including the recovery of starting materials.[1]
Quantitative Data for Synthesis
| Step | Reaction | Key Reagents | Reported Yield |
| 1 | Diazirine Formation (Step 1) | Dihydroxyacetone, Ammonia, Oxidizing Agent | ~30% |
| 2 | Diazirine Formation (Step 2) | Intermediate from Step 1 | Not specified |
| 3 | Propargylation | Diazirine diol, Propargyl bromide, Base | Not specified |
| 4 | Carbonate Formation | Monopropargylated diol, Carbonyldiimidazole | Not specified |
| 5 | Coupling to Lysine | Activated carbonate, Nα-Boc-L-lysine | Not specified |
| 6 | Deprotection | Boc-protected this compound, Trifluoroacetic acid | Not specified |
Experimental Protocol for Synthesis
The following is a detailed protocol for the chemical synthesis of this compound, based on the methods described in the scientific literature.
Step 1 & 2: Diazirine Formation
-
Dihydroxyacetone is converted to the corresponding diazirine in a two-step reaction in liquid ammonia. This initial step is often the least efficient, with yields around 30%.[1]
Step 3: Monopropargylation
-
One of the hydroxyl groups of the resulting diazirine diol is alkylated using propargyl bromide in the presence of a suitable base.
-
The reaction mixture is carefully monitored to favor the formation of the singly substituted product.
-
The monopropargylated product is isolated and purified using column chromatography.
Step 4: Carbonate Formation
-
The isolated mono-substituted product is then reacted with a carbonylating agent, such as carbonyldiimidazole, to form a reactive carbonate intermediate.
Step 5: Coupling to Lysine
-
The reactive carbonate is subsequently coupled to the ε-amino group of Nα-Boc-L-lysine.
-
The reaction is carried out in an appropriate solvent and may require the use of a base to facilitate the reaction.
Step 6: Deprotection
-
The Nα-Boc protecting group is removed from the lysine backbone using a strong acid, typically trifluoroacetic acid (TFA), to yield the final product, this compound.
-
The final product is purified by high-performance liquid chromatography (HPLC).
Genetic Incorporation of this compound into Proteins
The site-specific incorporation of this compound into a protein of interest (POI) is achieved through the use of an expanded genetic code. This involves the co-expression of the POI gene containing an in-frame amber stop codon (TAG) at the desired incorporation site, along with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) mutant Y306A/Y384F is commonly used for this purpose as it efficiently recognizes and charges its cognate tRNA with this compound.[3]
Experimental Protocol for Genetic Incorporation in E. coli
-
Plasmid Preparation:
-
Prepare a plasmid encoding the protein of interest with a TAG codon at the desired site for this compound incorporation.
-
Prepare a second plasmid (e.g., pEVOL) encoding the engineered PylRS (Y306A/Y384F) and its cognate tRNA.
-
-
Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both plasmids.
-
-
Protein Expression:
-
Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Simultaneously, supplement the culture medium with this compound to a final concentration of 1-2 mM.
-
Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press in a suitable lysis buffer.
-
Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Application of this compound in Protein-Protein Interaction Studies
The bifunctional nature of this compound allows for a powerful workflow to identify and characterize protein-protein interactions.
Experimental Workflow
The general workflow for using this compound to study protein-protein interactions is as follows:
-
Expression and Purification: The protein of interest containing this compound is expressed and purified as described above.
-
Incubation with Interacting Partners: The purified protein is incubated with a cell lysate, purified potential binding partners, or expressed in a cellular context to allow for interactions to occur.
-
UV Cross-linking: The sample is irradiated with UV light (typically around 350-365 nm) to activate the diazirine group and induce covalent cross-linking between the protein of interest and its interacting partners.
-
Click Chemistry Labeling: The cross-linked complexes are then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This attaches a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) to the alkyne handle of this compound.
-
Enrichment and Analysis: Biotin-tagged complexes are enriched using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the cross-linked proteins and map the interaction sites.
Quantitative Data from a Model System
In a proof-of-concept study, this compound was incorporated into enhanced Green Fluorescent Protein (eGFP) to study its dimerization.[1]
| Experiment | Observation | Implication |
| UV Cross-linking of eGFP-PrDiAzK | Increased intensity of a dimer band (~60 kDa) on SDS-PAGE upon UV irradiation. | Successful photo-cross-linking of eGFP dimers. |
| Click Chemistry Labeling | Both monomer and dimer bands showed fluorescence after reaction with a TAMRA-azide dye. | The alkyne handle of incorporated this compound is accessible for click chemistry. |
Visualizations of Key Processes
The following diagrams illustrate the key workflows and principles described in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Photo-Cross-Linking with PrDiAzK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for utilizing the photo-cross-linking amino acid PrDiAzK (Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine) in the study of protein-protein interactions.
Core Principles of this compound Photo-Cross-Linking
This compound is a bifunctional, non-canonical amino acid designed for the identification of protein-protein interactions in living cells and in vitro.[1][2] Its utility stems from two key functional groups integrated into a lysine side chain: a photo-activatable diazirine moiety and a bio-orthogonal alkyne handle.[1][2]
The diazirine group , upon irradiation with ultraviolet (UV) light (typically around 350-365 nm), extrudes nitrogen gas to generate a highly reactive and short-lived carbene intermediate.[3][4] This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, or O-H bonds of interacting molecules, forming a stable covalent cross-link.[4][5] This "zero-length" cross-linking provides a snapshot of proteins in close proximity at the moment of UV activation.[6]
The alkyne handle allows for the subsequent covalent attachment of reporter molecules, such as biotin for affinity purification or fluorophores for visualization, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[7][8] This two-step approach enables the specific enrichment and identification of cross-linked protein complexes from complex biological samples.[8]
The site-specific incorporation of this compound into a protein of interest is achieved through genetic code expansion, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2] This allows for precise control over the location of the cross-linker within the protein structure, enabling the mapping of specific interaction interfaces.[2][3]
Experimental Protocols
Site-Specific Incorporation of this compound into a Target Protein in Mammalian Cells
This protocol outlines the steps for expressing a protein of interest containing this compound at a specific site in mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for the protein of interest (POI) with a TAG amber stop codon at the desired incorporation site
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., pCMV-PrDiAzK-PylRS)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium and supplements
-
Transfection reagent
Procedure:
-
Cell Seeding: Seed mammalian cells in a culture plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the POI expression plasmid and the orthogonal synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Supplementation: Immediately after transfection, replace the culture medium with fresh medium supplemented with this compound. The final concentration of this compound should be optimized for each cell line and protein, typically ranging from 100 µM to 1 mM.[9]
-
Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the this compound-containing protein.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for subsequent cross-linking experiments.
In Vivo Photo-Cross-Linking
This protocol describes the UV irradiation of cells to induce cross-linking.
Materials:
-
Harvested cells expressing the this compound-containing protein
-
Ice-cold PBS
-
UV lamp with a peak output at 365 nm (e.g., Spectrolinker XL-1000)
Procedure:
-
Cell Suspension: Resuspend the harvested cells in ice-cold PBS.
-
UV Irradiation: Place the cell suspension in a suitable container (e.g., a petri dish) on ice. Irradiate the cells with 365 nm UV light. The irradiation time and energy should be optimized, with typical durations ranging from 5 to 30 minutes.[3][9] It is crucial to keep the cells on ice during irradiation to minimize cellular stress and degradation.
-
Post-Irradiation: Immediately after irradiation, pellet the cells by centrifugation and proceed to cell lysis or store them at -80°C for future analysis.
Click Chemistry-Mediated Biotinylation of Cross-Linked Complexes
This protocol details the labeling of the alkyne handle of this compound with an azide-biotin conjugate.
Materials:
-
Cell lysate containing the cross-linked proteins
-
Azide-biotin conjugate (e.g., Biotin-PEG4-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Lysis: Lyse the irradiated cells in a suitable lysis buffer containing protease inhibitors.
-
Click Reaction Cocktail: Prepare the click chemistry reaction cocktail. A typical reaction mixture includes:
-
Cell lysate
-
Azide-biotin (final concentration: 100 µM)
-
CuSO₄ (final concentration: 1 mM)
-
THPTA or TBTA (final concentration: 5 mM)
-
Freshly prepared sodium ascorbate (final concentration: 5 mM)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. This can be achieved by methods such as acetone or methanol/chloroform precipitation.
-
Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., a buffer containing SDS for subsequent SDS-PAGE).
Enrichment and Mass Spectrometry Analysis of Cross-Linked Peptides
This protocol outlines the purification of biotinylated proteins and their analysis by mass spectrometry.
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads or resin
-
Wash buffers (containing detergents like SDS to reduce non-specific binding)
-
Elution buffer (e.g., containing a high concentration of biotin)
-
Dithiothreitol (DTT) and iodoacetamide (IAA) for reduction and alkylation
-
Trypsin or other proteases
-
Mass spectrometer (e.g., Orbitrap-based)
Procedure:
-
Affinity Purification: Incubate the biotinylated protein sample with streptavidin beads to capture the cross-linked complexes.
-
Washing: Thoroughly wash the beads with stringent wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Sample Preparation for MS:
-
Perform in-gel or in-solution digestion of the enriched proteins. Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins with trypsin overnight.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: Use specialized software (e.g., pLink, MeroX, xiSEARCH) to identify the cross-linked peptides from the complex MS/MS data.[10][11] This software is designed to handle the complexity of spectra generated from two covalently linked peptides.
Data Presentation
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| This compound Concentration for Incorporation | 100 µM - 1 mM | [9] |
| UV Irradiation Wavelength | 350 - 365 nm | [3][9] |
| UV Irradiation Duration | 5 - 30 minutes | [3][9] |
| Typical Click Chemistry Reagent Concentrations | ||
| Azide-Biotin | 100 µM | [12] |
| CuSO₄ | 1 mM | [7] |
| Copper Ligand (THPTA/TBTA) | 5 mM | [13] |
| Sodium Ascorbate | 5 mM | [7] |
Note: Optimal conditions may vary depending on the specific experimental setup and should be empirically determined.
Mandatory Visualization
Signaling Pathway Diagram: EGFR-Grb2 Interaction
The following diagram illustrates the application of this compound to study the interaction between the Epidermal Growth Factor Receptor (EGFR) and the adaptor protein Grb2, a key step in receptor tyrosine kinase signaling.
Caption: EGFR-Grb2 interaction mapping workflow using this compound.
Experimental Workflow Diagram
This diagram provides a generalized workflow for identifying protein-protein interactions using this compound-mediated photo-cross-linking.
Caption: General experimental workflow for this compound photo-cross-linking.
Logical Relationship Diagram: The Photo-Cross-Linking Cascade
This diagram illustrates the sequential activation and reaction steps of the this compound molecule.
Caption: The reaction cascade of this compound upon photoactivation.
References
- 1. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. embopress.org [embopress.org]
- 11. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
Unveiling Molecular Interactions: A Technical Guide to Click Chemistry with PrDiAzK
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Propargyl-diazirine-lysine (PrDiAzK), a bifunctional noncanonical amino acid, in the realm of click chemistry for the robust analysis of protein interactions. This compound uniquely combines a photo-activatable diazirine moiety for covalent cross-linking with a terminal alkyne group for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This powerful tool enables the capture and identification of both stable and transient protein-protein and protein-RNA interactions within a cellular context, offering profound insights for basic research and drug development.
Core Concepts: The Dual Functionality of this compound
This compound is engineered to be incorporated into proteins at specific sites using genetic code expansion techniques.[1][2] Its utility stems from its two key functional groups:
-
Diazirine: A small, photo-activatable group that, upon exposure to long-wave UV light (typically ~350-365 nm), forms a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "trapping" interacting partners.[3]
-
Alkyne: A chemical handle that participates in the highly specific and efficient CuAAC click reaction with an azide-containing reporter molecule. This allows for the selective enrichment and identification of cross-linked proteins.[4]
This dual functionality allows for a powerful workflow: in vivo or in situ photo-cross-linking to capture interactions, followed by ex vivo click chemistry to label and identify the captured complexes.
Quantitative Data Summary
The efficiency of this compound incorporation and subsequent reactions is crucial for its successful application. Below are tables summarizing key quantitative data gathered from the literature.
| Parameter | Value | Reference |
| Synthesis | ||
| Starting Material | Dihydroxyacetone | [1] |
| Overall Yield | ~5% (over six steps) | [1] |
| Protein Expression | ||
| Relative Expression Level | Similar to DiAzKs and DiAzK, significantly better than BCNK | [1] |
| Cross-linking | ||
| UV Wavelength | 350-365 nm | [4][5] |
| Click Chemistry | ||
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [6] |
| Bifunctional Amino Acid | Photo-crosslinker | Pulldown-handle | Synthetase System Used | Reference |
| This compound | Diazirine | Terminal alkyne | MmPylRS Y306A, Y384F | [5] |
| AmAzZLys | Aromatic azide | Phenylamine | MmPylRS R61K, G131E, Y306A, Y384F | [5] |
| BPKyne | Benzophenone | Terminal alkyne | EcTyrRS Y37G, D182G, L186A | [5] |
| DiZASeC | Diazirine | Terminal alkyne | MbPylRS L274A, C313S | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound.
Synthesis of this compound
The synthesis of this compound begins with commercially available dihydroxyacetone.[1][7] The overall synthesis is a multi-step process with a reported total yield of approximately 5%.[1]
Protocol:
-
Diazirine Formation: Dihydroxyacetone is converted to the corresponding diazirine in a two-step reaction using liquid ammonia.[1]
-
Alkylation: One of the hydroxyl groups of the diazirine intermediate is alkylated with propargyl bromide.[1]
-
Purification: The singly substituted propargylated product is isolated and purified.
-
Activation: The purified intermediate is converted into a reactive carbonate.[1]
-
Coupling to Lysine: The reactive carbonate is then coupled to the side chain of a lysine amino acid.[1]
-
Final Purification: The final product, this compound, is purified to be used in cell culture.
Site-Specific Incorporation of this compound into a Protein of Interest (POI)
The site-specific incorporation of this compound is achieved through the genetic code expansion technology, typically using an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) are commonly used for this purpose.[5]
Protocol for Bacterial Expression:
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest (POI) by site-directed mutagenesis.
-
Use a co-expression system with two plasmids: one carrying the POI gene with the TAG codon and the other carrying the engineered aminoacyl-tRNA synthetase (e.g., MmPylRS Y306A, Y384F) and its corresponding tRNA.[5]
-
-
Transformation: Co-transform both plasmids into a suitable E. coli expression strain.
-
Cell Culture and Induction:
-
Grow the transformed bacteria in a suitable medium (e.g., LB or minimal media) supplemented with the appropriate antibiotics.
-
When the culture reaches the desired optical density (e.g., OD600 of 0.6-0.8), add this compound to the medium to a final concentration of 1 mM.[1]
-
Induce protein expression with the appropriate inducer (e.g., IPTG or arabinose).
-
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them to release the protein.
-
Purification: Purify the POI containing this compound using standard protein purification techniques (e.g., affinity chromatography).
UV Cross-linking, Click Chemistry, and Analysis Workflow
This workflow outlines the steps from the expressed protein to the identification of interaction partners.
Protocol:
-
UV Cross-linking:
-
Cell Lysis and Protein Digestion:
-
If cross-linking was performed in live cells, lyse the cells to release the protein complexes.
-
Denature the proteins and digest them into smaller peptides using a protease such as trypsin.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a reaction mixture containing the peptide digest and an azide-functionalized reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide for imaging).
-
Add the copper(I) catalyst. This is typically generated in situ from a copper(II) source (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand (e.g., TBTA or THPTA) is often included to stabilize the copper(I) and improve reaction efficiency.[6]
-
Incubate the reaction, typically for 1 hour at room temperature.
-
-
Enrichment of Cross-linked Peptides:
-
If a biotin-azide reporter was used, enrich the biotinylated peptides (which include the cross-linked peptides) using streptavidin-coated beads.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the enriched peptides from the beads.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify the cross-linked peptides from the MS/MS data. This will reveal the identity of the proteins that were in close proximity to the POI at the time of cross-linking.
-
Applications in Drug Development
The this compound-click chemistry workflow provides a powerful platform for various applications in drug development:
-
Target Identification and Validation: Identify the direct binding partners of a drug candidate within the complex cellular environment.
-
Mechanism of Action Studies: Elucidate the molecular interactions that are modulated by a therapeutic compound.
-
Off-Target Profiling: Identify unintended protein interactions of a drug, which can contribute to toxicity.
-
Mapping Drug-Induced Protein Complexes: Characterize the changes in protein interaction networks upon drug treatment.
By enabling the precise mapping of molecular interactions, this compound serves as an invaluable tool for advancing our understanding of complex biological systems and accelerating the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to PrDiAzK and Other Noncanonical Amino Acids in Modern Drug Discovery and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the noncanonical amino acid (ncAA) landscape, with a special focus on photo-crosslinking agents analogous to "PrDiAzK." We operate under the scientific assumption that this compound represents a propyl-diazirine lysine derivative, a tool for mapping protein-protein interactions (PPIs). This document will delve into the comparison of this class of ncAAs with other functional categories, offering detailed experimental protocols and data-driven insights to aid in the design and execution of advanced biological experiments.
Introduction to Noncanonical Amino Acids
The expansion of the genetic code to include noncanonical amino acids has revolutionized our ability to probe and manipulate biological systems.[1][2] By moving beyond the 20 canonical amino acids, researchers can site-specifically introduce novel chemical functionalities—such as photo-crosslinkers, bioorthogonal handles, fluorescent probes, and post-translational modification (PTM) mimics—into proteins.[1] This technology relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a reassigned codon, most commonly the amber stop codon (TAG), to incorporate the ncAA during protein translation.[2][3][4] This precise control allows for the study of protein structure, function, and interactions with unprecedented detail in vitro, in living cells, and even in whole organisms.[1][3]
Major Classes of Functional Noncanonical Amino Acids
The versatility of ncAAs stems from the diverse chemical moieties they can carry. Below, we compare several major classes, highlighting their unique applications.
Photo-crosslinking ncAAs are powerful tools for identifying and mapping protein-protein interactions (PPIs) in their native cellular context.[5][6] These amino acids remain inert until activated by a specific wavelength of UV light, at which point they form highly reactive species that covalently bond with nearby molecules.[4][7] This temporal control is a key advantage for capturing transient or weak interactions.[3][8]
-
Diazirine-based (e.g., this compound, DizPK, AbK) : Upon UV irradiation (typically ~350-360 nm), diazirines generate highly reactive and non-selective carbene species.[7][9] A major advantage of the diazirine moiety is its small size, which minimizes potential perturbation of the protein's structure or interactions.[7] Diazirines are also relatively stable in various chemical conditions and are not prone to reaction with nucleophiles.[7]
-
Benzophenone-based (e.g., p-benzoyl-L-phenylalanine, Bpa) : Benzophenones are another popular class of photo-crosslinkers.[5] They are activated by UV light to form a triplet ketone that can abstract a hydrogen atom from C-H bonds, leading to a covalent crosslink. While effective, the benzophenone group is bulkier than the diazirine, which can sometimes interfere with protein function or interactions.[9]
-
Aryl Azide-based (e.g., p-azido-L-phenylalanine, AzF) : Aryl azides form highly reactive nitrene intermediates upon photolysis. They have been widely used for photo-crosslinking studies to investigate protein interactions.[10][11]
To facilitate the detection and purification of crosslinked protein complexes, bifunctional ncAAs have been developed. These molecules combine a photo-crosslinking group with a bioorthogonal handle, such as an alkyne or azide, for "click chemistry".[3][12][13] After photo-crosslinking, the handle can be used to attach a reporter tag, like biotin for affinity purification or a fluorophore for imaging.[3][13] An example is dzANA, a diazirine-containing ncAA that also has a terminal alkyne for subsequent bioorthogonal tagging.[8]
This class of ncAAs contains chemical groups, like azides and alkynes, that are inert in biological systems but can undergo highly specific and efficient covalent reactions with a partner molecule.[14] These are widely used for labeling and visualizing newly synthesized proteins.[14] Examples include L-Azidohomoalanine (AHA) and Homopropargylglycine (HPG), which can be metabolically incorporated in place of methionine.[14]
fNCAAs are intrinsically fluorescent and can be incorporated into proteins to serve as site-specific spectroscopic probes.[15][16] They are smaller than traditional fluorescent proteins like GFP, making them less likely to disrupt protein function.[15][16] Their fluorescence properties are often sensitive to the local environment, allowing them to report on conformational changes, ligand binding, or protein-protein interactions.[15][16][17] L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HCAA) is one such example.[15]
Post-translational modifications (PTMs) are critical for regulating protein function. ncAAs that mimic PTMs, such as acetylated or phosphorylated amino acids, can be incorporated into proteins to study the functional consequences of these modifications in a homogenous and controlled manner.[18][19] For instance, acetyllysine (AcK) can be genetically encoded to investigate the role of acetylation at specific sites.[18]
Quantitative Data and Comparative Analysis
The selection of an appropriate ncAA is critical for experimental success. The tables below summarize the key characteristics of the different ncAA classes to aid in this decision-making process.
Table 1: Comparison of Photo-Crosslinking ncAAs
| Feature | Diazirine-based (e.g., DizPK) | Benzophenone-based (Bpa) | Aryl Azide-based (AzF) |
| Photoreactive Moiety | Diazirine | Benzophenone | Aryl Azide |
| Reactive Intermediate | Carbene | Triplet Ketone | Nitrene |
| Activation Wavelength | ~350-360 nm[7][9] | ~350-365 nm | ~350 nm or less |
| Reactivity | Highly reactive, inserts into C-H, O-H, N-H bonds[7] | Reacts primarily with C-H bonds | Highly reactive, can undergo ring expansion |
| Size/Steric Hindrance | Minimal[7] | Bulky[9] | Moderate |
| Key Advantage | Small size, high reactivity | High crosslinking efficiency in some contexts | Established utility |
| Considerations | Potential for diazo isomer formation[9] | Can be photobleached, larger size may perturb system | Can be reduced by cellular thiols |
Table 2: Overview of Functional ncAA Classes
| ncAA Class | Primary Function | Example(s) | Key Application(s) |
| Photo-Crosslinking | Covalent trapping of interacting molecules | DizPK, Bpa, AzF | Mapping protein-protein interactions in vivo.[5][6] |
| Bifunctional | Photo-crosslinking and bioorthogonal labeling | BPKyne, dzANA | Enrichment and identification of crosslinked complexes.[3][8] |
| Bioorthogonal Labeling | Covalent labeling via "click chemistry" | Azidohomoalanine (AHA), Propargyl-lysine | Visualizing and purifying specific protein populations.[14] |
| Fluorescent (fNCAA) | Intrinsic fluorescence for sensing/imaging | 7-HCAA, Acridonylalanine | Real-time monitoring of protein dynamics and interactions.[15][17] |
| PTM Mimics | Mimic natural post-translational modifications | Acetyllysine, Phosphoserine | Studying the functional impact of specific PTMs.[18][19] |
Experimental Protocols
Here we provide detailed methodologies for the incorporation of ncAAs and their use in a photo-crosslinking proteomics experiment.
This protocol outlines the amber suppression-based method for incorporating a photo-crosslinking ncAA into a protein of interest (POI) in a mammalian cell line like HEK293T.[6][11][20]
Materials:
-
HEK293T cells
-
DMEM medium supplemented with 10% FBS
-
Expression plasmid for the POI with a TAG codon at the desired site (e.g., pCMV-POI-FLAG-TAG)
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the specific ncAA (e.g., pCMV-DizPK-RS/tRNA)
-
Diazirine-lysine (DizPK) stock solution (e.g., 50 mM in 0.1 M NaOH, sterile filtered)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-FLAG antibody for Western blot analysis
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
ncAA Supplementation: Immediately after transfection, add the DizPK stock solution to the cell culture medium to a final concentration of 0.5-1 mM. Gently swirl the plate to mix.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for gene expression and ncAA incorporation.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 200-300 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.
-
Protein Harvest: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Western Blot Analysis: Collect the supernatant. Determine the protein concentration using a BCA assay. Analyze the protein lysate by SDS-PAGE and Western blot using an anti-FLAG antibody to confirm the expression of the full-length, ncAA-containing protein. A control sample without DizPK should show no full-length protein band.
This protocol describes the workflow for identifying PPIs of a DizPK-containing POI in live mammalian cells.[6][20][21]
Materials:
-
HEK293T cells expressing the DizPK-containing POI (from Protocol 1)
-
Ice-cold PBS
-
UV lamp (365 nm)
-
Cell lysis buffer
-
Affinity purification resin (e.g., anti-FLAG M2 magnetic beads)
-
Wash buffers (e.g., TBS with varying salt concentrations)
-
Elution buffer (e.g., 3xFLAG peptide solution)
-
Sample preparation reagents for mass spectrometry (DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Procedure:
-
Cell Culture and ncAA Incorporation: Prepare cells as described in Protocol 1, typically on 10 cm or 15 cm plates to obtain sufficient protein yield.
-
UV Irradiation: After 24-48 hours of expression, wash the cells with ice-cold PBS. Place the plates on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal time should be determined empirically. A non-irradiated control sample should be processed in parallel.
-
Cell Lysis and Protein Harvest: Immediately after irradiation, lyse the cells and harvest the protein as described in Protocol 1.
-
Affinity Purification: Incubate the cleared cell lysate with anti-FLAG magnetic beads for 2-4 hours at 4°C with gentle rotation to capture the bait protein and its crosslinked partners.
-
Washing: Wash the beads extensively to remove non-specific binders. Typically, this involves several washes with buffers of increasing stringency.
-
Elution: Elute the protein complexes from the beads using a competitive elution method (e.g., 3xFLAG peptide) to maintain the integrity of the protein complexes.
-
Sample Preparation for Mass Spectrometry: Reduce the eluted proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins in the sample using a proteomics search engine. Compare the protein abundance between the UV-irradiated sample and the non-irradiated control. Proteins that are significantly enriched in the irradiated sample are high-confidence interaction partners.[22]
Mandatory Visualizations (Graphviz)
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]
- 9. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Genetic Encoding of a Fluorescent Noncanonical Amino Acid as a FRET Donor for the Analysis of Deubiquitinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of protein post-translational modifications with site-specifically incorporated non-canonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
PrDiAzK: A Bifunctional Tool for Mapping Molecular Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of molecular biology, understanding the dynamic interplay between proteins and other biomolecules is paramount to unraveling cellular processes and developing targeted therapeutics. A significant challenge in this endeavor is the capture of transient and low-affinity interactions that are often crucial for biological function. PrDiAzK, a bifunctional noncanonical amino acid (ncAA), has emerged as a powerful tool to address this challenge.[1][2] It integrates a photo-activatable cross-linking moiety and a versatile chemical handle for enrichment and identification, enabling the precise mapping of protein-protein and protein-RNA interactions within their native cellular context.[3][4] This guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use.
This compound is a lysine analog featuring two key functional groups: a diazirine ring and a terminal alkyne.[3][5] The diazirine group can be activated by UV light to form a highly reactive carbene, which then covalently cross-links with nearby molecules, effectively "trapping" interaction partners.[3][6] The alkyne handle allows for the subsequent attachment of reporter tags, such as biotin or fluorescent dyes, via highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.[3][7] This dual functionality allows for the in-situ capture and subsequent identification of interacting biomolecules.[1][8]
Core Features and Applications
The unique structure of this compound makes it a versatile tool for a range of applications in molecular biology, primarily centered around the study of molecular interactions.
Key Features:
-
Bifunctionality: Combines a photo-cross-linker (diazirine) and a chemical handle (alkyne) in a single molecule.[3]
-
Site-Specific Incorporation: Can be genetically encoded into a protein of interest at a specific site using amber stop codon suppression.[2][8]
-
In Vivo and In Vitro Compatibility: Can be used in both living cells (bacterial and mammalian) and in purified protein systems.[2]
-
Minimal Perturbation: Designed to be structurally similar to natural amino acids, minimizing disruption to protein structure and function.[1][5]
Primary Applications:
-
Mapping Protein-Protein Interactions (PPIs): Identification of both stable and transient interaction partners of a protein of interest.[8][9]
-
Investigating Protein-RNA Interactions: Capturing and identifying RNAs that bind to a specific protein.[4][6]
-
Structural Biology: Providing distance constraints for modeling protein complexes.
-
Drug Discovery: Identifying the cellular targets of small molecules.
Data Presentation
While comprehensive quantitative data for this compound's efficiency is still emerging in the literature, the following table summarizes its key properties in comparison to other bifunctional ncAAs. This information is synthesized from a review article comparing these tools.[8]
| Feature | This compound | AmAzZLys | BPKyne | DiZASeC |
| Photo-crosslinker | Diazirine | Aromatic azide | Benzophenone | Diazirine |
| Pulldown-handle | Terminal alkyne | Phenylamine | Terminal alkyne | Terminal alkyne |
| Activation Wavelength | 350 nm | 365 nm | 350 nm | 350 nm |
| Incorporating Synthetase | M. mazei PylRS Y306A/Y384F | Mm. PylRS R61K G131E Y306A Y384F | Ec. TyrRS Y37G, D182G, L186A | Mb. PylRS L274A, C313S |
Data synthesized from Hoffmann et al., 2020.[8]
Experimental Protocols
The successful application of this compound involves a multi-step workflow, from its incorporation into a target protein to the identification of cross-linked partners. The following sections provide detailed methodologies for the key experimental stages.
Site-Specific Incorporation of this compound into a Protein of Interest
This protocol is based on the principle of genetic code expansion via amber (UAG) stop codon suppression.[8]
Materials:
-
Expression vector for the protein of interest (POI) with a UAG codon at the desired incorporation site.
-
pEvol plasmid encoding an engineered pyrrolysyl-tRNA synthetase (MmPylRS Y306A/Y384F) and its corresponding tRNA.[8]
-
This compound (commercially available).[6]
-
Bacterial or mammalian cell line for protein expression.
-
Appropriate cell culture media and reagents.
Procedure:
-
Vector Preparation: Introduce an amber (TAG) stop codon at the desired position in the gene of your POI using site-directed mutagenesis.
-
Cell Transformation/Transfection:
-
Bacteria: Co-transform the expression vector containing the POI-TAG mutant and the pEvol plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Mammalian Cells: Co-transfect the POI-TAG expression vector and the pEvol plasmid into the chosen mammalian cell line (e.g., HEK293T) using a suitable transfection reagent.[3]
-
-
Protein Expression:
-
Cell Lysis and Protein Purification: Harvest the cells and lyse them using a suitable lysis buffer. Purify the this compound-containing protein using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[10]
UV Photo-Cross-linking
This step covalently links the this compound-containing protein to its interacting partners.
Materials:
-
Purified this compound-containing protein or cell lysate.
-
UV transilluminator or a similar UV light source (350-365 nm).[8]
-
Petri dish or other suitable container for irradiation.
Procedure:
-
Sample Preparation: Place the purified protein solution or cell lysate in a petri dish on ice.
-
UV Irradiation: Expose the sample to UV light (350-365 nm) for 5-20 minutes.[3][10] The optimal irradiation time may need to be determined empirically.
-
Sample Processing: After irradiation, the sample can be further processed for analysis (e.g., by SDS-PAGE to visualize cross-linked complexes).
Click Chemistry Labeling
This protocol describes the labeling of the alkyne handle of this compound with an azide-containing reporter molecule (e.g., biotin-azide for pulldown or a fluorescent azide for imaging).
Materials:
-
Cross-linked protein sample.
-
Azide-containing reporter molecule (e.g., biotin-azide, fluorescent azide).
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper-chelating ligand.
-
Sodium ascorbate.
-
Reaction buffer (e.g., PBS).
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of the azide reporter, CuSO₄, THPTA, and sodium ascorbate.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the cross-linked protein sample with the azide reporter.
-
Initiate the Reaction: Add the CuSO₄/THPTA complex and freshly prepared sodium ascorbate to the reaction mixture to initiate the click reaction.[11]
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 1 hour, protected from light.[11]
-
Downstream Processing: The labeled protein is now ready for downstream applications, such as affinity purification or visualization.
Enrichment and Identification of Interacting Proteins
This protocol outlines the enrichment of biotin-labeled cross-linked complexes and their identification by mass spectrometry.
Materials:
-
Biotin-labeled cross-linked sample.
-
Streptavidin-coated magnetic beads or resin.
-
Wash buffers.
-
Elution buffer.
-
Trypsin or another suitable protease.
-
Mass spectrometer.
Procedure:
-
Affinity Purification: Incubate the biotin-labeled sample with streptavidin beads to capture the cross-linked complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the proteins into peptides.
-
Elution: Elute the peptides from the beads.
-
Mass Spectrometry Analysis: Analyze the eluted peptides by LC-MS/MS to identify the cross-linked proteins.
Mandatory Visualization
The following diagrams illustrate the key processes involved in using this compound for molecular interaction studies.
Caption: Genetic incorporation of this compound into a protein of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry [mdpi.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Getting Started with PrDiAzK in the Lab: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Propargyl-diazirine-lysine (PrDiAzK), a bifunctional noncanonical amino acid, designed for the advanced study of protein interactions. This compound integrates a photoreactive diazirine group for UV-induced cross-linking with a terminal alkyne handle for bioorthogonal labeling via click chemistry, offering a powerful tool for capturing and identifying protein-protein and protein-RNA interactions within a cellular context.
Core Concepts: The Bifunctional Advantage of this compound
This compound is a synthetic amino acid analog of lysine.[1][2] Its utility in molecular and systems biology stems from its two key functional groups:
-
Photoreactive Diazirine: This moiety remains inert until activated by UV light (typically 350 nm).[1][2] Upon photoactivation, it forms a highly reactive carbene that can covalently bond with nearby molecules, effectively "trapping" transient or weak protein interaction partners.[1][2][3]
-
Terminal Alkyne: This functional group serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][4] This allows for the specific and efficient attachment of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and enrichment of cross-linked complexes.[2][4]
The incorporation of this compound into a protein of interest is achieved through genetic code expansion.[1][5] This technique utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei and its corresponding tRNA, to recognize this compound and insert it in response to a nonsense codon (e.g., the amber stop codon, TAG) engineered into the gene of the target protein.[1][2][6]
Data Presentation
The following tables summarize key quantitative data from foundational studies on this compound.
Table 1: Synthesis and Expression of this compound
| Parameter | Value | Source |
| Starting Material for Synthesis | Dihydroxyacetone | [1][7] |
| Overall Synthesis Yield | 5% over six steps | [1] |
| Relative Expression Level | Lower than BCNK (quantified for eGFP) | [1] |
Table 2: Experimental Parameters for this compound Application
| Parameter | Condition | Source |
| UV Cross-linking Wavelength | 350 nm | [1][2] |
| UV Illumination Time | 5 minutes | [1] |
| Click Chemistry Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [4] |
| Host Organisms | E. coli and mammalian cells (HEK293T, HeLa) | [1][5][6] |
Experimental Protocols
Detailed, step-by-step protocols for the synthesis of this compound, its incorporation into proteins in bacterial and mammalian systems, and subsequent photo-cross-linking and labeling experiments are available as Supporting Information to the following publication:
-
Title: A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation
-
Journal: Biochemistry (2018), 57(31), 4747-4752
-
DOI: 10.1021/acs.biochem.8b00397[1]
The supporting information provides comprehensive methodologies for researchers to implement this compound in their own laboratory settings.
General Workflow Overview
The experimental pipeline for using this compound to identify protein interaction partners can be summarized as follows:
-
Genetic Engineering: Introduce a TAG codon at the desired site in the gene of the protein of interest (POI).
-
Cell Culture and Expression: Co-express the POI gene with the plasmid encoding the orthogonal PylRS/tRNA pair in the presence of this compound supplied in the culture medium.
-
Photo-cross-linking: Irradiate the cells or cell lysate with 350 nm UV light to induce covalent bond formation between the POI and its binding partners.
-
Lysis and Proteolysis: Lyse the cells and digest the proteome into smaller peptides.
-
Click Chemistry Labeling: Add an azide-functionalized reporter tag (e.g., biotin-azide) to the peptide mixture to label the this compound-containing peptides.
-
Affinity Purification: Use the reporter tag (e.g., streptavidin beads for biotin) to enrich the cross-linked peptides.
-
Mass Spectrometry Analysis: Identify the POI peptides and the covalently linked peptides of the interaction partners by mass spectrometry.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Workflow of this compound from genetic incorporation to labeling of cross-linked protein complexes.
Experimental Workflow for Interaction Discovery
Caption: Step-by-step experimental workflow for identifying protein interactions using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A bifunctional amino acid to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Site-Specific Incorporation of a Bifunctional Amino Acid for Photo-Crosslinking and Bio-Conjugation
Application Note: Site-Specific Incorporation of p-Propargyloxy-L-phenylalanine (PrDiAzK) for Advanced Protein Studies
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a significant advancement in protein engineering and chemical biology. This technology allows for the introduction of novel chemical functionalities into proteins, enabling a wide range of applications from probing protein structure and function to the development of novel therapeutics.[1][2][3] Among the diverse UAAs, p-propargyloxy-L-phenylalanine (this compound) stands out as a powerful bifunctional tool.[4][5][6] this compound features a diazirine group for UV-induced photo-crosslinking and a terminal alkyne handle for bioorthogonal click chemistry.[1][4][5][6] This dual functionality allows for the covalent trapping of protein-protein interactions and subsequent labeling for identification and analysis.[7][8]
This document provides detailed protocols for the site-specific incorporation of this compound into a target protein in both bacterial (Escherichia coli) and mammalian cells. The protocols are based on the principles of genetic code expansion, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the UAA in response to a nonsense codon, typically the amber stop codon (TAG), engineered into the gene of interest.[4][9][10][11][12][13]
Experimental Workflow Overview
The overall workflow for the site-specific incorporation of this compound involves several key steps, from plasmid preparation to protein analysis. The general process is outlined below.
Caption: General workflow for this compound incorporation.
Quantitative Data Summary
The efficiency of this compound incorporation and subsequent protein expression can be influenced by various factors, including the expression system, the specific protein, and the site of incorporation. The following table summarizes representative quantitative data for the expression of eGFP with this compound incorporated at position 39 in E. coli.
| Unnatural Amino Acid | Relative Expression Level of Full-Length eGFP (Normalized to BCNK) |
| This compound | ~3.5 |
| DiAzKs | ~3.2 |
| DiAzK | ~3.0 |
| BCNK | 1.0 |
| Data is based on experiments conducted in E. coli expressing an eGFP mutant (Y39TAG). The expression levels are relative to the expression with BCNK, a commonly used UAA for copper-free click chemistry.[4] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in E. coli
This protocol describes the expression of a target protein containing this compound in E. coli using a co-expression system for the target protein and the orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.
-
Expression plasmid for the orthogonal PylRS mutant and tRNAPyl (e.g., pEVOL-PylT-PylS).
-
This compound (commercially available).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid encoding the target protein (with TAG codon) and the plasmid encoding the orthogonal PylRS/tRNAPyl pair. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 500 mL of LB medium with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Protein Expression: Incubate the culture at 30°C for 16-18 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and proceed with protein purification according to standard protocols (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Site-Specific Incorporation of this compound in Mammalian Cells
This protocol outlines the transient transfection of mammalian cells for the expression of a target protein containing this compound.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Expression vector for the target protein with an in-frame amber (TAG) codon.
-
Expression vector for the orthogonal PylRS mutant and tRNAPyl.
-
This compound.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Opti-MEM reduced-serum medium.
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA-lipid complex by diluting the target protein plasmid and the PylRS/tRNAPyl plasmid in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent solutions and incubate at room temperature for 20 minutes.
-
Add the DNA-lipid complex to the cells.
-
-
This compound Addition: 6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and this compound at a final concentration of 500 µM.[4]
-
Protein Expression: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Analysis: Harvest the cells, lyse them in an appropriate lysis buffer, and analyze the protein expression by Western blot or other methods.
Downstream Applications: Photo-Crosslinking and Click Chemistry
Following successful incorporation of this compound, the expressed protein can be used for photo-crosslinking to capture interacting partners and for subsequent labeling via click chemistry.
Caption: Downstream applications of this compound.
Protocol 3: UV Photo-Crosslinking
-
Sample Preparation: Prepare the purified protein containing this compound in a suitable buffer.
-
UV Irradiation: Irradiate the sample with UV light at 365 nm on ice for a specified time (e.g., 15-30 minutes). The optimal irradiation time may need to be determined empirically.
-
Analysis: Analyze the crosslinked products by SDS-PAGE. A higher molecular weight band corresponding to the crosslinked complex should be observed.
Protocol 4: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
-
Reaction Setup: In a microcentrifuge tube, combine the protein containing this compound, an azide-functionalized probe (e.g., a fluorescent dye like TAMRA-azide), copper(II) sulfate (CuSO4), and a reducing agent like sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Analysis: Analyze the labeled protein by in-gel fluorescence imaging and Coomassie staining to confirm successful conjugation.[4]
These protocols provide a comprehensive guide for researchers to utilize this compound for the site-specific modification of proteins, enabling advanced studies of protein interactions and function.
References
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labpartnering.org [labpartnering.org]
- 10. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new cell-free platform for effective site-specific incorporation of non-natural amino acids and screening for orthogonal components | Stanford Digital Repository [purl.stanford.edu]
- 12. Genetic code expansion in stable cell lines enables encoded chromatin modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the PrDiAzK Expression System in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PrDiAzK expression system provides a powerful tool for the site-specific incorporation of a bifunctional noncanonical amino acid (ncAA), this compound, into proteins expressed in E. coli. This compound is a lysine derivative equipped with a diazirine moiety for UV-inducible covalent cross-linking and a terminal alkyne group for bioorthogonal labeling via "click chemistry".[1][2][3][4] This system enables the study of protein-protein interactions, protein-RNA interactions, and the covalent modification of proteins with a wide range of reporter molecules.[5] The incorporation of this compound is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl), which have been engineered to recognize this compound and insert it in response to an in-frame amber stop codon (UAG) in the gene of interest.[1][5]
Mechanism of this compound Incorporation
The site-specific incorporation of this compound into a target protein relies on the principle of genetic code expansion.[1][3] The core components of the system are:
-
An orthogonal aminoacyl-tRNA synthetase (aaRS): An engineered PylRS that specifically recognizes this compound but not any of the canonical amino acids. A commonly used mutant is M. mazei PylRSY306A/Y384F.[5]
-
An orthogonal tRNA: The cognate tRNAPyl with an anticodon (CUA) that recognizes the amber stop codon (UAG).
-
The this compound amino acid: Supplied in the cell culture medium.
-
A target gene with an in-frame amber stop codon: The UAG codon is introduced at the desired site of this compound incorporation in the gene encoding the protein of interest.
The process begins with the engineered PylRS specifically acylating, or "charging," the tRNAPyl with this compound. During protein translation, when the ribosome encounters the UAG codon in the mRNA, the acylated tRNAPyl delivers this compound to the ribosomal A-site, leading to its incorporation into the growing polypeptide chain. This results in the expression of a full-length protein containing this compound at the specified position.
Caption: Signaling pathway for this compound incorporation in E. coli.
Quantitative Data
The expression yield of proteins containing noncanonical amino acids can vary. The following table summarizes the relative expression levels of enhanced Green Fluorescent Protein (eGFP) with a UAG codon at position 39, incorporating this compound and other ncAAs in E. coli.[1]
| Noncanonical Amino Acid | Structure | Relative Expression Level of Full-Length eGFP (normalized to BCNK) |
| This compound | Lysine derivative with diazirine and alkyne groups.[1] | ~1.5[1] |
| DiAzKs | Lysine derivative with a diazirine group.[1] | ~1.5[1] |
| DiAzK | Lysine derivative with a diazirine group (different linker from DiAzKs).[1] | ~1.5[1] |
| BCNK | Bicyclononyne-lysine.[1] | 1.0 (Reference)[1] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli
This protocol describes the expression of a target protein containing this compound at a specific site defined by an amber (UAG) stop codon.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired position and a suitable resistance marker.
-
pEvol plasmid carrying the engineered PylRS and tRNAPyl genes with a separate resistance marker.
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
This compound
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEvol plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the required antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 500 mL of LB medium containing the antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM.[1] Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with protein purification (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: UV Cross-Linking of this compound-Containing Proteins
This protocol outlines the procedure for photo-cross-linking of a this compound-containing protein to its interacting partners.
Materials:
-
Purified this compound-containing protein in a suitable buffer (e.g., PBS).
-
UV lamp (350-365 nm).
-
Quartz cuvette or microplate.
Procedure:
-
Sample Preparation: Prepare the purified this compound-containing protein at a suitable concentration in a quartz cuvette or a UV-transparent microplate.
-
UV Irradiation: Expose the sample to UV light (350-365 nm) on ice for 5-15 minutes.[1] The optimal irradiation time may need to be determined empirically.
-
Analysis: Analyze the cross-linked products by SDS-PAGE and Coomassie staining or Western blotting to observe the formation of higher molecular weight species.
Protocol 3: Labeling of this compound-Containing Proteins via Click Chemistry
This protocol describes the labeling of a this compound-containing protein with an azide-functionalized molecule using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Purified this compound-containing protein.
-
Azide-functionalized probe (e.g., TAMRA-azide for fluorescence labeling).
-
Copper(II) sulfate (CuSO4).
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Suitable reaction buffer (e.g., PBS).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the this compound-containing protein (final concentration ~10-50 µM), the azide-functionalized probe (2-5 fold molar excess), and the copper-chelating ligand (e.g., THPTA, 5-10 fold molar excess over copper).
-
Initiation of Reaction: Add freshly prepared CuSO4 (final concentration ~50-100 µM) and the reducing agent (e.g., TCEP or sodium ascorbate, final concentration ~1-2 mM).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Analysis: Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning to confirm successful labeling.[1]
Experimental Workflow
The following diagram illustrates a general workflow for the application of the this compound expression system to study protein-protein interactions.
Caption: General workflow for studying protein interactions using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV Cross-linking using PrDiAzK
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the application of PrDiAzK (Propargyl-diazirine-lysine) , a bifunctional noncanonical amino acid, in UV-induced protein cross-linking studies. This compound is a powerful tool for capturing protein-protein interactions (PPIs) in living cells. It features a diazirine moiety for UV-inducible covalent cross-linking and a terminal alkyne group for subsequent bioorthogonal ligation, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1][2]. This allows for the enrichment and identification of cross-linked protein complexes, making it an invaluable technique for studying transient or weak interactions within cellular signaling pathways.[1][2]
The diazirine group on the this compound side chain is activated by UV light in the 350-370 nm range, generating a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "trapping" interacting proteins. The alkyne handle provides a means to attach reporter tags, such as biotin or fluorescent dyes, for visualization and affinity purification of the cross-linked complexes.
Key Features of this compound
-
Site-specific incorporation: this compound can be genetically encoded into a protein of interest at a specific site by amber codon suppression, providing precise control over the location of the cross-linker.
-
Bifunctionality: The diazirine and alkyne groups enable both covalent capture of interacting partners and subsequent enrichment and analysis.
-
Temporal control: UV activation allows for precise temporal control of the cross-linking reaction, enabling the study of dynamic interactions.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a UV cross-linking experiment using this compound. Optimal conditions may vary depending on the specific protein of interest and cellular context.
| Parameter | Value | Reference |
| This compound concentration for cell culture | 100 - 250 µM | [3] |
| UV Cross-linking Wavelength | 365 nm | [3] |
| UV Light Source | High-intensity LED lamp | [4] |
| UV Irradiation Time | 1 - 5 minutes | [4] |
| UV Irradiation Distance | 5 cm | [4] |
| Click Chemistry Reagents | ||
| Biotin-Azide | 50 µM | |
| CuSO₄ | 1 mM | |
| THPTA | 5 mM | |
| Sodium Ascorbate | 10 mM | |
| Protein Kinase D2 (PKD2) Interacting Proteins Identified by this compound Cross-linking | ||
| Glycogen synthase kinase-3 beta (GSK3B) | Identified | [5][6] |
| 14-3-3 protein gamma (YWHAG) | Identified | [5][6] |
| Protein phosphatase 2A subunit B (PPP2R2A) | Identified | [5][6] |
| Arp2/3 complex subunit 1B (ARPC1B) | Identified | [5][6] |
| Arp2/3 complex subunit 2 (ARPC2) | Identified | [5][6] |
| Arp2/3 complex subunit 3 (ARPC3) | Identified | [5][6] |
| Arp2/3 complex subunit 4 (ARPC4) | Identified | [5][6] |
| Arp2/3 complex subunit 5 (ARPC5) | Identified | [5][6] |
| Actin-related protein 2 (ACTR2) | Identified | [5][6] |
| Actin-related protein 3 (ACTR3) | Identified | [5][6] |
Experimental Protocols
Site-Specific Incorporation of this compound into a Protein of Interest (POI) in Mammalian Cells
This protocol describes the incorporation of this compound into a target protein using the amber suppression methodology.
Materials:
-
Mammalian expression vector for the POI with an amber stop codon (TAG) at the desired incorporation site.
-
Mammalian expression vector for the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., PylRS/tRNAPyl).
-
HEK293T cells (or other suitable mammalian cell line).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound solution (100 mM stock in 0.1 M NaOH).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the POI-TAG expression vector and the synthetase/tRNA vector using your preferred transfection reagent according to the manufacturer's instructions.
-
Addition of this compound: 6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and a final concentration of 100-250 µM this compound.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein expression and incorporation of this compound.
-
Verification of Incorporation (Optional): Harvest a small aliquot of cells, lyse them, and perform a western blot analysis to confirm the expression of the full-length POI.
In-Cell UV Cross-linking
This protocol describes the procedure for covalently cross-linking the this compound-containing protein to its interacting partners within living cells.
Materials:
-
Cells expressing the this compound-containing POI.
-
Ice-cold PBS.
-
365 nm UV lamp.
Procedure:
-
Cell Preparation: Gently wash the cells twice with ice-cold PBS to remove the culture medium.
-
UV Irradiation: Place the cell culture dish on ice and irradiate with a 365 nm UV lamp for 1-5 minutes at a distance of approximately 5 cm. The optimal irradiation time should be determined empirically for each specific protein and interaction.
-
Harvesting: Immediately after irradiation, harvest the cells by scraping them into ice-cold PBS.
-
Cell Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further processing.
Cell Lysis and Protein Extraction
This protocol describes the lysis of cells and extraction of proteins for subsequent analysis.
Materials:
-
Cell pellet from the UV cross-linking step.
-
Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Sonicator.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer.
-
Sonication: Sonicate the cell lysate on ice to ensure complete lysis and to shear cellular DNA.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.
Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the labeling of the this compound-alkyne group with a biotin-azide tag for affinity purification.
Materials:
-
Clarified cell lysate.
-
Biotin-azide solution (10 mM stock in DMSO).
-
Copper(II) sulfate (CuSO₄) solution (50 mM stock in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM stock in water).
-
Sodium ascorbate solution (1 M stock in water, freshly prepared).
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction mix by adding the following components in order:
-
Cell lysate (containing the this compound-POI)
-
Biotin-azide to a final concentration of 50 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
THPTA to a final concentration of 5 mM.
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 10 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
Affinity Purification of Cross-linked Complexes
This protocol describes the enrichment of biotin-labeled, cross-linked protein complexes using streptavidin-coated magnetic beads.
Materials:
-
Click-reacted cell lysate.
-
Streptavidin-coated magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5).
Procedure:
-
Bead Equilibration: Wash the streptavidin-coated magnetic beads three times with wash buffer.
-
Binding: Add the click-reacted cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (at least 5 times) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads by incubating with elution buffer for 10 minutes at 95°C.
-
Analysis: The eluted protein complexes are now ready for analysis by SDS-PAGE, western blotting, or mass spectrometry.
Visualizations
Caption: Experimental workflow for this compound-based UV cross-linking.
Caption: Protein Kinase D2 (PKD2) interaction network identified by this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining affinity enrichment, cross-linking with photo amino acids, and mass spectrometry for probing protein kinase D2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Interaction Network of Human Protein Kinase D2 Revealed by Chemical Cross-Linking/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Labeling of PrDiAzK-Containing Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for protein engineering and the study of protein function.[1][2] PrDiAzK (Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine) is a bifunctional UAA that contains both a diazirine moiety for UV-light-inducible photo-crosslinking and a terminal alkyne group for bioorthogonal click chemistry labeling.[1][3][4] This dual functionality allows for the covalent capture of protein interaction partners and their subsequent labeling for identification and visualization.[1][4]
These application notes provide an overview of the experimental workflow for expressing proteins containing this compound and labeling them using copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Detailed protocols for each step are provided to guide researchers in applying this technology to their specific proteins of interest.
Data Presentation
Protein Expression
The expression yield of proteins containing unnatural amino acids is a critical factor for downstream applications. The following table summarizes the relative expression levels of eGFP containing this compound and other UAAs in E. coli.
| Unnatural Amino Acid | Relative Expression Level of eGFP (Normalized to BCNK) |
| This compound | ~1.5 |
| DiAzKs | ~1.5 |
| DiAzK | ~1.5 |
| BCNK | 1.0 |
| Data adapted from Hoffmann et al., Biochemistry 2018.[3] The expression levels were quantified from Coomassie-stained SDS-PAGE gels. |
Click Chemistry Reaction Kinetics
The choice between CuAAC and SPAAC often depends on the specific application, with considerations for reaction speed and potential cytotoxicity of the copper catalyst. The following table provides representative second-order rate constants for these reactions with different azide and alkyne reactants. While not specific to this compound, these values offer a general comparison of the reaction kinetics.
| Reaction Type | Alkyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | Terminal Alkyne | Benzyl Azide | ~3 | [5] |
| SPAAC | Cyclooctynol derivative | Benzyl Azide | 0.12 | [6] |
| SPAAC | Azacyclooctyne | Nitrone | 39 | [6] |
| These values are illustrative and can vary depending on the specific reactants, solvent, and temperature. |
Experimental Protocols
Site-Specific Incorporation of this compound into a Protein of Interest
This protocol describes the expression of a target protein containing this compound at a specific site in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (e.g., a mutant PylRS) and its cognate tRNA (pEvol plasmid).
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound (commercially available).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEvol plasmid containing the synthetase/tRNA pair.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger culture (e.g., 1 L) of LB medium with the overnight culture to an OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture overnight at a reduced temperature (e.g., 18-25°C) with shaking.
-
Harvest the cells by centrifugation.
-
Purify the this compound-containing protein using standard protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol is for labeling the alkyne group of the incorporated this compound with an azide-containing molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Purified this compound-containing protein in a suitable buffer (e.g., PBS or Tris, pH 7.4).
-
Azide-functionalized molecule of interest (e.g., TAMRA-azide).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM).
-
Aminoguanidine hydrochloride stock solution (optional, to prevent protein damage, e.g., 1 M).
Protocol:
-
In a microcentrifuge tube, add the this compound-containing protein to a final concentration of 10-50 µM.
-
Add the azide-functionalized molecule to a final concentration of 50-250 µM (5-fold molar excess over the protein).
-
Prepare a premix of CuSO₄ and THPTA by adding 1 µL of 50 mM CuSO₄ to 5 µL of 50 mM THPTA.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
If using, add aminoguanidine to a final concentration of 10 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
Remove excess labeling reagents by dialysis, size-exclusion chromatography, or protein precipitation.
-
Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning or western blot.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is a copper-free alternative for labeling this compound-containing proteins, which is particularly useful for applications in living cells where copper toxicity is a concern.
Materials:
-
Purified this compound-containing protein in a suitable buffer (e.g., PBS or Tris, pH 7.4).
-
Cyclooctyne-functionalized molecule of interest (e.g., a DBCO-dye).
Protocol:
-
In a microcentrifuge tube, add the this compound-containing protein to a final concentration of 10-50 µM.
-
Add the cyclooctyne-functionalized molecule to a final concentration of 50-250 µM (5-fold molar excess over the protein).
-
Incubate the reaction at room temperature for 1-4 hours or at 37°C for a faster reaction. The reaction can also be performed at 4°C overnight.
-
Remove excess labeling reagents by dialysis, size-exclusion chromatography, or protein precipitation.
-
Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning or western blot.
Mandatory Visualization
Caption: Workflow for this compound incorporation and labeling.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
References
- 1. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of PrDiAzK Cross-linked Complexes
Abstract
Mapping protein-protein interactions (PPIs) within their native cellular environment is crucial for understanding complex biological processes and for identifying novel therapeutic targets. The use of genetically encoded, photo-activatable, and clickable noncanonical amino acids (ncAAs) has revolutionized this field. This application note details a comprehensive protocol for the analysis of protein complexes using PrDiAzK , a bifunctional amino acid featuring a diazirine group for UV-induced cross-linking and an alkyne handle for click chemistry.[1][2] This combination allows for the covalent capture of transient and weak interactions in living cells, followed by highly efficient enrichment of cross-linked peptides for mass spectrometry (MS) analysis.[1][3] We provide a detailed experimental workflow, protocols for sample preparation and mass spectrometry, and guidelines for data analysis, tailored for professionals in research and drug development.
Introduction to this compound Cross-linking
This compound is a noncanonical amino acid that can be site-specifically incorporated into a protein of interest (POI) using genetic code expansion techniques in both bacterial and mammalian cells.[1] Its unique structure contains two key functional groups:
-
A Diazirine Ring: Upon exposure to long-wave UV light (typically ~365 nm), this group forms a highly reactive carbene intermediate that can covalently bond with nearby molecules, effectively "trapping" interacting proteins.[2][4] This photo-activation provides precise temporal control over the cross-linking reaction.[2]
-
An Alkyne Group: This serves as a bio-orthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1][2] This allows for the specific attachment of a reporter tag, such as biotin, for the efficient enrichment of cross-linked peptides from a complex mixture.[3]
This dual functionality makes this compound a powerful tool for system-wide mapping of protein-protein interactions, overcoming challenges associated with transient or low-affinity binding that are often missed by traditional methods like co-immunoprecipitation.[1][2]
Overall Experimental Workflow
The workflow for a this compound cross-linking mass spectrometry (XL-MS) experiment is a multi-step process that begins with the genetic incorporation of the amino acid and culminates in the bioinformatic analysis of mass spectrometry data. The key stages are outlined in the diagram below.
Caption: General workflow for this compound-based cross-linking mass spectrometry.
Detailed Experimental Protocols
Proper sample preparation is a critical step for a successful proteomics workflow.[5] The quality and reproducibility of sample extraction and preparation significantly impact the results from MS instruments.[5][6]
Protocol 1: Site-Specific Incorporation of this compound
This protocol assumes the use of a mammalian cell line and an amber suppression-based genetic code expansion system.
-
Plasmid Preparation: Co-transfect the mammalian cells with two plasmids:
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.
-
A plasmid encoding your protein of interest (POI) with an amber stop codon (TAG) at the desired residue for this compound incorporation.
-
-
Cell Culture: Culture the transfected cells in a suitable medium (e.g., DMEM).
-
This compound Supplementation: Supplement the culture medium with this compound to a final concentration of 100-500 µM. Incubate for 24-48 hours to allow for expression of the POI containing the incorporated this compound.
-
Verification (Optional but Recommended): Verify the successful incorporation of this compound into the full-length POI via Western Blot or a small-scale affinity purification followed by MS analysis.
Protocol 2: In Vivo Photo-Cross-linking and Sample Preparation
-
Cell Harvest: Wash the cells expressing the this compound-containing POI twice with ice-cold phosphate-buffered saline (PBS).
-
UV Irradiation: Resuspend the cells in PBS. Irradiate the cell suspension with 365 nm UV light on ice for 5-30 minutes to induce cross-linking. The optimal time should be determined empirically.
-
Cell Lysis: Pellet the irradiated cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Solubilization: Sonicate the lysate to shear chromatin and ensure complete solubilization of protein complexes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
Protocol 3: Click Chemistry and Enrichment of Cross-linked Peptides
-
Click Reaction: To the cleared lysate, add the click chemistry reagents. For a CuAAC reaction, this typically includes:
-
Biotin-azide tag.
-
Copper(II) sulfate (CuSO₄).
-
A reducing agent (e.g., sodium ascorbate).
-
A copper-chelating ligand (e.g., TBTA).
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation: Precipitate the total protein from the reaction mixture using a method like acetone or TCA precipitation to remove excess click chemistry reagents. Resuspend the protein pellet in a buffer compatible with enzymatic digestion (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.
-
-
Initial Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Enrichment of Biotinylated Peptides:
-
Acidify the digest with trifluoroacetic acid (TFA).
-
Incubate the peptide mixture with high-capacity streptavidin agarose beads for 2 hours at room temperature to capture the biotinylated (and therefore cross-linked) peptides.
-
Wash the beads extensively to remove non-specifically bound peptides. Typical wash steps include: a high-salt buffer, a low-salt buffer, and a final wash with a volatile buffer like ammonium bicarbonate.
-
-
Elution (Optional) or On-Bead Digestion: While elution is possible, a second on-bead digestion with a different protease (e.g., Glu-C) can improve recovery. For this application, we proceed with on-bead analysis where possible or elute using a high concentration of biotin or denaturing conditions.
Protocol 4: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS: Analyze the enriched peptide sample using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography (nLC) system.[7] The LC gradient should be optimized to ensure good separation of the complex peptide mixture.[6]
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).[7]
-
Database Searching: The identification of cross-linked peptides requires specialized software (e.g., MeroX, pLink, xiSEARCH) that can handle the complexity of matching fragmentation spectra to two different peptide sequences connected by the cross-linker mass.[8][9][10] The search database should contain the sequences of all proteins expected in the sample.
Caption: Logic flow for the identification of cross-linked peptides.
Quantitative Data Presentation
Quantitative cross-linking mass spectrometry (qXL-MS) can reveal how PPIs change in response to stimuli, such as drug treatment or disease state.[11] This can be achieved using various methods, including stable isotope labeling by amino acids in cell culture (SILAC), isobaric tags (e.g., TMT), or label-free quantitation (LFQ).[11][12][13] The results should be summarized in a clear, tabular format to facilitate comparison.
Below is an example table illustrating how quantitative data for identified cross-links might be presented. This data is for illustrative purposes only.
| Cross-link ID | Protein A | Residue A | Protein B | Residue B | Log2 Fold Change (Drug vs. Vehicle) | p-value |
| XL-001 | Kinase X | 154 | Adaptor Y | 212 | 2.1 | 0.005 |
| XL-002 | Kinase X | 154 | Substrate Z | 56 | -1.8 | 0.012 |
| XL-003 | Chaperone Hsp90 | 345 | Kinase X | 88 | 0.1 | 0.890 |
| XL-004 | Adaptor Y | 110 | Protein W | 431 | 2.3 | 0.003 |
Table Interpretation:
-
XL-001 & XL-004: The interaction between Kinase X and Adaptor Y, and Adaptor Y and Protein W, is significantly increased upon drug treatment.
-
XL-002: The interaction between Kinase X and its Substrate Z is significantly decreased, suggesting the drug inhibits this binding event.
-
XL-003: The interaction between Kinase X and its chaperone Hsp90 remains unchanged, indicating this is a stable, constitutive interaction not affected by the drug.
Conclusion
The this compound cross-linking workflow coupled with modern mass spectrometry provides a powerful strategy for identifying and quantifying protein-protein interactions in a physiological context. The ability to covalently capture interaction partners in living cells and subsequently enrich them with high efficiency makes this method particularly suitable for studying dynamic signaling complexes and identifying off-target effects of drug candidates. The detailed protocols and data presentation guidelines provided herein serve as a valuable resource for researchers aiming to implement this technology.
References
- 1. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated Analysis of Cross-Links and Dead-End Peptides for Enhanced Interpretation of Quantitative XL-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Dynamics in Solution by Quantitative Crosslinking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Novel Protein Interactions Using PrDiAzK
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and the mechanisms of disease. However, identifying weak, transient, or low-abundance interactions remains a significant challenge in systems biology and drug development.[1][2][3] Traditional methods like co-immunoprecipitation and yeast two-hybrid often fail to capture these fleeting interactions, leading to an incomplete understanding of protein interactomes.[4]
To address this, chemical cross-linking has emerged as a powerful technique to covalently "trap" interacting proteins in their native cellular environment.[4] This application note describes the use of PrDiAzK (Propargyl-diazirine-lysine), a bifunctional, non-canonical amino acid (ncAA), for the site-specific photo-cross-linking and identification of novel protein interactions.[1][5]
This compound is equipped with two key functional groups:
-
A diazirine moiety that, upon activation with long-wave UV light (~350-370 nm), forms a highly reactive carbene intermediate. This intermediate rapidly and non-specifically forms a covalent bond with any nearby amino acid residue, capturing interacting partners.[3]
-
A terminal alkyne handle that allows for the specific attachment of reporter tags (e.g., biotin, fluorophores) via copper-catalyzed "click chemistry."[1][5]
This dual functionality allows for the precise initiation of cross-linking and the efficient enrichment of cross-linked protein complexes, making this compound an invaluable tool for mapping protein interaction networks with high confidence.[1][4][6]
Principle of the Method
The this compound workflow integrates genetic code expansion, photo-cross-linking, and quantitative mass spectrometry. The process can be summarized in four main stages:
-
Site-Specific Incorporation: The genetic code of a host organism (e.g., mammalian cells) is expanded to incorporate this compound at a specific, user-defined site within a "bait" protein of interest (POI). This is achieved by co-transfecting cells with plasmids encoding the POI with an in-frame amber stop codon (TAG) at the desired location, and an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the TAG codon and charges the tRNA with this compound.
-
Photo-Cross-Linking: Once the bait protein incorporating this compound is expressed, cells are irradiated with long-wave UV light. This activates the diazirine group, which forms a covalent bond with any protein ("prey") that is in close proximity at the moment of irradiation.
-
Enrichment via Click Chemistry: After cell lysis, the alkyne handle on this compound is used to attach a biotin tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The biotinylated, cross-linked protein complexes are then selectively enriched from the complex cellular lysate using streptavidin-coated beads.
-
Identification by Mass Spectrometry: The enriched protein complexes are digested into peptides and analyzed by quantitative mass spectrometry. Interacting "prey" proteins are identified and quantified by comparing their abundance in samples that were exposed to UV light versus control samples that were not.
Caption: Principle of this compound photo-cross-linking and enrichment.
Experimental Workflow Overview
The complete experimental procedure involves several distinct phases, each requiring careful execution. The following diagram provides a high-level overview of the entire workflow.
Caption: High-level overview of the this compound experimental workflow.
Detailed Experimental Protocols
Genetic Code Expansion and this compound Incorporation
This protocol is adapted for use in mammalian cells (e.g., HEK293T).
-
Plasmid Preparation:
-
Generate a mammalian expression vector for your protein of interest (POI) with a suitable affinity tag (e.g., HA, FLAG).
-
Using site-directed mutagenesis, introduce an in-frame amber stop codon (TAG) at the desired amino acid position for this compound incorporation. The chosen site should be surface-exposed and ideally within a region suspected to be involved in protein interactions.
-
Obtain a separate plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., an evolved PylRS/tRNAPyl pair).
-
-
Cell Culture and Transfection:
-
Plate HEK293T cells in DMEM supplemented with 10% FBS to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid at a 1:1 ratio using a suitable transfection reagent.
-
Six hours post-transfection, replace the medium with fresh DMEM/10% FBS supplemented with 1 mM this compound .
-
Incubate the cells for 48 hours to allow for expression of the POI containing this compound.
-
UV Photo-Cross-Linking
-
Cell Preparation:
-
Prepare two sets of plates for each condition: one for UV irradiation (+) and one non-irradiated control (-).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a minimal amount of ice-cold PBS to just cover the cell monolayer. Remove the lid of the culture dish.
-
-
UV Irradiation:
-
Place the culture dish on an ice-cold surface.
-
Position a long-wave UV lamp (e.g., a 365 nm UVP CL-1000 Crosslinker) approximately 3-5 cm above the cells.
-
Irradiate the cells for 5-15 minutes . The optimal time should be determined empirically. Keep the control plate on ice in the dark.
-
Cell Lysis and Protein Extraction
-
Harvesting:
-
After irradiation, immediately aspirate the PBS and add lysis buffer directly to the plate. A strong denaturing buffer is recommended to solubilize complexes and inactivate proteases.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 8 M Urea, 150 mM NaCl, 1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microfuge tube, and sonicate briefly to shear nucleic acids and reduce viscosity.
-
Clarify the lysate by centrifuging at 20,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Biotinylation via Click Chemistry
-
Prepare Click Reaction Mix (per 1 mL of lysate):
-
Biotin-Azide: 10 µL of a 10 mM stock in DMSO (final concentration 100 µM).
-
TCEP: 20 µL of a 50 mM stock in water (final concentration 1 mM).
-
TBTA Ligand: 60 µL of a 1.7 mM stock in DMSO (final concentration 100 µM).
-
Copper (II) Sulfate: 20 µL of a 50 mM stock in water (final concentration 1 mM).
-
-
Reaction:
-
Add the click chemistry reagents to the clarified lysate in the order listed above, vortexing briefly after each addition.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Affinity Purification of Cross-Linked Complexes
-
Bead Preparation:
-
Use high-capacity streptavidin magnetic beads. For each 1 mL of lysate, use 50 µL of bead slurry.
-
Wash the beads three times with Lysis Buffer.
-
-
Enrichment:
-
Add the washed beads to the lysate from the click reaction.
-
Incubate for 2 hours at room temperature with end-over-end rotation to allow biotinylated proteins to bind.
-
-
Washing:
-
Place the tubes on a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specific binders.
-
2x washes with: 50 mM Tris-HCl pH 8.0, 2 M Urea, 1 M NaCl, 0.2% SDS.
-
2x washes with: 50 mM Tris-HCl pH 8.0, 2 M Urea, 150 mM NaCl.
-
3x washes with: 50 mM Ammonium Bicarbonate pH 8.0.
-
-
On-Bead Digestion and Sample Preparation for MS
-
Reduction and Alkylation:
-
Resuspend the washed beads in 100 µL of 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature. Add iodoacetamide to a final concentration of 25 mM and incubate in the dark for 30 minutes.
-
-
Digestion:
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Recovery:
-
Place the tube on a magnetic stand and transfer the supernatant containing the peptides to a new tube.
-
Acidify the peptides with 10% trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the purified peptides in a vacuum centrifuge and store at -80°C until MS analysis.
-
Data Analysis and Interpretation
Mass Spectrometry Parameters
-
Instrumentation: A high-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific Q Exactive or Orbitrap Fusion Lumos) is recommended.
-
LC Separation: Use a nano-flow HPLC system with a 60-120 minute gradient from 2% to 40% acetonitrile in 0.1% formic acid.
-
Data Acquisition: Operate in data-dependent acquisition (DDA) mode, selecting the top 10-20 most abundant precursor ions for HCD fragmentation. Use a dynamic exclusion of 30 seconds to increase precursor sampling.
Data Processing and Quantitative Analysis
-
Database Searching:
-
Process the raw MS data using a software platform like MaxQuant or Proteome Discoverer.
-
Search the spectra against a relevant protein database (e.g., UniProt Human) concatenated with a list of common contaminants.
-
Search Parameters:
-
Enzyme: Trypsin/P
-
Max. Missed Cleavages: 2
-
Fixed Modification: Carbamidomethyl (C)
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term)
-
Precursor Mass Tolerance: 10 ppm
-
Fragment Mass Tolerance: 0.02 Da
-
-
-
Quantification and Hit Identification:
-
Use a label-free quantification (LFQ) algorithm to determine protein intensities.
-
Compare the LFQ intensities of proteins identified in the UV-irradiated samples (+) versus the non-irradiated controls (-).
-
True interaction partners should be significantly enriched in the UV+ samples. Calculate the fold change (Ratio UV+/UV-) and perform a statistical test (e.g., t-test) to determine the p-value for each identified protein.
-
Filter the results to identify high-confidence interactors (e.g., Fold Change > 3, p-value < 0.05).
-
Representative Quantitative Data
The following table is an illustrative example of quantitative proteomics results from a this compound experiment.
| Bait Protein | Prey Protein | UniProt ID | Score | Fold Change (UV+/UV-) | p-value |
| EGFR | GRB2 | P62993 | 254.1 | 15.2 | 0.001 |
| EGFR | SHC1 | P29353 | 188.7 | 11.8 | 0.003 |
| EGFR | STAT3 | P40763 | 150.3 | 8.5 | 0.009 |
| EGFR | HSP90AA1 | P07900 | 121.5 | 2.1 | 0.045 |
| EGFR | ACTB | P60709 | 95.2 | 1.1 | 0.850 |
This table presents example data and is not derived from a specific experiment.
Application Example: Mapping the EGFR Signaling Pathway
This compound can be used to map interactions in critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer. By incorporating this compound into EGFR, researchers can identify both known and novel downstream effectors that are recruited upon ligand binding.
For example, incorporating this compound into the cytoplasmic tail of EGFR would allow for the capture of direct binding partners like GRB2, which links the receptor to the Ras/MAPK pathway. Identifying novel interactors in this context could reveal new drug targets for cancer therapy.
Caption: Using this compound in EGFR to capture interaction with GRB2.
References
- 1. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mapping Protein Interaction Interfaces using PrDiAzK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the photo-activatable and clickable amino acid, PrDiAzK (Propargyl-diazirine-lysine), to identify and map protein-protein interaction interfaces. This compound is a powerful tool for capturing both stable and transient protein interactions directly within living cells or in vitro, making it highly valuable for basic research and drug discovery.
Introduction to this compound
This compound is a bifunctional, non-canonical amino acid that can be genetically incorporated into a protein of interest (POI). It features two key chemical moieties:
-
A diazirine ring: This group is photo-activatable by UV light (typically ~365 nm). Upon activation, it forms a highly reactive carbene intermediate that covalently crosslinks with nearby molecules, effectively "trapping" interacting proteins.[1][2][3] The small size of the diazirine minimizes potential steric hindrance.[3]
-
An alkyne handle: This functional group allows for the specific attachment of reporter tags, such as biotin or fluorescent dyes, via a highly efficient and bio-orthogonal "click chemistry" reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC).[1][4]
This dual functionality enables a robust workflow for the identification of protein interaction partners. By incorporating this compound at a specific site in a POI, researchers can initiate crosslinking to nearby proteins upon UV irradiation. The alkyne handle is then used to attach a biotin tag, allowing for the selective enrichment of the crosslinked protein complexes using streptavidin affinity purification. Finally, the enriched proteins are identified and quantified using mass spectrometry.[4][5]
Key Applications
-
Mapping Protein-Protein Interaction Interfaces: By incorporating this compound at various locations on the surface of a POI, it is possible to map the specific regions involved in protein interactions.
-
Identification of Novel Interaction Partners: this compound can be used to discover previously unknown binding partners of a POI in its native cellular environment.[6]
-
Studying Transient Interactions: The ability to trigger crosslinking at a specific time point allows for the capture of transient or weak protein interactions that are often missed by other methods.[7]
-
Drug Target Validation: this compound can be used to investigate how small molecules or potential drug candidates affect the interaction network of a target protein.
Experimental Workflow Overview
The overall experimental workflow for using this compound to map protein interaction interfaces can be summarized in the following key steps:
-
Genetic Incorporation of this compound: The gene of the POI is mutated to include an amber stop codon (TAG) at the desired this compound incorporation site. This plasmid, along with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber codon and charges the tRNA with this compound, is expressed in the chosen cell system (e.g., mammalian cells or E. coli).[8]
-
In Vivo or In Vitro Photo-crosslinking: The cells or purified protein complexes containing the this compound-labeled POI are irradiated with UV light to induce covalent crosslinking between the POI and its interacting partners.[3][9]
-
Cell Lysis and Protein Extraction: The cells are lysed to release the protein complexes.
-
Click Chemistry-based Biotinylation: A biotin-azide tag is attached to the alkyne handle of this compound on the crosslinked proteins via a CuAAC reaction.[10]
-
Enrichment of Biotinylated Proteins: The biotin-tagged protein complexes are captured and enriched using streptavidin-coated magnetic beads or resin.[11][12]
-
Proteolytic Digestion and Mass Spectrometry Analysis: The enriched proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins and map the crosslinking sites.
Detailed Protocols
Protocol 1: Incorporation of this compound into Proteins in Mammalian Cells
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the POI with a TAG codon at the desired site
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound
-
This compound (commercially available)
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Transfection:
-
Plate the mammalian cells in a suitable culture dish and grow to 70-80% confluency.
-
Co-transfect the cells with the POI plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
At the time of transfection, replace the growth medium with fresh medium supplemented with 1 mM this compound.
-
-
Protein Expression:
-
Incubate the cells for 24-48 hours to allow for expression of the this compound-containing protein.
-
Protocol 2: In-Cell Photo-crosslinking
Materials:
-
Cells expressing the this compound-containing POI
-
PBS
-
UV lamp (365 nm)
Procedure:
-
Cell Preparation:
-
Aspirate the growth medium and wash the cells twice with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to the cells to keep them moist during irradiation.
-
-
UV Irradiation:
-
Place the culture dish on a cold plate or on ice.
-
Irradiate the cells with a 365 nm UV lamp for 5-20 minutes. The optimal irradiation time should be determined empirically.
-
Protocol 3: Cell Lysis and Protein Extraction
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Lysis:
-
After UV irradiation, remove the PBS and add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the soluble proteins to a new tube.
-
Protocol 4: Click Chemistry Biotinylation
Materials:
-
Protein lysate
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Methanol/Chloroform/Water for protein precipitation
Procedure:
-
Reaction Setup:
-
To 1 mg of protein lysate, add the following click chemistry reagents in order, vortexing after each addition:
-
Biotin-azide to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform/water precipitation is recommended.
-
Protocol 5: Enrichment of Biotinylated Proteins and On-Bead Digestion
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and urea washes)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Elution buffer (e.g., 0.1% trifluoroacetic acid)
Procedure:
-
Binding:
-
Resuspend the precipitated protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS).
-
Add streptavidin magnetic beads and incubate for 1-2 hours at room temperature with rotation.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency is recommended (e.g., 2 M urea, 1 M KCl, and finally PBS).
-
-
On-Bead Digestion:
-
Resuspend the beads in digestion buffer.
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate with IAA (20 mM) for 30 minutes at room temperature in the dark.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Elution:
-
Collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads with an acidic elution buffer.
-
Pool the supernatant and eluate.
-
Protocol 6: Mass Spectrometry Analysis
The resulting peptide mixture is then desalted and analyzed by LC-MS/MS. The data is searched against a protein database to identify the crosslinked proteins. For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated into the workflow.[13][14][15]
Data Presentation
Quantitative proteomics data from this compound experiments can be presented in tabular format to clearly display the identified interacting proteins and their relative abundance. The following tables provide examples of how such data can be structured.
Table 1: Hypothetical Quantitative Data for this compound Pull-down of Bait Protein X
| Protein ID | Gene Name | Protein Name | Spectral Counts (Bait X Pull-down) | Spectral Counts (Control Pull-down) | Fold Change | p-value |
| P01234 | GENE1 | Protein 1 | 150 | 2 | 75.0 | <0.001 |
| Q56789 | GENE2 | Protein 2 | 125 | 5 | 25.0 | <0.001 |
| P98765 | GENE3 | Protein 3 | 80 | 1 | 80.0 | <0.001 |
| O12345 | GENE4 | Protein 4 | 10 | 8 | 1.25 | 0.56 |
Table 2: Hypothetical SILAC Ratios for Identified Interactors of Bait Protein Y
| Protein ID | Gene Name | Protein Name | SILAC Ratio (Heavy/Light) | -log10(p-value) |
| A1B2C3 | GENEA | Protein A | 8.5 | 4.2 |
| D4E5F6 | GENEB | Protein B | 6.2 | 3.8 |
| G7H8I9 | GENEC | Protein C | 10.1 | 5.5 |
| J0K1L2 | GENED | Protein D | 1.2 | 0.5 |
Visualization of Protein Interaction Networks
The identified protein-protein interactions can be visualized as a network diagram to illustrate the relationships between the bait protein and its interactors. The following DOT script generates a hypothetical interaction network for a bait protein.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Bot Detection [iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3250928A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 6. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protease‐resistant streptavidin for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 15. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for In Vivo Cross-Linking with PrDiAzK
For Researchers, Scientists, and Drug Development Professionals
Introduction: Capturing Protein Interactions in Their Native Environment
Mapping protein-protein interactions (PPIs) within a living cell is crucial for understanding complex biological processes, from signaling cascades to drug mechanisms. Many conventional methods, such as co-immunoprecipitation, fail to capture weak or transient interactions that are often lost during sample processing.[1][2][3] The noncanonical amino acid (ncAA) PrDiAzK (Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine) offers a powerful solution for overcoming this challenge.[2]
This compound is a bifunctional lysine analog designed for genetic code expansion.[1][4][5] It features two key moieties:
-
A photo-activatable diazirine group , which upon exposure to UV light (~350 nm), generates a highly reactive carbene that can covalently cross-link with nearby interacting molecules.[2][6] This allows for the capture of interactions with high temporal resolution in live cells.[2]
-
An alkyne handle , which enables the specific attachment of reporter tags (e.g., biotin, fluorophores) via bio-orthogonal "click chemistry".[1][2][4]
This dual functionality allows for the site-specific incorporation of a photo-cross-linker into a protein of interest (POI), covalent trapping of its binding partners in vivo, and subsequent enrichment of the cross-linked complexes for identification by mass spectrometry (MS).[2][7] This methodology is invaluable for discovering novel PPIs, validating drug targets, and elucidating protein complex structures within their native cellular context.[8][9]
Data Presentation: Comparison of Photo-Activatable Cross-Linkers
The selection of a photo-cross-linker depends on the specific experimental goals. This compound offers unique advantages due to its bifunctionality and high reactivity. Below is a comparative summary of common photo-cross-linking ncAAs.
| Feature | This compound | p-Benzoyl-L-phenylalanine (Bpa) | p-Azido-L-phenylalanine (Azi) |
| Reactive Moiety | Diazirine | Benzophenone | Phenyl Azide |
| Activated Species | Carbene | Ketyl Radical | Nitrene |
| Activation λ | ~350 nm | ~350 nm | ~250-300 nm (used in near-UV) |
| Reactivity | Very high; inserts into C-H bonds | High; abstracts H from C-H bonds | Moderate; less reactive at 350 nm |
| Key Advantage | Bifunctional (alkyne handle for click chemistry) | Can be re-activated after quenching with water | Smaller, potentially less perturbative |
| Limitation | Larger side chain | Can be photoreduced by thiols | Requires longer UV exposure at non-optimal λ |
Note: Quantitative cross-linking efficiency is highly dependent on the specific protein interface, expression levels, and experimental conditions. The data presented is a qualitative summary based on known chemical properties.[2][6]
Core Concepts and Visualized Workflows
Mechanism of this compound Action
This compound is first incorporated into a protein of interest at a specific site. Upon UV irradiation, the diazirine ring forms a reactive carbene, which covalently links the protein to any molecule in close proximity. The alkyne handle remains available for subsequent bio-orthogonal ligation.
References
- 1. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Protein Cross-Linking | Springer Nature Experiments [experiments.springernature.com]
- 9. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
Application Note: A Detailed Workflow for PrDiAzK-Based Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mapping protein-protein interactions (PPIs) is crucial for understanding cellular processes and disease mechanisms.[1] Many biologically significant interactions, particularly those that are weak or transient, remain challenging to identify using traditional methods like affinity purification.[2] To address this, photo-cross-linking amino acids have been developed. This application note details a comprehensive workflow for utilizing PrDiAzK , a bifunctional noncanonical amino acid (ncAA), for proteome-wide mapping of PPIs.[2][3] this compound features a photo-activatable diazirine group for UV-light-induced covalent cross-linking and a terminal alkyne handle for bio-orthogonal "click chemistry" labeling, enabling the efficient enrichment and identification of cross-linked protein complexes.[2][3][4]
Principle of the Method
The this compound workflow is a multi-step process that begins with the site-specific incorporation of the ncAA into a protein of interest (POI) using genetic code expansion.[5] This technique involves the suppression of a stop codon (e.g., an amber stop codon, TAG) by an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[3][5] Once the POI containing this compound is expressed in a cellular system, it is exposed to UV light, which activates the diazirine group to form a reactive carbene that covalently bonds with nearby interacting molecules.[5][6]
Following cross-linking, cells are lysed, and the proteome is digested. The alkyne handle on the cross-linked this compound residue is then used to attach a reporter tag, such as biotin, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[3] The biotinylated peptides are subsequently enriched using streptavidin-based affinity purification, effectively isolating the cross-linked interaction partners.[7][8] Finally, the enriched peptides are analyzed by mass spectrometry (MS) to identify the interacting proteins and map the specific sites of interaction.[5][9]
Experimental Workflow Overview
The overall workflow for this compound-based proteomics is depicted below. It outlines the major stages from cellular incorporation to mass spectrometry analysis.
Detailed Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound
This protocol uses genetic code expansion to incorporate this compound at a specific site in a protein of interest (POI) in mammalian cells.[3]
Principle: An amber stop codon (TAG) is introduced at the desired incorporation site in the gene encoding the POI.[3] This gene is co-transfected into cells with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair, which specifically recognizes this compound and incorporates it in response to the TAG codon.[3][5]
Materials:
-
HEK293T cells or other suitable mammalian cell line.
-
Plasmid encoding the POI with a TAG codon at the desired position.
-
Plasmid encoding the orthogonal PylRS/tRNACUA pair.
-
This compound (commercially available).[5]
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM) and supplements.
Methodology:
-
Cell Culture: Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Transfection: Co-transfect the cells with the POI-TAG plasmid and the PylRS/tRNACUA plasmid according to the manufacturer's protocol for the transfection reagent.
-
This compound Supplementation: Immediately after transfection, supplement the cell culture medium with this compound to a final concentration of 250-500 µM.[3]
-
Expression: Incubate the cells for 48-72 hours to allow for expression of the POI containing this compound. Successful incorporation can be confirmed by Western blot or fluorescence microscopy if the POI is tagged (e.g., with GFP).[3]
Protocol 2: Photo-Cross-linking and Sample Preparation
Principle: Cells expressing the this compound-containing POI are irradiated with UV light. The diazirine ring is activated, forming a highly reactive carbene intermediate that rapidly and indiscriminately inserts into C-H or N-H bonds of nearby molecules, creating a covalent link.[6]
Methodology:
-
Cell Harvest: Wash the cells with ice-cold PBS.
-
UV Irradiation: Irradiate the cells on ice with 350-365 nm UV light for 5-15 minutes.[3] The optimal time should be determined empirically.
-
Cell Lysis: Lyse the cells in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Proteome Digestion: Reduce the disulfide bonds in the protein lysate (e.g., with DTT), alkylate the cysteines (e.g., with iodoacetamide), and digest the proteins into peptides using a protease such as trypsin.
Protocol 3: Click Chemistry Labeling and Enrichment
Principle: The alkyne handle on this compound allows for the covalent attachment of a biotin-azide tag via CuAAC "click chemistry". The now-biotinylated peptides can be selectively captured from the complex peptide mixture using streptavidin-coated beads.[5][7]
Methodology:
-
Click Reaction: To the digested peptide solution, add biotin-azide, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., TBTA). Incubate at room temperature for 1-2 hours.
-
Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1-2 hours to allow biotinylated peptides to bind.
-
Washing: Pellet the beads using a magnet and wash them extensively with a series of high-stringency buffers to remove non-specifically bound peptides. The covalent nature of the cross-link and click reaction allows for very rigorous washing.[5]
-
Elution: Elute the enriched peptides from the beads. This can be done by boiling in SDS-PAGE loading buffer for on-bead digestion or by using specific cleavable linkers if incorporated into the biotin tag.
Protocol 4: Mass Spectrometry and Data Analysis
Principle: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra are searched against a protein database to identify the sequences of the cross-linked peptides, revealing the identity of the interaction partners and the location of the interaction.[10]
Methodology:
-
LC-MS/MS: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap).[10]
-
Database Search: Use a specialized software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a relevant protein database (e.g., Swiss-Prot).
-
Data Analysis: The search parameters must be configured to account for the mass of the this compound residue and any modifications from the cross-linking and biotinylation steps. The identification of a peptide from a protein other than the POI, which also contains the mass modification, confirms it as an interaction partner.
Data Presentation and Interpretation
Quantitative data from this compound-based proteomics experiments can be summarized to compare different experimental conditions or cross-linkers.
Table 1: Comparison of Bifunctional Noncanonical Amino Acids
| Feature | This compound | DiZASeC | BPKyne | AmAzZLys |
| Photo-Cross-linker | Diazirine | Diazirine | Benzophenone | Diazirine |
| Click Chemistry Handle | Alkyne | Alkyne | Alkyne | Azide |
| Reactivity | Inserts into C-H, N-H bonds | Inserts into C-H, N-H bonds | Abstracts H from C-H bonds | Inserts into C-H, N-H bonds |
| Incorporation Host | E. coli, Mammalian Cells[3] | E. coli, Mammalian Cells | E. coli | E. coli |
| Key Advantage | Commercially available, efficient incorporation.[5] | Releasable linker for analysis. | Longer wavelength activation. | - |
| Reference | Hoffmann et al., 2018[3] | He and Xie et al., 2017[6] | Chen et al., 2017[6] | Yamaguci et al., 2016[6] |
Table 2: Expected Mass Spectrometry Results
| Analysis Stage | Expected Outcome | Key Considerations |
| MS1 Spectrum | Isotope clusters corresponding to cross-linked peptides. | Calculate the precise mass of the this compound residue plus the biotin tag for targeted searches. |
| MS2 Fragmentation | Fragmentation patterns (b- and y-ions) that allow for peptide sequence identification. | The cross-link itself can be stable or cleavable depending on the specific chemistry, affecting fragmentation. |
| Database Search | Identification of "chimeric" peptides containing sequences from both the POI and an interacting protein. | Requires specialized software or manual validation to correctly assign chimeric spectra. |
| Quantitative Analysis | Relative abundance of identified interactors across different conditions (e.g., using label-free quantification or isotopic labeling).[11] | Ensure sufficient replicates for statistical significance. |
References
- 1. An accessible workflow for high-sensitivity proteomics using parallel accumulation–serial fragmentation (PASEF) | Springer Nature Experiments [experiments.springernature.com]
- 2. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]
Troubleshooting & Optimization
Technical Support Center: Improving PrDiAzK Incorporation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the incorporation efficiency of PrDiAzK (Propargyl-dihydrodiazaxanthine) in their experiments.
Troubleshooting Guide
Low or no incorporation of this compound can be a significant hurdle. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Flow for Low this compound Incorporation
Caption: Troubleshooting flowchart for low this compound incorporation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in cell culture?
A1: The optimal concentration of this compound can vary between cell lines and expression systems. A good starting point is 500 µM.[1] It is recommended to perform a titration from 100 µM to 1 mM to determine the ideal concentration for your specific experiment, balancing incorporation efficiency with potential cellular toxicity.
Q2: My protein yield is very low after this compound incorporation. What are the likely causes?
A2: Low protein yield is a common issue and can stem from several factors:
-
Suboptimal Transfection Efficiency: Ensure high-quality plasmids and optimize your transfection protocol for the specific cell line.
-
Inefficient Amber Suppression: The efficiency of the orthogonal translation system (OTS) is crucial. Consider using engineered pyrrolysyl-tRNA synthetase (PylRS) variants or optimized tRNA expression cassettes, which have been shown to significantly increase incorporation efficiency.[2][3]
-
This compound Concentration: Both too low and too high concentrations of this compound can lead to reduced yield. Titrate the concentration to find the optimal balance.
-
Amber Codon Context: The nucleotides flanking the UAG stop codon can influence suppression efficiency. If possible, consider synonymous mutations in the surrounding codons.[4][5]
-
Cellular Toxicity: High concentrations of this compound or prolonged expression times may induce cellular stress and reduce overall protein synthesis. Monitor cell health throughout the experiment.
Q3: I see a band for my protein on a Western blot, but I get no signal after the click chemistry reaction. What went wrong?
A3: This indicates a problem with the click chemistry step. Here are some common culprits:
-
Reagent Quality: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is sensitive to reagent quality. Always use a freshly prepared solution of sodium ascorbate, as it is prone to oxidation.
-
Copper Catalyst: Ensure the correct concentration of the copper(I) source (e.g., copper(II) sulfate with a reducing agent) and a copper-chelating ligand like THPTA or TBTA.
-
Buffer Composition: Avoid amine-containing buffers like Tris, as they can chelate the copper catalyst and inhibit the reaction.[6] PBS is a suitable alternative.
-
Probe Concentration: While less likely to cause a complete lack of signal, ensure your azide- or alkyne-containing fluorescent probe is at an appropriate concentration (typically in the low micromolar range).
Q4: I'm observing high background fluorescence on my gel after the click reaction. How can I reduce it?
A4: High background can obscure your signal. Consider the following:
-
Titrate the Detection Reagent: High concentrations of the fluorescent azide or alkyne probe are a common cause of background. Try reducing the concentration. A starting range of 2-40 µM is recommended, with titration downwards if background is high.[7]
-
Optimize Washing Steps: Insufficient washing after the click reaction can leave unbound fluorescent probe. Increase the number and duration of your wash steps.[8]
-
Protein Precipitation: Performing a protein precipitation step (e.g., with methanol/chloroform) after the click reaction can help remove excess reagents before running the gel.[7]
-
Incomplete Reaction: In some cases, unreacted probe can contribute to background. Ensure your click reaction goes to completion by allowing sufficient reaction time (e.g., 30-60 minutes at room temperature).[9]
Data Presentation: Factors Influencing Incorporation Efficiency
| Factor | Observation | Impact on Efficiency | Reference(s) |
| PylRS Variants | Machine learning-guided evolution of the tRNA-binding domain of PylRS. | Up to a 30.8-fold increase in stop codon suppression efficiency. | [2] |
| tRNAPyl Engineering | Rational evolution of tRNAPyl to create tRNAPyl-opt with six nucleotide changes. | Up to a 5-fold increase in incorporation of certain ncAAs. | [3] |
| Engineered PylRS | Development of polyspecific PylRS variants. | Can exhibit over 30-fold higher efficiency with certain ncAAs compared to the original substrate. | [10] |
| Solubility Tags on PylRS | N-terminal fusion of a solubility tag to PylRS variants. | Enhancement of site-specifically labeled protein production by 200–540%. | |
| Optimized tRNA Variants | Engineered tRNAPyl variants with a canonical hinge between D- and T-loop. | Significant boost in the performance of the pyrrolysine system in mammalian cells. | [11] |
Experimental Protocols
Diagram: General Workflow for this compound Incorporation and Analysis
Caption: Experimental workflow for this compound incorporation in mammalian cells.
Detailed Methodology: this compound Incorporation in Mammalian Cells
This protocol provides a general framework for the site-specific incorporation of this compound into a protein of interest in mammalian cells, followed by fluorescent labeling via click chemistry.
1. Plasmid Preparation and Transfection:
-
Prepare high-quality plasmids for your protein of interest with an in-frame amber stop codon (TAG) at the desired incorporation site, the appropriate PylRS variant, and the corresponding suppressor tRNA (pylT).
-
Co-transfect these plasmids into your mammalian cell line of choice (e.g., HEK293T or HeLa) using a suitable transfection reagent, following the manufacturer's instructions. Optimize plasmid ratios if necessary.[12]
2. Cell Culture and this compound Incorporation:
-
At the time of transfection or shortly after, replace the growth medium with fresh medium supplemented with this compound. A starting concentration of 500 µM is recommended.[1]
-
Culture the cells for 24-48 hours to allow for protein expression and incorporation of this compound.[13]
3. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Avoid Tris-based buffers if you plan to proceed directly to click chemistry without buffer exchange.[6]
-
Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration of the supernatant.
4. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry:
-
To a defined amount of protein lysate (e.g., 50 µL at 1-5 mg/mL), add the click chemistry reaction components. The following is a sample reaction mixture:[9]
-
PBS to a final volume of ~180 µL
-
Fluorescent azide probe (e.g., TAMRA-azide) to a final concentration of 20 µM.
-
THPTA ligand (from a 40 mM stock) to a final concentration of 2 mM.
-
Copper(II) sulfate (from a 20 mM stock) to a final concentration of 1 mM.
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate (from a 300 mM stock) to a final concentration of 15 mM.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[9]
5. Sample Preparation and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
In-gel Fluorescence: Scan the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for your chosen fluorescent probe. This will visualize all proteins that have incorporated this compound and undergone the click reaction.
-
Western Blot: Transfer the proteins to a membrane and perform a standard Western blot using an antibody against your protein of interest or an epitope tag. This will confirm the expression of the full-length protein containing this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. licorbio.com [licorbio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
troubleshooting low yield of PrDiAzK-labeled proteins
Welcome to the technical support center for PrDi-AzK-labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their PrDiAzK labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
This compound (Propargyl-Diazo-Biotin-Azide-Kinase) is a bifunctional noncanonical amino acid (ncAA). It is designed for genetic code expansion, which allows for its site-specific incorporation into proteins.[1][2] this compound contains two key functional groups:
-
A diazirine group for UV-induced covalent cross-linking to interacting molecules.[1][2]
-
An alkyne group for bioorthogonal "click" chemistry, enabling the attachment of reporter tags such as fluorophores or biotin.[1][2]
This dual functionality makes this compound a powerful tool for studying protein-protein interactions, mapping interaction interfaces, and identifying binding partners in living cells and complex biological systems.[1][3][4]
Q2: What are the critical steps in a this compound labeling experiment?
A typical this compound labeling workflow involves three main stages:
-
Incorporation of this compound: The this compound amino acid is incorporated into the target protein at a specific site using genetic code expansion techniques, often involving an engineered aminoacyl-tRNA synthetase/tRNA pair.[1][5]
-
UV Cross-linking (Optional): If the goal is to capture interacting partners, the sample is irradiated with UV light to activate the diazirine group and form covalent bonds with nearby molecules.[1][3]
-
Click Chemistry Labeling: The alkyne group on the incorporated this compound is then used to attach a reporter molecule (e.g., a fluorescent dye or biotin) that has a corresponding azide group via a copper-catalyzed or copper-free click reaction.[1][3]
Q3: I am observing very low or no signal from my labeled protein. What are the general areas I should investigate?
Low yield of this compound-labeled protein can stem from issues at various stages of the experiment. The primary areas to troubleshoot are:
-
Efficiency of this compound Incorporation: The incorporation of the noncanonical amino acid into the protein of interest might be inefficient.
-
Reagent Quality and Handling: The stability and proper handling of this compound and the click chemistry reagents are crucial.
-
Reaction Conditions: Suboptimal conditions for either the UV cross-linking or the click chemistry reaction can significantly reduce the labeling yield.
-
Protein-Specific Factors: The local environment of the incorporated this compound within the protein can influence the accessibility of the functional groups.
-
Detection Method: The sensitivity of the detection method used to visualize the labeled protein.
Troubleshooting Guide for Low Yield of this compound-Labeled Proteins
This guide provides a structured approach to identifying and resolving common issues leading to low labeling efficiency.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Incorporation of this compound | Inefficient aminoacyl-tRNA synthetase (aaRS) for this compound.[3] | - Ensure you are using the appropriate engineered aaRS mutant that is optimized for this compound or similar lysine derivatives.[3]- Optimize the concentration of this compound in the cell culture medium.[1]- Verify the expression and activity of the aaRS. |
| Low expression of the target protein. | - Optimize protein expression conditions (e.g., temperature, induction time, plasmid concentration).- Use a stronger promoter or a different expression system if necessary. | |
| Toxicity of this compound to the cells. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Reduce the incubation time with the ncAA. | |
| Inefficient Click Chemistry Reaction | Degradation of click chemistry reagents (e.g., copper catalyst, reducing agent, azide probe). | - Use fresh, high-quality reagents.- Prepare solutions of copper sulfate and the reducing agent (e.g., sodium ascorbate) immediately before use.- Store azide probes protected from light and moisture. |
| Suboptimal reaction buffer conditions (pH, additives). | - Ensure the pH of the reaction buffer is optimal for the specific click chemistry reaction (typically around 7-8 for CuAAC).- Avoid components in the buffer that can interfere with the reaction, such as chelating agents (e.g., EDTA) if using a copper catalyst. | |
| Steric hindrance around the alkyne group.[6] | - If possible, choose an incorporation site for this compound that is on the protein surface and solvent-exposed.- Consider using a longer linker on the azide probe to overcome steric hindrance.[6] | |
| Issues with UV Cross-linking | Inefficient cross-linking. | - Optimize the UV wavelength (typically around 350-365 nm for diazirines) and exposure time.[1]- Ensure the UV light source is providing sufficient and uniform intensity. |
| Non-specific labeling.[6] | - A shorter irradiation period can sometimes reduce non-specific labeling.[6]- Include appropriate negative controls (e.g., samples without the cross-linker or without UV exposure). | |
| Sample Handling and Detection | Protein degradation. | - Add protease inhibitors to your lysis and reaction buffers.- Keep samples on ice or at 4°C throughout the procedure. |
| Low sensitivity of the detection method. | - If using fluorescence detection, ensure the fluorophore is appropriate for your imaging system and that the signal is not being quenched.- If using a biotin-streptavidin-based detection, optimize the concentrations of streptavidin conjugates and blocking conditions to maximize signal-to-noise. |
Experimental Protocols
Protocol 1: General this compound Incorporation in E. coli
-
Co-transform E. coli with a plasmid encoding the target gene with an amber (TAG) codon at the desired incorporation site and a second plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair.
-
Grow the cells in a suitable medium to an OD600 of 0.6-0.8.
-
Induce protein expression and simultaneously add this compound to the culture medium to a final concentration of 1 mM.[7]
-
Continue to grow the cells at an optimized temperature and for a sufficient duration to allow for protein expression and this compound incorporation.
-
Harvest the cells by centrifugation and store the pellet at -80°C until further use.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
-
Lyse the cells containing the this compound-incorporated protein in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
To the protein lysate, add the following reagents in order:
-
Azide-functionalized reporter probe (e.g., fluorescent dye-azide or biotin-azide).
-
Freshly prepared copper(II) sulfate solution.
-
Freshly prepared reducing agent solution (e.g., sodium ascorbate or TCEP).
-
A copper-chelating ligand (e.g., TBTA) to improve reaction efficiency and protect proteins.
-
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
The labeled protein is now ready for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry.
Visualizations
Caption: Workflow for this compound labeling of proteins.
Caption: Troubleshooting flowchart for low this compound labeling yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Non-Specific Binding in PrDiAzK Pulldown Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding in PrDiAzK (Photo-reactive Diazirine-Alkyne-Lysine) pulldown assays.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: High background of non-specifically bound proteins in my final eluate.
-
Possible Cause: Inefficient blocking of the affinity resin.
-
Solution:
-
Optimize Blocking Agent: Different blocking agents have varying effectiveness. Casein-based blockers have been shown to be superior to Bovine Serum Albumin (BSA) and even normal calf serum in reducing non-specific binding on polystyrene plates, a principle that can be extrapolated to affinity beads.[1] Consider testing different blocking agents and concentrations.
-
Pre-clearing Lysate: Before incubating with your bait-bound beads, pre-clear the cell lysate by incubating it with beads that do not have the bait protein attached. This will capture proteins that non-specifically bind to the bead matrix itself.[2]
-
-
Possible Cause: Inadequate washing steps.
-
Solution:
-
Increase Wash Stringency: Increase the salt concentration (e.g., up to 500 mM NaCl) or add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to your wash buffers.[2]
-
Increase Number and Duration of Washes: Perform additional wash steps and increase the incubation time for each wash to more effectively remove non-specifically bound proteins.[2]
-
-
Possible Cause: Hydrophobic interactions between proteins and the affinity matrix.
-
Solution:
-
Include Non-ionic Detergents: The use of mild, non-denaturing detergents such as octyl-β-D-glucopyranoside or NP-40 in both the lysis and wash buffers can help to disrupt non-specific hydrophobic interactions.[3]
-
Problem 2: Low yield of my target protein complex.
-
Possible Cause: The this compound crosslinker is not being efficiently photo-activated.
-
Solution:
-
Verify UV Light Source: Ensure your UV lamp is emitting at the correct wavelength (typically around 350-365 nm for diazirines) and that the distance and exposure time are optimized.[4]
-
Protect from Light: Handle the photoreactive crosslinker in the dark as much as possible before the intended UV activation step to prevent premature activation.[5]
-
-
Possible Cause: The protein interaction is transient and is lost during the pulldown procedure.
-
Solution:
-
In Vivo Crosslinking: Perform the UV crosslinking step on live cells before lysis. This covalently captures interactions in their native cellular context, preventing their dissociation during subsequent steps.[6]
-
-
Possible Cause: The affinity tag on the bait protein is inaccessible.
-
Solution:
-
Denaturing Conditions: If the tag is suspected to be buried within the protein structure, consider performing the initial binding step under denaturing conditions to expose the tag.[2]
-
Problem 3: The identified interacting proteins seem to be common contaminants (e.g., keratins, heat shock proteins).
-
Possible Cause: Contamination during sample handling.
-
Solution:
-
Use Filtered Pipette Tips: Always use pipette tips with aerosol filters to prevent contamination from your pipettors.
-
Work in a Clean Environment: Perform experiments in a laminar flow hood to minimize airborne contaminants. Wear gloves and a lab coat at all times.
-
-
Possible Cause: These proteins are genuinely abundant and "sticky."
-
Solution:
-
Quantitative Mass Spectrometry: Employ quantitative proteomics approaches like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT) to differentiate specifically enriched proteins from abundant background proteins.[7][8] True interactors should show a significant enrichment in the experimental sample compared to the control.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pulldown assays?
A1: this compound is a bifunctional noncanonical amino acid. It contains a diazirine group, which upon UV irradiation forms a highly reactive carbene that can covalently crosslink to interacting proteins in close proximity. It also possesses an alkyne group, which can be used for "click chemistry" to attach a reporter tag (like biotin) for affinity purification.[9][10] This allows for the capture of transient or weak protein-protein interactions that might be lost during traditional pulldown assays.[6]
Q2: What are the critical controls to include in a this compound pulldown experiment?
A2:
-
No UV Control: A sample that is not exposed to UV light is essential to identify proteins that bind non-specifically to the bait protein or the affinity matrix without being crosslinked.
-
Bait-Negative Control: A pulldown performed with beads that have not been coupled to the bait protein helps to identify proteins that bind non-specifically to the beads themselves.
-
Label-free Quantification Control: When using quantitative mass spectrometry, a control pulldown from cells that have not been treated with the this compound-containing bait protein can help to identify background proteins that are common contaminants of the workflow.[7]
Q3: How can I optimize the UV crosslinking step?
A3: The efficiency of UV crosslinking is a balance between forming covalent bonds and potentially damaging proteins. It is recommended to perform a titration of UV energy (a function of time and intensity) to find the optimal condition that maximizes the yield of crosslinked complexes while minimizing protein degradation. This can be assessed by Western blotting for the bait protein and its known interactors.
Q4: Can the click chemistry step introduce non-specific binding?
A4: Yes, while click chemistry is highly specific, some non-specific labeling can occur. To minimize this, it is important to use a sufficient excess of the azide-biotin tag and to perform the reaction under optimal conditions. It is also crucial to include a control where the click chemistry reaction is performed on a lysate from cells that do not contain the this compound-incorporated bait protein.
Quantitative Data Summary
The following tables provide a starting point for optimizing your this compound pulldown assay. Concentrations may need to be adjusted based on the specific cell type and protein complex being studied.
Table 1: Recommended Buffer Compositions
| Buffer Type | Component | Concentration | Purpose |
| Lysis Buffer | Tris-HCl, pH 7.4-8.0 | 50 mM | Buffering agent |
| NaCl | 150 mM | Ionic strength | |
| EDTA | 1 mM | Chelates divalent cations | |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.5 - 1.0% | Solubilizes proteins, reduces non-specific binding | |
| Protease Inhibitor Cocktail | 1x | Prevents protein degradation | |
| Phosphatase Inhibitor Cocktail | 1x | Prevents dephosphorylation | |
| Wash Buffer | Tris-HCl, pH 7.4-8.0 | 50 mM | Buffering agent |
| NaCl | 150 - 500 mM | Higher salt concentration increases stringency | |
| Non-ionic Detergent (e.g., Tween-20) | 0.05 - 0.1% | Reduces non-specific binding | |
| Elution Buffer | SDS Sample Buffer (for Western Blot) | 1x | Denatures and elutes proteins |
| Formic Acid (for Mass Spectrometry) | 0.1 - 1% | Acidic elution for MS compatibility |
Table 2: Comparison of Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 3% (w/v) | Readily available, relatively inexpensive. | Can be a source of contamination, may not be the most effective blocker.[1] |
| Casein | 1 - 5% (w/v) | Generally more effective at blocking non-specific sites than BSA.[1] | Can interfere with some antibody-based detection methods due to endogenous biotin. |
| Normal Serum | 5 - 10% (v/v) | Contains a mixture of proteins that can effectively block a wide range of non-specific sites. | Can be expensive, may contain antibodies that cross-react with your proteins of interest. |
| Commercial Blocking Buffers | Varies | Optimized formulations for low background and high signal-to-noise ratio. | Can be more expensive than individual components. |
Experimental Protocols
Protocol 1: In Vivo Photo-Crosslinking and Cell Lysis
-
Culture cells to ~80-90% confluency.
-
Incorporate this compound into your bait protein using an appropriate expression system (e.g., amber suppression codon technology).
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
On ice, irradiate the cells with UV light (e.g., 365 nm) for a predetermined optimal time.
-
Harvest the cells by scraping into ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer (see Table 1).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new tube.
Protocol 2: Affinity Purification of Crosslinked Complexes
-
Equilibrate your affinity resin (e.g., streptavidin beads for biotin-tagged complexes) with Lysis Buffer.
-
Add the cleared lysate to the equilibrated beads and incubate with gentle rotation for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation at 500 x g for 2 minutes at 4°C.
-
Remove the supernatant (unbound fraction).
-
Wash the beads 3-5 times with ice-cold Wash Buffer (see Table 1). For each wash, resuspend the beads, incubate for 5-10 minutes, and then pellet by centrifugation.
-
After the final wash, carefully remove all supernatant.
Visualizations
Caption: Experimental workflow for this compound pulldown assays.
Caption: Simplified EGFR signaling pathway, a target for this compound studies.
Caption: Overview of the canonical Wnt signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - NP [thermofisher.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - LT [thermofisher.com]
- 5. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of protein-protein interactions using in vivo cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PrDiAzK Synthesis and Purification
Welcome to the technical support center for PrDiAzK. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
A1: The primary stability concern for this compound originates from the α-diazo ketone functional group. These compounds can be unstable under acidic conditions, as the α-carbon can be protonated, leading to SN2 displacement of the nitrogen gas.[1] Additionally, α-diazo ketones are often sensitive to heat, light, and certain transition metals, which can catalyze the loss of dinitrogen and lead to undesired side reactions or decomposition.[1] The stability of diazo ketones is generally enhanced by conjugation with a carbonyl group, which delocalizes the negative charge on the α-carbon.[2][3]
Q2: My this compound synthesis has a consistently low yield. What are the common causes?
A2: Low yields in this compound synthesis can stem from several factors. Incomplete reaction is a frequent issue; it's crucial to monitor the reaction progress using an appropriate technique like TLC or LC-MS.[4] The purity of starting materials and solvents is also critical, as impurities can interfere with the reaction.[4][5] Furthermore, the inherent instability of diazo compounds can lead to product loss during the reaction or workup.[1] Careful control of the reaction temperature and dropwise addition of reagents may be necessary to minimize side reactions.[4][5]
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of multiple products is a known challenge. In the synthesis of α-diazo ketones, side products can arise from various pathways. One common side reaction is the Wolff rearrangement, where the α-diazo ketone rearranges to form a ketene, which can then be trapped by nucleophiles present in the reaction mixture.[1] Dimerization or other reactions of the carbene intermediate, formed upon decomposition of the diazo group, can also lead to impurities.[6] Additionally, if using a diazo transfer reaction, incomplete reaction or side reactions of the starting materials can contribute to a complex product mixture.
Q4: Can I purify this compound using standard silica gel column chromatography?
A4: While some stable diazo ketones can be purified on silica gel, this method should be approached with caution.[3][7] The acidic nature of silica gel can cause decomposition of sensitive α-diazo ketones.[1] It is advisable to first test the stability of your this compound on a small amount of silica gel. If decomposition is observed, consider using a deactivated (neutral) silica or an alternative purification method like recrystallization, preparative TLC, or chromatography on a less acidic stationary phase such as alumina.
Troubleshooting Guides
Guide 1: Synthesis Phase
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents or catalyst. | Ensure all reagents are fresh and of high purity. If using a catalyst, verify its activity. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some steps may require cooling to prevent decomposition, while others may need heating to proceed. | |
| Presence of moisture or oxygen in a sensitive reaction. | Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Formation of Numerous Byproducts | Reaction temperature is too high. | Lower the reaction temperature and add reagents slowly to control the reaction rate and minimize side reactions. |
| Unstable intermediate or product. | If the product is known to be unstable, consider a telescoped synthesis where the crude product is used directly in the next step without full purification. | |
| Incorrect stoichiometry. | Carefully check the calculation and measurement of all reagents.[4] | |
| Reaction Stalls Before Completion | Insufficient reagent or catalyst. | If the reaction is known to be clean, a small additional charge of the limiting reagent or catalyst can be added.[8] |
| Reversible reaction at equilibrium. | Consider removing a byproduct to drive the reaction forward, if applicable. |
Guide 2: Work-up and Purification Phase
| Problem | Potential Cause | Recommended Solution |
| Product Lost During Work-up | Product is soluble in the aqueous layer. | Before discarding the aqueous layer, re-extract it with a different organic solvent or analyze a sample by TLC/LC-MS to check for the presence of your product.[8] |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to help break the emulsion. In stubborn cases, filtration through celite may be necessary. | |
| Product decomposition upon contact with acid or base. | Test the stability of a small sample of your product in acidic and basic conditions before performing a full-scale work-up. Use buffered solutions if necessary.[8] | |
| Difficulty in Purification by Column Chromatography | Product streaking or poor separation. | Try different solvent systems (mobile phases). Ensure the column is packed correctly and not overloaded. |
| Product decomposes on the column. | Use deactivated silica gel or alumina. Alternatively, explore other purification techniques like recrystallization or preparative HPLC. | |
| Low Recovery After Purification | Product is still on the column. | Flush the column with a more polar solvent to ensure all the product has been eluted. |
| Product is volatile. | Be cautious during solvent removal using a rotary evaporator. Avoid high temperatures and excessive vacuum.[4] | |
| Difficulty with recrystallization. | Screen a variety of solvents and solvent mixtures. Try techniques like slow cooling, scratching the flask, or adding a seed crystal to induce crystallization.[9] |
Experimental Protocols
General Protocol for this compound Synthesis via Diazo Transfer
This is a generalized protocol and may require optimization for specific substrates.
-
Activation of the Ketone: To a solution of the precursor ketone (1.0 eq) in an anhydrous, aprotic solvent (e.g., THF or acetonitrile) under an inert atmosphere, add a suitable base (e.g., NaH or LiHMDS, 1.1 eq) at 0 °C.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Diazo Transfer: In a separate flask, dissolve a diazo transfer reagent (e.g., tosyl azide or a safer alternative, 1.1 eq) in the same anhydrous solvent.
-
Slowly add the solution of the diazo transfer reagent to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude this compound, preferably by recrystallization or chromatography on neutral support.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Decision tree for selecting a this compound purification method.
References
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - What makes diazo compounds so unstable and explosive? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
PrDiAzK Technical Support Center: A Guide to UV-Induced Photo-Cross-Linking
Welcome to the technical support center for PrDiAzK (Propargyl-diazirine-lysine), a bifunctional noncanonical amino acid designed for high-efficiency mapping of protein-protein interactions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments. While this compound utilizes UV light to initiate a specific cross-linking reaction, this guide will also address how to optimize UV exposure to maximize cross-linking efficiency while minimizing unintended protein damage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a noncanonical amino acid that can be genetically incorporated into a protein of interest.[1][2] It features two key functional groups: a diazirine ring and a terminal alkyne.[1][2] Its primary application is in the study of protein-protein interactions (PPIs).[1][2] The diazirine group is photo-activatable by UV light, enabling covalent cross-linking to nearby interacting molecules.[3] The alkyne group serves as a handle for "click chemistry," allowing for the subsequent attachment of reporter tags like fluorophores or biotin for visualization or enrichment.[3]
Q2: How does this compound "minimize UV-induced protein damage"?
The premise of this question requires clarification. This compound does not act as a general protectant against UV-induced protein damage in the way a sunscreen would. Instead, its experimental design is optimized to use a controlled dose of UV light to induce a very specific, localized "damage"—a covalent bond—between the this compound-containing protein and its binding partner. The goal is to use the minimal UV exposure necessary to achieve efficient cross-linking, thereby minimizing off-target or widespread damage to the proteome that is not relevant to the interaction being studied. Diazirines are advantageous as they can be activated with a short flash of light, capturing interactions at a precise moment.[3]
Q3: What wavelength of UV light is optimal for activating this compound?
Diazirines, the photo-reactive group in this compound, are typically irradiated with near-UV light at around 350 nm.[3] This wavelength is generally less damaging to biological systems than shorter UV wavelengths (like 250 nm) that are required for other cross-linkers such as aromatic azides.[3]
Q4: Can this compound be used in both bacterial and mammalian cells?
Yes, it has been demonstrated that this compound can be site-selectively incorporated into proteins in both bacterial and mammalian cell cultures.[1][2] This requires the use of an expanded genetic code system, typically involving an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Q5: What are the main advantages of using this compound over other photo-cross-linkers?
This compound offers several advantages:
-
Bifunctionality: It combines a photo-cross-linker and a labeling group in one molecule.[1][2]
-
High Reactivity & Specificity: The carbene generated from the diazirine upon UV activation is highly reactive and can insert into C-H bonds, providing high cross-linking efficiency.[3]
-
Minimal Perturbation: As a lysine analog, it can often be incorporated into protein interfaces with minimal structural disruption.[1][4]
-
Temporal Resolution: Diazirines allow for rapid, flash photolysis to capture transient interactions.[3]
Troubleshooting Guides
Issue 1: Low or No Protein Expression After this compound Incorporation
| Possible Cause | Suggested Solution |
| Toxicity of this compound at high concentrations. | Titrate the concentration of this compound in the culture medium. Start with a lower concentration (e.g., 0.1 mM) and gradually increase to find the optimal balance between incorporation and cell viability.[1] |
| Inefficient aminoacyl-tRNA synthetase. | Ensure you are using the appropriate synthetase mutant for this compound, such as the M. mazei pyrrolysine synthetase Y306A/Y384F mutant, which is known to readily accept lysine derivatives with large head groups.[3] |
| Poor suppression of the amber stop codon (TAG). | Verify the integrity of your plasmid constructs, including the synthetase and tRNA genes. Confirm the presence of the amber codon at the desired site in your gene of interest. |
Issue 2: Low Cross-Linking Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal UV irradiation. | Optimize the UV exposure time and intensity. Start with a short exposure (e.g., 1-5 minutes) on ice and assess cross-linking.[5] Over-exposure can lead to protein degradation. Ensure your UV source emits at or near 350-365 nm.[3][5] |
| This compound not located at the protein-protein interface. | The position of this compound is critical for successful cross-linking.[3] If possible, try incorporating this compound at several different sites within the suspected interaction domain. |
| Transient or weak interaction. | The interaction may be too transient to capture effectively. Try performing the cross-linking in living cells to maintain native conditions as much as possible. |
| Quenching of the reactive carbene. | The carbene formed from the diazirine can be quenched by water.[3] While unavoidable in aqueous solutions, ensure buffers are free of other nucleophilic contaminants. |
Issue 3: High Background or Non-Specific Labeling
| Possible Cause | Suggested Solution |
| Non-specific binding to purification resins. | After cross-linking and cell lysis, the alkyne handle on this compound allows for highly specific purification via click chemistry.[3] This should reduce background compared to traditional immunoprecipitation. Ensure stringent washing steps after pull-down.[3] |
| Over-expression of the target protein. | High levels of the bait protein can lead to aggregation and non-specific cross-linking. Try reducing the expression level of your this compound-containing protein. |
| Excessive UV exposure. | Too much UV can cause generalized protein damage and aggregation, leading to non-specific pull-down. Reduce the UV dose or irradiation time. |
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for lysine-based noncanonical amino acids, including this compound.
| Parameter | Value / Observation | Reference |
| This compound Concentration for Incorporation | 1 mM for bacterial expression of eGFP. | [1] |
| Relative Expression Level (eGFP) | This compound incorporation yielded significantly better expression than BCNK and was comparable to other diazirine-containing lysines (DiAzKs, DiAzK). | [1] |
| UV Wavelength for Cross-linking | 350-365 nm | [3][5] |
| UV Irradiation Time | 20 minutes on ice for in vitro cross-linking. | [5] |
Experimental Protocols
General Protocol for this compound-based Photo-Cross-Linking
-
Plasmid Preparation: Prepare two plasmids: one containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site, and a second plasmid (e.g., pEvol) encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.[1]
-
Cell Transformation and Culture: Co-transform the plasmids into the desired host cells (e.g., E. coli or mammalian cells).
-
Protein Expression and this compound Incorporation: Culture the cells in a suitable medium. Induce protein expression and supplement the medium with this compound (e.g., 0.1-1 mM).[1]
-
UV Cross-Linking: Harvest the cells (or perform in vivo). Irradiate the sample with UV light (350-365 nm) on ice for a predetermined optimal duration (e.g., 5-20 minutes).[3][5]
-
Cell Lysis: Lyse the cells under denaturing or non-denaturing conditions, depending on the downstream application.
-
Click Chemistry Labeling: Add the azide-containing reporter tag (e.g., biotin-azide or a fluorescent azide) to the cell lysate along with the necessary catalysts (e.g., copper (I) for CuAAC).[1]
-
Enrichment and/or Visualization:
-
If using biotin-azide, enrich the cross-linked complexes using streptavidin-coated beads.
-
If using a fluorescent azide, visualize the cross-linked products by in-gel fluorescence scanning.[5]
-
-
Analysis: Analyze the enriched proteins by mass spectrometry to identify the interaction partners.
Visualizations
Caption: Experimental workflow for identifying protein-protein interactions using this compound.
Caption: Mechanism of this compound photo-activation, cross-linking, and labeling.
Caption: Decision tree for troubleshooting low cross-linking efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PrDiAzK Click Reaction in Cell Lysates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the click reaction for the bifunctional, noncanonical amino acid PrDiAzK in cell lysates. This compound incorporates a photo-reactive diazirine for UV cross-linking and a terminal alkyne for subsequent click chemistry, enabling the capture and identification of protein-protein interactions.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional noncanonical amino acid that contains a diazirine group for ultraviolet (UV) cross-linking and a terminal alkyne group for click chemistry.[1][2] Its primary application is in mapping protein-protein interactions.[2][3] It can be genetically incorporated into a protein of interest. Upon UV irradiation, the diazirine group forms a reactive carbene that covalently cross-links to interacting proteins.[4] The alkyne handle then allows for the attachment of a reporter tag (e.g., biotin, fluorophore) via a click reaction for subsequent enrichment, visualization, and identification.[4]
Q2: Should I use Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) click chemistry for my this compound-labeled proteins in cell lysate?
Both CuAAC and SPAAC can be used for labeling in cell lysates. The choice depends on your specific experimental needs.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This method is generally faster and uses readily available and less expensive reagents. However, the copper catalyst can be toxic to cells, which is a concern for live-cell labeling but less so for cell lysates.[5][6] Copper can also lead to protein aggregation and degradation if not handled properly.[7]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This method is copper-free, which eliminates concerns about catalyst toxicity and is more biocompatible.[5][6] However, the reaction rates are generally slower than CuAAC, and the required cyclooctyne reagents are bulkier and more expensive.[6][8]
For cell lysate experiments where cell viability is not a concern, CuAAC is often the more efficient choice. However, if you observe significant protein aggregation or are working with a copper-sensitive protein, SPAAC is a better alternative.
Q3: What are the critical steps to optimize for a successful this compound experiment?
A successful experiment involves optimizing three main stages:
-
Efficient incorporation of this compound: Ensuring your protein of interest is successfully expressed with the incorporated noncanonical amino acid.
-
Effective UV cross-linking: Optimizing the UV exposure time and wavelength to capture interacting partners without causing excessive protein damage.
-
High-yield click reaction: This involves optimizing reagent concentrations, reaction time, and buffer conditions to efficiently label the cross-linked complexes.[9]
Q4: How does the lysis buffer composition affect the click reaction?
The lysis buffer is critical for both maintaining protein integrity and ensuring an efficient click reaction. A study showed that a lysis buffer containing 0.1% NP-40 and 0.2% SDS in 20 mM HEPES (pH 7.5) can efficiently lyse cells and improve the yield of the CuAAC reaction.[9] It is important to avoid buffers that can interfere with the reaction; for example, HEPES buffer has been shown to increase non-specific labeling when using an azide-probe and alkyne-tag orientation in CuAAC.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no click labeling signal | 1. Inefficient this compound incorporation into the protein of interest.2. Ineffective UV cross-linking.3. Suboptimal click reaction conditions (reagent concentrations, time, temperature).4. Degradation of reagents (e.g., oxidation of sodium ascorbate). | 1. Verify this compound incorporation via mass spectrometry or Western blot of the purified protein.2. Optimize UV irradiation time and energy. Ensure the UV source is functioning correctly.3. Titrate the concentrations of your azide-reporter tag (a final concentration of 2-40 µM is a good starting range). Optimize reaction time; for CuAAC, this can range from 5 minutes to 1 hour.[7][10]4. Always use a freshly prepared solution of sodium ascorbate for CuAAC reactions.[10] |
| High background or non-specific labeling | 1. Excess azide/alkyne reporter probe.2. Non-specific binding of the reporter to proteins or beads.3. Side reactions of the click chemistry reagents. For CuAAC, the alkyne tag can react with cysteine residues.[5]4. The diazirine probe itself may preferentially react with acidic amino acid residues.[11][12] | 1. Reduce the concentration of the azide/alkyne reporter probe.[10]2. Improve washing steps after the click reaction and during protein enrichment. Consider adding a mild detergent (e.g., 0.1% SDS) to the wash buffers.3. For CuAAC, ensure the ideal reaction orientation is an alkyne-probe (like this compound) and an azide-tag to minimize side reactions.[5] If background from cysteine reactivity is suspected, consider pre-blocking free thiols with iodoacetamide (IAA).[13]4. Be aware of this potential bias in your experimental design and data interpretation. |
| Protein aggregation or smearing on SDS-PAGE | 1. Copper-induced protein aggregation in CuAAC reactions.2. The click reaction is running for too long, leading to protein cross-linking and aggregation.[7]3. The sample is too viscous or sticky after the click reaction. | 1. Ensure a sufficient concentration of a copper-chelating ligand (e.g., THPTA, BTTES) is used. The ligand-to-copper ratio should be at least 5:1 to prevent protein damage.[13][14]2. Perform a time-course experiment to find the shortest reaction time that gives a robust signal. In some cases, a 5-15 minute reaction is sufficient.[7]3. Dilute the sample with SDS-PAGE running buffer before loading it on the gel.[15] |
Quantitative Data for Reaction Optimization
Table 1: Recommended Reagent Concentrations for CuAAC in Cell Lysate
| Reagent | Stock Concentration | Final Concentration | Notes |
| Protein Lysate | 1-5 mg/mL | N/A | [10] |
| Azide-Reporter Tag | 1 mM in DMSO or water | 2 - 40 µM | Start with 20 µM and titrate down if high background is observed.[10] |
| Copper (II) Sulfate (CuSO₄) | 20-50 mM in water | 1 mM | [7][16] |
| Ligand (e.g., THPTA) | 100 mM in water | 1.2 - 5 mM | A higher ligand-to-copper ratio can reduce protein damage.[7][13] |
| Reducing Agent (Sodium Ascorbate) | 100-300 mM in water (freshly prepared) | 1 - 5 mM | Always prepare fresh to ensure reducing activity.[7][10][16] |
Table 2: Comparison of Click Reaction Methods for Cell Lysate Applications
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst Required | Yes (Copper (I)) | No |
| Relative Reaction Speed | Fast | Slower (can be accelerated with heat, e.g., 5 min at 98°C)[17] |
| Biocompatibility | Lower (copper can be cytotoxic)[6] | High |
| Common Issues in Lysates | Protein aggregation, potential side reactions with thiols.[7][13] | Slower kinetics, bulky reagents may cause steric hindrance.[6] |
| Cost of Reagents | Lower | Higher[8] |
Experimental Protocols
Protocol: General Workflow for this compound Labeling and CuAAC Click Reaction
This protocol provides a starting point and should be optimized for your specific protein of interest and cell type.
-
Cell Culture and Lysis:
-
Culture cells expressing your protein of interest with incorporated this compound.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a buffer compatible with click chemistry (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, supplemented with protease inhibitors).
-
-
UV Cross-linking:
-
Place the cell lysate in a petri dish on ice.
-
Irradiate with UV light (typically 365 nm) for an optimized duration (e.g., 15-30 minutes).
-
-
CuAAC Click Reaction:
-
To 50 µL of cell lysate (at 1-5 mg/mL), add the following reagents in order, vortexing briefly after each addition:
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
4 µL of 1 mM azide-reporter tag solution (for a final concentration of ~20 µM).
-
10 µL of 300 mM sodium ascorbate solution (freshly prepared) to initiate the reaction.[15]
-
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. Optimize this time for your system.
-
-
Sample Preparation for Analysis:
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
Proceed with downstream analysis, such as protein precipitation (e.g., with methanol/chloroform), enrichment (if using a biotin-azide tag), or direct analysis by SDS-PAGE and in-gel fluorescence.
-
Visualizations
Caption: Workflow for this compound-based protein interaction mapping.
Caption: Simplified schematic of the CuAAC reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
Technical Support Center: PrDiAzK Peptide Mass Spectrometry
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PrDiAzK (propargyl-diazirine-lysine) peptides and other diazirine-based photo-cross-linkers in mass spectrometry workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a bifunctional, noncanonical amino acid. It contains two key functional groups: a diazirine for UV-light-induced covalent cross-linking and an alkyne for subsequent labeling via click chemistry.[1] Its primary use is in mapping protein-protein interactions, including weak and transient ones, by site-selectively incorporating it into a protein of interest.[1][2] Upon UV activation, the diazirine group forms a highly reactive carbene, which covalently links to nearby interacting molecules, effectively trapping the interaction for identification by mass spectrometry.[3]
Q2: What are the main challenges in the mass spectrometry analysis of this compound-cross-linked peptides?
A: The analysis is challenging due to several factors:
-
Low Stoichiometry: Cross-linked peptides represent a very small fraction of the total peptide mixture, often less than 1% of the total ion intensity, making them difficult to detect.[4][5]
-
Complex MS/MS Spectra: Fragmentation spectra are convoluted, containing fragment ions from two different peptide chains. This complexity makes manual interpretation nearly impossible and requires specialized software.[6][7]
-
Large Search Space: The number of potential peptide pairs in a database search increases quadratically with the number of proteins, making the computational search for the correct match highly intensive (the "n-squared problem").[4][8]
-
High False-Positive Rate: The complexity of the data and the potential for misidentification of other modified peptides can lead to a high number of false-positive identifications.[9]
Q3: Why am I observing low cross-linking efficiency in my experiment?
A: Several factors can contribute to low cross-linking yields:
-
Suboptimal UV Wavelength: The labeling efficiency of diazirines is highly dependent on the wavelength of UV light used for activation. The optimal wavelength for many diazirine compounds is around 365 nm.[10]
-
Quenching of Reactive Intermediates: The highly reactive carbene or diazo intermediates formed upon UV activation can be rapidly quenched by solvent molecules if no protein is in close proximity.[11][12]
-
Reaction Conditions: Factors such as pH can influence the reactivity of the diazirine probe. Alkyl diazirines, for instance, show a preference for reacting with acidic amino acid residues like aspartic acid and glutamic acid.[11]
Q4: Which fragmentation method is best for identifying this compound-cross-linked peptides?
A: The choice of fragmentation method significantly impacts the identification success. Systematic comparisons have shown:
-
HCD (Beam-type CID): Generally identifies the highest number of cross-linked peptide-spectrum matches (PSMs) and unique cross-linked residue pairs.[13][14]
-
EThcD: Provides the best overall sequence coverage for both peptides in the cross-linked pair. This is critical for accurately localizing the cross-link site.[13][14]
-
CID: Can be a useful complementary technique, but it often leads to unequal fragmentation, where one peptide is well-fragmented while the other yields few to no fragment ions.[13][15]
For complex samples where high confidence in site localization is paramount, EThcD is often the preferred method. For maximizing the number of identifications, HCD is the method of choice.[13]
Q5: Why is my database search failing to identify known or expected cross-links?
A: Failure to identify cross-links often stems from the data analysis workflow. Common issues include:
-
Inappropriate Software: Standard proteomics search engines (like Mascot or SEQUEST used in a standard workflow) cannot identify cross-linked peptides.[8] You must use specialized software designed for cross-link analysis, such as pLINK, xQuest, Kojak, or Xi.[13][15]
-
Incorrect Search Parameters: The search must account for the mass of the cross-linker remnant and specify potential modifications. Failure to include common biological or chemical modifications can lead to spectra from modified peptides being incorrectly assigned or left unidentified.[9]
-
Insufficient Fragmentation Data: If the MS/MS spectra are of poor quality or lack sufficient fragment ions covering both peptide backbones, the search algorithm may not be able to make a confident assignment.[16]
Section 2: Troubleshooting Guides
Problem: Low or No Identification of Cross-Linked Peptides
-
Symptom: Your specialized cross-link search software returns very few or no confident peptide-spectrum matches (CSMs).
| Possible Cause | Recommended Solution & Rationale |
| 1. Inefficient Photo-Cross-Linking | Verify UV Source: Ensure your UV lamp provides the correct wavelength (typically ~365 nm) and sufficient power.[10] Optimize Irradiation Time: Too short an exposure leads to incomplete activation; too long can cause sample damage. Perform a time-course experiment to find the optimal duration. Check Reagent Integrity: Ensure the this compound or diazirine-containing reagent has not degraded. |
| 2. Low Abundance of Cross-Linked Species | Enrich Your Sample: Cross-linked peptides are often larger and more highly charged than linear peptides. Use size-exclusion chromatography (SEC) or strong cation-exchange (SCX) chromatography to enrich for the cross-linked fraction before LC-MS/MS analysis.[4][17] This is a critical step to increase the chances of the mass spectrometer selecting them for fragmentation.[7] |
| 3. Suboptimal MS Acquisition Method | Select the Right Fragmentation: Use HCD to maximize identifications or EThcD for better sequence coverage and site localization.[13][14] Avoid using CID as the sole fragmentation method due to its tendency for unequal fragmentation.[15] Optimize Precursor Selection: Ensure the instrument is not repeatedly fragmenting the most abundant, unmodified peptides. Use dynamic exclusion to give lower-abundance ions a chance to be selected. |
| 4. Incorrect Data Analysis Parameters | Use Specialized Software: Double-check that you are using a dedicated cross-linking search engine (e.g., pLINK, xQuest, Kojak).[15] Define Modifications: Include the mass of the cross-linker remnant as a variable modification. Also include common modifications like oxidation (Methionine) and carbamylation (N-terminus, Lysine) if urea was used in sample prep.[9][18] Expand Mass Tolerance: If the instrument was not well-calibrated, slightly widening the precursor and fragment mass tolerances may help, but be aware this can also increase false positives. |
Problem: Ambiguous or Low-Confidence Cross-Link Identifications
-
Symptom: The search engine reports matches, but they have low scores, high False Discovery Rates (FDR), or the software cannot confidently assign the cross-link to a specific amino acid.
| Possible Cause | Recommended Solution & Rationale |
| 1. Poor MS/MS Spectral Quality | Improve Ion Statistics: Ensure sufficient ion accumulation time (injection time) in the mass spectrometer to generate high-quality MS/MS spectra with a good signal-to-noise ratio. Check for Contaminants: High background from polymers or detergents can suppress peptide signals and result in noisy, un-interpretable spectra.[18] Improve sample cleanup procedures. |
| 2. Inadequate Sequence Coverage | Switch Fragmentation Method: If site localization is ambiguous, re-analyze the sample using EThcD. EThcD provides more extensive fragmentation across both peptide backbones, which is essential for pinpointing the exact residue that is cross-linked.[13][14] Analyze Manually (for key spectra): For a critical interaction, manually inspect the annotated spectrum. Look for continuous b- and y-ion series for both peptides that bracket the proposed cross-link site. |
| 3. Co-elution of Isobaric Peptides | Improve Chromatographic Separation: Increase the length of the LC gradient to better separate peptides.[19] Co-eluting isobaric peptides can lead to chimeric MS/MS spectra that confuse the search algorithm. |
| 4. Incorrect FDR Estimation | Use a Target-Decoy Strategy: Ensure your search software is configured to search against a decoy database (e.g., a reversed or shuffled version of the target database) to properly calculate the FDR.[20] This is the standard method for estimating statistical confidence in proteomics. |
Section 3: Protocols & Data
Experimental Protocol: General Workflow for this compound Cross-Linking & MS Analysis
-
Protein Expression & Purification: Site-selectively incorporate this compound into the protein of interest using genetic code expansion techniques.[1][2] Purify the protein containing the this compound residue.
-
Binding & Cross-Linking: Incubate the this compound-containing protein with its potential binding partner(s) under physiological conditions to allow complex formation.
-
UV Irradiation: Expose the sample to UV light (typically 350-365 nm) to activate the diazirine group and induce covalent cross-linking.[10]
-
Protein Digestion: Denature the cross-linked protein mixture, reduce disulfide bonds (e.g., with DTT), alkylate cysteine residues (e.g., with iodoacetamide), and digest into peptides using a protease like trypsin.[21]
-
Enrichment of Cross-Linked Peptides: This step is highly recommended. Fractionate the peptide digest using either Size-Exclusion Chromatography (SEC) or Strong Cation-Exchange (SCX) chromatography to enrich for the larger, cross-linked peptides.[4][17]
-
Sample Cleanup: Desalt the peptide fractions using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants prior to MS analysis.[22]
-
LC-MS/MS Analysis: Analyze the enriched peptide fractions using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos). Use a data-dependent acquisition method employing HCD or EThcD fragmentation.[13][15]
-
Database Search: Analyze the raw MS data using a specialized cross-linking search engine against a relevant protein sequence database.[8]
Data Summary: Comparison of Fragmentation Methods for Diazirine Cross-Linked Peptides
The following table summarizes findings from a systematic comparison of different fragmentation techniques on succinimidyl-diazirine (SDA) cross-linked human serum albumin.[13][14][15]
| Fragmentation Method | Peptide-Spectrum Matches (PSMs) | Identified Links | Avg. Sequence Coverage (α-peptide) | Avg. Sequence Coverage (β-peptide) | Key Finding |
| HCD | 958 | 446 | ~55% | ~48% | Highest number of identifications.[13] |
| EThcD | 761 | 393 | ~58% | ~50% | Best overall sequence coverage for both peptides. [13] |
| CID | 682 | 345 | ~59% | ~39% | Complementary to HCD but disadvantages the β-peptide.[13][15] |
| ETD | 534 | 284 | ~53% | ~47% | Good for smaller precursors but efficiency drops at higher m/z.[13] |
| ETciD | 722 | 371 | ~56% | ~49% | Good performance, but slightly lower than EThcD.[13] |
Section 4: Visual Guides
Caption: General experimental workflow for this compound cross-linking mass spectrometry.
Caption: Troubleshooting logic for low identification of cross-linked peptides.
Caption: Simplified reaction pathway for diazirine photo-cross-linkers.
References
- 1. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Database Search Algorithm for Identification of Intact Cross-Links in Proteins and Peptides Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PrDiAzK Cross-Linking Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing PrDiAzK (Propargyl-Diazirine-Lysine) cross-linking experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance the specificity and efficiency of your cross-linking studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional non-canonical amino acid that incorporates a photo-activatable diazirine moiety for UV-induced cross-linking and a propargyl group for subsequent bioorthogonal ligation via "click chemistry."[1][2][3] This allows for the covalent capture of interacting molecules (proteins, nucleic acids, etc.) in living cells or in vitro, followed by enrichment and identification of these interaction partners.[1][4] Its primary applications include mapping protein-protein interactions, identifying drug targets, and studying the composition of dynamic molecular complexes.[3][4]
Q2: How does the diazirine-based cross-linking work?
Upon irradiation with UV light (typically around 350-365 nm), the diazirine group in this compound releases nitrogen gas to generate a highly reactive carbene intermediate.[5] This carbene can then rapidly and non-specifically insert into nearby C-H, N-H, or O-H bonds of interacting molecules, forming a stable covalent cross-link.[6]
Q3: What are the advantages of using this compound over other cross-linkers?
This compound offers several advantages:
-
Minimal Perturbation: Its relatively small size allows for incorporation into proteins with minimal structural disruption.[2][3]
-
Temporal Control: The cross-linking reaction is initiated by UV light, providing precise temporal control over the capture of interactions.[1]
-
Bifunctionality: The presence of a click chemistry handle facilitates the enrichment and identification of cross-linked products.[1][2][3]
-
In Vivo Application: this compound can be genetically encoded and incorporated into proteins in living cells, enabling the study of interactions in their native context.[2][3][4]
Q4: What are the key factors that influence the specificity of this compound cross-linking?
The specificity of this compound cross-linking is influenced by several factors, including:
-
This compound Concentration: Using the optimal concentration is crucial to maximize specific cross-linking while minimizing random, non-specific interactions.
-
UV Irradiation Time and Intensity: Over-exposure to UV light can lead to increased non-specific cross-linking and potential sample damage.[7][8]
-
Cellular Context: The abundance and localization of the target protein and its interacting partners will affect the cross-linking efficiency and specificity.
-
Experimental Controls: Proper negative controls are essential to distinguish specific cross-links from non-specific background.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound cross-linking experiments and provides potential solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Cross-Linking Product | Inefficient incorporation of this compound. | Optimize this compound concentration and incubation time during cell culture or in vitro translation. |
| Insufficient UV irradiation. | Increase UV irradiation time or intensity. Ensure the UV source has the correct wavelength (350-365 nm).[5] | |
| Suboptimal positioning of this compound. | The location of this compound incorporation is critical for efficient cross-linking.[1] Test different incorporation sites within the protein of interest. | |
| Transient or weak interaction. | Perform cross-linking under conditions that stabilize the interaction, if known. | |
| High Background/Non-Specific Cross-Linking | This compound concentration is too high. | Titrate the concentration of this compound to find the optimal balance between cross-linking efficiency and specificity. |
| Excessive UV irradiation. | Reduce the UV exposure time or intensity.[7][8] Perform a time-course experiment to determine the optimal irradiation time. | |
| Non-specific binding to surfaces. | Add blocking agents like BSA or non-ionic detergents (e.g., Tween-20) to the buffer to reduce non-specific interactions.[9][10] | |
| Hydrophobic interactions. | Increase the salt concentration of the buffer (up to 500 mM NaCl) or add surfactants to disrupt non-specific hydrophobic interactions.[9][10] | |
| Protein Precipitation After Cross-Linking | Over-cross-linking leading to large, insoluble aggregates. | Reduce the this compound concentration or the UV irradiation time. |
| Changes in protein pI and solubility due to extensive modification. | Optimize the molar excess of the cross-linker to avoid excessive labeling.[11] Consider using a buffer with a different pH or additives to maintain solubility. | |
| Difficulty in Identifying Cross-Linked Products | Low abundance of the cross-linked species. | Utilize the click chemistry handle on this compound for affinity purification and enrichment of the cross-linked products before analysis by mass spectrometry.[1] |
| Complex mixture of cross-linked products. | Employ appropriate negative controls (e.g., no UV irradiation, competition with a non-photo-activatable analog) to distinguish specific interactions.[4][5] |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for optimizing this compound cross-linking experiments, based on published literature.
| Parameter | Recommended Range | Notes |
| This compound Concentration (in cell culture) | 0.1 - 1 mM | The optimal concentration can vary depending on the cell type and expression system. A titration is recommended.[2] |
| UV Irradiation Wavelength | 350 - 365 nm | This wavelength range efficiently activates the diazirine group with minimal damage to biological molecules.[5][11] |
| UV Irradiation Time | 5 - 30 minutes | The optimal time depends on the UV lamp intensity and the distance to the sample. A time-course experiment is recommended to find the best signal-to-noise ratio.[2][7] |
| Competitor Concentration (for negative control) | 10 - 100-fold molar excess | A photo-stable analog of the interacting partner can be used to compete for binding and demonstrate specificity.[5] |
Experimental Protocols
Protocol 1: Standard this compound Cross-Linking in Mammalian Cells
This protocol outlines a general workflow for site-specific incorporation of this compound into a protein of interest (POI) in mammalian cells, followed by UV cross-linking.
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect the cells with plasmids encoding the POI with an amber (TAG) codon at the desired incorporation site, and the corresponding aminoacyl-tRNA synthetase/tRNA pair for this compound.
-
-
This compound Incorporation:
-
24 hours post-transfection, replace the medium with fresh medium containing this compound (typically 0.5-1 mM).
-
Incubate the cells for another 24-48 hours to allow for expression and incorporation of this compound into the POI.
-
-
UV Cross-Linking:
-
Wash the cells with ice-cold PBS.
-
Place the cells on ice and irradiate with a 365 nm UV lamp for 5-30 minutes. The optimal time should be determined empirically.
-
-
Cell Lysis and Analysis:
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
The cross-linked products can then be analyzed by SDS-PAGE and Western blotting, or further processed for enrichment and mass spectrometry analysis.
-
Protocol 2: Optimization of this compound Cross-Linking Conditions
This protocol provides a framework for optimizing the key parameters to increase the specificity of this compound cross-linking.
-
This compound Concentration Titration:
-
Set up parallel experiments with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0 mM) during the incorporation step.
-
Keep the UV irradiation time and intensity constant.
-
Analyze the results by Western blot to determine the concentration that gives the highest yield of the specific cross-linked product with the lowest background.
-
-
UV Irradiation Time Course:
-
Use the optimal this compound concentration determined above.
-
Expose the cells to UV irradiation for different durations (e.g., 5, 10, 15, 20, 30 minutes).
-
Analyze the formation of the cross-linked product to identify the irradiation time that maximizes the specific signal without significantly increasing non-specific bands.
-
-
Negative Controls:
-
No UV Control: Prepare a sample that has incorporated this compound but is not exposed to UV light. This will help identify any non-covalent interactions that are not specifically cross-linked.[5]
-
No this compound Control: Prepare a sample without the addition of this compound to control for background from the expression system.
-
Competition Control: If a known interactor is being studied, pre-incubate the cells with an excess of a non-photo-activatable version of the interactor before UV irradiation to demonstrate the specificity of the cross-link.[5]
-
Visualizations
Caption: A general workflow for this compound-based photo-cross-linking experiments.
Caption: A decision tree for troubleshooting low cross-linking yield.
Caption: The photo-activation and cross-linking mechanism of this compound.
References
- 1. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Reducing Non-Specific Binding [reichertspr.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
Validating Protein Interactions: A Comparative Guide to PrDiAzK Cross-Linking and Co-Immunoprecipitation
For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions (PPIs), the choice of validation method is critical. This guide provides a comprehensive comparison of two powerful techniques: PrDiAzK-based photo-cross-linking and traditional co-immunoprecipitation (co-IP). We delve into the principles, experimental protocols, and data outputs of each method to help you select the most appropriate approach for your research needs.
Understanding the intricate networks of PPIs is fundamental to deciphering cellular signaling pathways and is a cornerstone of modern drug development. While numerous techniques exist to identify and validate these interactions, this guide focuses on a cutting-edge in vivo cross-linking method utilizing the photo-activatable amino acid this compound and the gold-standard co-IP technique. By presenting their methodologies and discussing their relative strengths and weaknesses, we aim to provide a clear framework for validating your PPI discoveries.
At a Glance: this compound Cross-Linking vs. Co-Immunoprecipitation
| Feature | This compound Cross-Linking | Co-Immunoprecipitation (Co-IP) |
| Principle | In vivo covalent cross-linking of interacting proteins using a genetically incorporated photo-activatable amino acid. | In vitro pull-down of a "bait" protein and its interacting "prey" proteins using a specific antibody. |
| Interaction Type | Captures both stable and transient/weak interactions. | Primarily identifies stable interactions within a complex. |
| Interaction Nature | Can identify direct and indirect interactions in close proximity. | Identifies components of a protein complex, which may be direct or indirect interactors. |
| Cellular Context | Interactions are captured within living cells, preserving the native environment. | Interactions are studied from cell lysates, which may disrupt weaker interactions. |
| Primary Output | Identification of cross-linked peptides by mass spectrometry, providing proximity information. | Identification of co-eluting proteins by mass spectrometry or Western blot. |
| Key Advantage | Ability to "trap" transient interactions that are often missed by other methods.[1][2][3][4][5][6] | A widely established and accessible method for validating stable protein complexes.[7][8][9] |
| Key Limitation | Requires genetic manipulation to incorporate the non-canonical amino acid. | May fail to detect weak or transient interactions that dissociate during the procedure.[5][8][9] |
Delving Deeper: Principles and Workflows
This compound Cross-Linking: Capturing Interactions in Real-Time
This compound is a bifunctional, non-canonical amino acid that can be genetically incorporated into a protein of interest.[2][3] It contains two key features: a diazirine ring and an alkyne handle. The diazirine ring is photo-activatable; upon exposure to UV light, it forms a highly reactive carbene that covalently cross-links with nearby molecules, effectively "trapping" interacting proteins in vivo.[10][11] The alkyne handle allows for the subsequent "clicking" on of a biotin tag, enabling the specific enrichment of cross-linked proteins for mass spectrometry analysis.[10][11] This technique is particularly powerful for identifying transient or weak interactions that are often lost during traditional biochemical purification methods.[1][2][3][4][5][6]
Co-Immunoprecipitation: The Standard for Stable Complex Validation
Co-immunoprecipitation is a cornerstone technique for studying protein-protein interactions.[7][8][9] The principle is based on the highly specific recognition of an antibody for its antigen (the "bait" protein). This antibody is used to capture the bait protein from a cell lysate, and in doing so, also pulls down any proteins that are stably interacting with it (the "prey" proteins).[7] These co-precipitated proteins can then be identified by Western blotting or, for a more comprehensive analysis, by mass spectrometry.[12] Co-IP is highly effective for confirming the components of stable protein complexes.[4][6] However, its reliance on maintaining these interactions in a lysate environment means that weaker or more transient associations may be lost during the multiple washing steps.[5][8][9] To circumvent this, cross-linking agents can be used prior to co-IP to stabilize weaker interactions.[13][14][15]
Experimental Protocols
This compound Photo-Cross-Linking in Mammalian Cells
This protocol provides a general framework for this compound-based photo-cross-linking in mammalian cells. Optimization of transfection conditions, this compound concentration, and UV exposure time is crucial for successful experiments.
-
Plasmid Construction and Transfection:
-
Introduce an amber stop codon (TAG) at the desired site for this compound incorporation in the gene encoding the bait protein.
-
Co-transfect mammalian cells with plasmids encoding:
-
The bait protein with the amber codon.
-
The engineered aminoacyl-tRNA synthetase for this compound.
-
The corresponding suppressor tRNA.[16]
-
-
-
Cell Culture and this compound Incorporation:
-
Culture the transfected cells in a medium supplemented with this compound. The optimal concentration should be determined empirically.
-
-
In Vivo Photo-Cross-Linking:
-
Expose the cells to UV light (typically 365 nm) for a specific duration to activate the diazirine ring and induce cross-linking.
-
-
Cell Lysis:
-
Harvest and lyse the cells in a buffer compatible with downstream applications.
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed or copper-free click reaction to attach a biotin tag to the alkyne handle of this compound.
-
Enrich the biotin-tagged, cross-linked protein complexes using streptavidin-coated beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the enriched complexes from the beads.
-
Perform in-solution or in-gel digestion of the proteins into peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides and their interaction sites.
-
Co-Immunoprecipitation from Cultured Human Cells
This protocol outlines a general procedure for co-IP from cultured human cells for subsequent mass spectrometry analysis. Buffer compositions and wash stringency may need to be optimized for specific protein complexes.
-
Cell Lysis:
-
Harvest cultured human cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.[12]
-
-
Pre-clearing the Lysate:
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein.
-
Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.[12]
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins. The number and stringency of washes are critical for reducing background.[7]
-
-
Elution:
-
Elute the bait protein and its interacting partners from the beads using an elution buffer (e.g., low pH glycine buffer or a buffer containing a competing antigen).
-
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate if a low pH elution buffer was used.
-
Perform in-solution or in-gel digestion of the eluted proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS to identify the proteins present in the immunoprecipitated complex.[19]
-
Logical Framework for Method Selection
The choice between this compound cross-linking and co-IP depends largely on the nature of the protein-protein interaction being investigated. The following diagram illustrates a logical approach to selecting the appropriate method.
Conclusion
Both this compound cross-linking and co-immunoprecipitation are invaluable tools for the validation and characterization of protein-protein interactions. This compound cross-linking offers the unique advantage of capturing transient and weak interactions within a living cell, providing a snapshot of the cellular interactome in its native state. Co-immunoprecipitation, on the other hand, remains a robust and widely accessible method for confirming the components of stable protein complexes. For a comprehensive understanding of a protein's interaction network, a combinatorial approach, where this compound is used for discovery and co-IP for validation of stable sub-complexes, may be the most powerful strategy. By carefully considering the nature of the interaction under investigation and the specific research question, scientists can leverage these techniques to unravel the complexities of protein interaction networks and accelerate drug discovery efforts.
References
- 1. plexium.com [plexium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Stable and Transient Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges In Studying Transient Protein-protein Interactions [depixus.com]
- 6. Analysis of stable and transient protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - NO [thermofisher.com]
- 9. Advantages and Disadvantages of Co-Immunoprecipitation in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
- 15. In Vivo Protein Cross-Linking and Coimmunoprecipitation in Haloferax volcanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 19. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Photo-Cross-Linking Amino Acids for In-Vivo Interaction Studies
In the dynamic field of molecular biology, capturing protein-protein interactions (PPIs) within their native cellular environment is crucial for understanding complex biological processes. Photo-cross-linking amino acids, which can be genetically encoded into proteins, have emerged as powerful tools for covalently trapping these transient and stable interactions upon photoactivation. While the specific compound "PrDiAzK" is not found in publicly available scientific literature and may represent a novel, proprietary, or potentially misspelled photo-cross-linker, this guide provides a comprehensive comparison of the three major classes of commonly used photo-cross-linking amino acids: diazirines, benzophenones, and phenyl azides. The "DiAz" component of "this compound" suggests it likely belongs to the diazirine family, known for its small size and high reactivity.[1]
This guide will delve into their mechanisms, experimental considerations, and comparative performance to aid researchers in selecting the optimal tool for their specific biological questions.
Quantitative Comparison of Photo-Cross-Linking Amino Acids
The selection of a photo-cross-linking amino acid depends on several factors, including the specific application, the biological system under investigation, and the experimental setup. The table below summarizes the key characteristics of the three main classes of these valuable research tools.
| Feature | Diazirine-Containing Amino Acids | Benzophenone-Containing Amino Acids | Phenyl Azide-Containing Amino Acids |
| Example Analogs | Photo-Leucine, Photo-Methionine, Diazirine-Lysine (e.g., DiZPK) | p-Benzoyl-L-phenylalanine (BPA) | p-Azido-L-phenylalanine (AzF) |
| Activation Wavelength | ~350-370 nm (long-wave UV)[2][3] | ~350-365 nm (long-wave UV)[4][5] | ~254 nm (short-wave UV)[6] |
| Reactive Intermediate | Highly reactive carbene[2][3] | Triplet-state diradical[4] | Highly reactive nitrene[6] |
| Reactivity | Very high; inserts into C-H, O-H, N-H, and S-H bonds indiscriminately.[3][7] | High; primarily inserts into C-H bonds, with a preference for methionine.[5][8] | High; inserts into various bonds but can undergo intramolecular rearrangement.[9] |
| Photostability | Generally more stable than phenyl azides before activation.[2] | Reversible activation allows for continuous irradiation until a binding partner is engaged.[6] | Less stable; can be prone to decay. |
| Size of Photoreactive Group | Smallest of the common photophores, minimizing potential steric hindrance.[1][3] | Bulky and hydrophobic, which may perturb protein structure or interactions.[8][10] | Relatively small. |
| Quenching by Water | Can be quenched by water to form a ketone, though it is highly reactive.[4] | More suitable for cross-linking in water-exposed systems as it is less prone to quenching by water.[8] | Can be quenched by water. |
| Cross-linking Efficiency | Generally high due to the high reactivity of the carbene intermediate.[1] | Can be very efficient, as the diradical has a longer lifetime and can be continuously irradiated.[6] | Variable, can be efficient but the nitrene intermediate is prone to rearrangement.[6] |
Experimental Workflow and Methodologies
The successful application of photo-cross-linking amino acids relies on a well-designed experimental workflow. This typically involves the incorporation of the unnatural amino acid into a protein of interest, photo-activation to induce cross-linking, and subsequent analysis to identify the captured interaction partners.
General Experimental Workflow
The following diagram illustrates a typical workflow for a photo-cross-linking experiment in mammalian cells.
References
- 1. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Bot Detection [iris-biotech.de]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Photo-Crosslinking Approach to Identify Class II SUMO-1 Binders [frontiersin.org]
- 6. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Amyloid Nanostructures Using Photo-cross-linking: In Situ Comparison of Three Widely Used Photo-cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling Protein Interactions: A Comparative Guide to PrDiAzK in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest to understand and modulate protein-protein interactions (PPIs) is a cornerstone of modern drug discovery. Mapping these intricate networks provides invaluable insights into disease mechanisms and unveils novel therapeutic targets. Photo-reactive diazirine-containing amino acids have emerged as powerful tools to covalently trap and identify interacting proteins in their native cellular environment. This guide provides a comparative overview of a bifunctional photo-crosslinker, Propargyl-diazirine-lysine (PrDiAzK), and its application in elucidating signaling pathways, benchmarked against other common photo-crosslinking amino acids.
Performance Comparison of Photo-Crosslinking Amino Acids
The selection of a photo-crosslinking amino acid is critical and depends on factors such as incorporation efficiency, crosslinking yield, and the specific biological question. Below is a summary of quantitative data comparing this compound with other widely used alternatives.
| Feature | This compound | p-Benzoyl-L-phenylalanine (pBpa) | Diazirine-lysine (DiAzK) |
| Photo-activation Wavelength | ~350-365 nm | ~350-365 nm | ~350-365 nm |
| Reactive Intermediate | Carbene | Triplet benzophenone | Carbene |
| Reactivity | Inserts into C-H, N-H, and O-H bonds | Primarily abstracts H from C-H bonds | Inserts into C-H, N-H, and O-H bonds |
| Incorporation Efficiency | High, comparable to DiAzK[1] | Generally high | High |
| Crosslinking Efficiency | Moderate to High | Lower than diazirines, but less quenched by water | High |
| Key Advantage | Bifunctional: contains an alkyne for "click" chemistry | Less susceptible to quenching by water | Smaller size, potentially less perturbative |
| Key Disadvantage | Can be quenched by water | Larger size, potentially more perturbative | Can be quenched by water |
Case Study: Elucidating a GPCR Signaling Pathway with this compound
To illustrate the application of this compound, we present a hypothetical case study focused on mapping the interaction partners of a G-protein-coupled receptor (GPCR), a critical class of drug targets.
Experimental Workflow
The following diagram outlines the key steps in a this compound-based experiment to identify GPCR interaction partners.
Hypothetical GPCR Signaling Pathway Elucidation
Using the workflow described above, let's hypothesize the identification of key interaction partners of a well-known GPCR, the β2-adrenergic receptor (β2AR).
In this scenario, this compound incorporated into the intracellular loops of the β2AR would be expected to crosslink with known interactors like Gαs upon agonist stimulation, as well as with GRK and β-Arrestin during receptor desensitization. The bifunctional nature of this compound would then allow for the efficient enrichment and identification of these interactors via mass spectrometry.
Experimental Protocols
Site-Specific Incorporation of this compound into a Target Protein in Mammalian Cells
This protocol is adapted from established methods for non-canonical amino acid incorporation.
Materials:
-
HEK293T cells
-
Expression plasmid for the protein of interest (POI) with a TAG amber stop codon at the desired incorporation site.
-
Expression plasmid for an orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., a variant of the M. mazei PylRS/tRNAPyl pair).
-
This compound (e.g., from a commercial supplier).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
DMEM supplemented with 10% FBS.
Procedure:
-
One day before transfection, seed HEK293T cells in 6-well plates at a density of 5 x 105 cells per well.
-
On the day of transfection, co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using your preferred transfection reagent according to the manufacturer's instructions.
-
Four to six hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and supplemented with 1 mM this compound.
-
Incubate the cells for 48-72 hours to allow for protein expression and incorporation of this compound.
-
Proceed with the photo-crosslinking experiment.
Photo-Crosslinking, Enrichment, and Preparation for Mass Spectrometry
Materials:
-
Phosphate-buffered saline (PBS).
-
UV lamp (365 nm).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Biotin-azide.
-
Copper(II) sulfate, TBTA, and sodium ascorbate for CuAAC 'click' chemistry.
-
Streptavidin-coated magnetic beads.
-
Wash buffers (e.g., high salt, urea).
-
Trypsin.
-
Ammonium bicarbonate.
-
Dithiothreitol (DTT) and iodoacetamide (IAA).
Procedure:
-
Wash the cells expressing the this compound-containing protein twice with ice-cold PBS.
-
If studying a signaling event, stimulate the cells with the appropriate ligand for the desired time.
-
Irradiate the cells with 365 nm UV light on ice for 5-15 minutes to induce crosslinking.
-
Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
To the clarified lysate, add biotin-azide, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate to initiate the 'click' reaction. Incubate for 1 hour at room temperature.
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated crosslinked complexes.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specific binders.
-
Resuspend the beads in ammonium bicarbonate buffer, reduce with DTT, and alkylate with IAA.
-
Add trypsin and incubate overnight at 37°C to digest the proteins.
-
Collect the supernatant containing the digested peptides for LC-MS/MS analysis.
Conclusion
This compound offers a powerful approach for the identification of protein-protein interactions in a cellular context. Its bifunctional nature, combining a photo-activatable crosslinker with a bioorthogonal handle for enrichment, provides a robust workflow for capturing and identifying both stable and transient interactions. While no single crosslinking reagent is a panacea, the specific advantages of this compound in enabling stringent purification of crosslinked complexes make it a valuable tool in the drug discoverer's arsenal for mapping the complex signaling networks that underpin human health and disease.
References
A Comparative Analysis of PrDiAzK and Diazirine-Lysine Analogs for Photo-Crosslinking Studies
For researchers, scientists, and drug development professionals, the precise identification of protein-protein and protein-RNA interactions is paramount. Photo-crosslinking, a powerful technique to capture these transient interactions, has been significantly advanced by the development of genetically encodable photoreactive amino acids. Among these, diazirine-containing lysine analogs have gained prominence due to their small size and efficient photoactivation. This guide provides a detailed comparative analysis of a bifunctional analog, Propargyl-Diazirine-Lysine (PrDiAzK), and other common diazirine-lysine analogs, supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.
Introduction to Diazirine-Based Photo-Crosslinkers
Diazirine-containing amino acids are invaluable tools in chemical biology for mapping molecular interactions.[1] Upon irradiation with UV light (typically around 350-370 nm), the diazirine moiety extrudes nitrogen gas to generate a highly reactive carbene intermediate.[1][2] This carbene can then form a covalent bond with nearby molecules, effectively "trapping" and allowing for the identification of interacting partners.[1][2] Their small size minimizes potential steric hindrance that could disrupt natural interactions.[2]
This compound is a notable diazirine-lysine analog due to its bifunctional nature. It possesses not only the photoreactive diazirine group for crosslinking but also a terminal alkyne handle.[3][4] This alkyne group allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] This feature facilitates the enrichment and identification of crosslinked products.[4] Other commonly used diazirine-lysine analogs, such as DiAzKs and DiAzK, lack this secondary functional handle but offer variations in linker length which can influence crosslinking efficiency.[5]
Performance Comparison: this compound vs. Diazirine-Lysine Analogs
The selection of a photo-crosslinker depends on various factors, including its incorporation efficiency into the protein of interest, its crosslinking efficiency for the specific interaction being studied, and its potential for off-target effects.
Protein Expression and Incorporation
The efficiency of incorporating unnatural amino acids into a target protein is a critical first step. Studies have shown that this compound can be site-specifically incorporated into proteins in both bacterial and mammalian cells with good yields.[4] One study directly compared the expression of enhanced Green Fluorescent Protein (eGFP) containing this compound, DiAzKs, DiAzK, and another unnatural amino acid, BCNK. The results indicated that the expression levels with this compound were comparable to those with DiAzKs and DiAzK, and significantly better than with BCNK.[5]
| Unnatural Amino Acid | Relative eGFP Expression Yield |
| This compound | High |
| DiAzKs | High |
| DiAzK | High |
| BCNK | Lower |
Crosslinking Efficiency
The primary measure of a photo-crosslinker's performance is its ability to efficiently form a covalent bond with an interacting partner upon photoactivation. The efficiency can be influenced by the specific biological context (protein-protein vs. protein-RNA interaction) and the structural characteristics of the crosslinker itself, such as linker length.
Protein-Protein Interactions: In a study investigating the dimerization of eGFP, this compound was compared to DiAzK, which possesses a longer linker arm.[5] Upon UV irradiation, both analogs successfully induced the formation of eGFP dimers. However, the dimer band was visibly stronger for the protein containing DiAzK, suggesting that the longer linker was more optimal for capturing this specific protein-protein interface.[5] This highlights that for some interactions, the distance between the photoreactive group and the protein backbone is a more critical determinant of crosslinking success than the presence of a functional handle.
Protein-RNA Interactions: A comparative study of this compound and DiAzKs for crosslinking an iron regulatory protein (IRP1) to its target RNA yielded a surprising result. While DiAzKs showed a significant, approximately seven-fold increase in crosslinking efficiency compared to conventional 254 nm UV crosslinking, this compound failed to produce any detectable crosslinked product in this specific experimental setup. The authors hypothesized that the propargyl group of this compound might introduce steric hindrance, preventing the reactive carbene from efficiently reaching the RNA molecule.
| Interaction Type | This compound Efficiency | DiAzKs/DiAzK Efficiency | Key Finding |
| Protein-Protein (eGFP dimerization) | Moderate | High (with longer linker) | Linker length can be a dominant factor.[5] |
| Protein-RNA (IRP1-RNA) | No crosslinking observed | High (7-fold increase over conventional) | Potential for steric hindrance from the propargyl group. |
Off-Target Effects and Cytotoxicity
A crucial consideration for in vivo crosslinking studies is the potential for off-target labeling and cytotoxicity of the unnatural amino acid. Generally, diazirine-based photo-amino acids are considered functional and nontoxic, allowing for their use in living cells.[1] However, studies on the reactivity of diazirines have shown that alkyl diazirines, like those in this compound and its analogs, can exhibit a preference for labeling acidic amino acid residues (aspartate and glutamate). This is thought to occur through a reactive diazo intermediate. While this provides insight into potential labeling biases, there is currently a lack of direct, quantitative comparative studies on the cytotoxicity and off-target profiles of this compound versus other diazirine-lysine analogs.
Experimental Protocols
Site-Specific Incorporation of this compound/Diazirine-Lysine Analogs
This protocol describes the incorporation of the unnatural amino acid into a protein of interest in mammalian cells using the amber stop codon suppression method.
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 6-well plate at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Incubate at 37°C in a 5% CO2 incubator.
-
After 24 hours, co-transfect the cells with a plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired incorporation site, and a plasmid encoding the appropriate aminoacyl-tRNA synthetase/tRNA pair (e.g., a mutant pyrrolysyl-tRNA synthetase/tRNA pair for lysine derivatives). Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Unnatural Amino Acid Supplementation:
-
Immediately after transfection, replace the medium with fresh DMEM containing 10% FBS, 1% penicillin/streptomycin, and the desired unnatural amino acid (e.g., 1 mM this compound or DiAzK).
-
-
Protein Expression and Harvest:
-
Incubate the cells for 48-72 hours to allow for protein expression.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant containing the protein of interest.
-
Photo-Crosslinking and Analysis
-
Sample Preparation:
-
Prepare the cell lysate or purified protein solution containing the incorporated photo-crosslinker in a suitable buffer (e.g., PBS).
-
For in vivo crosslinking, wash the cells expressing the photoreactive protein with ice-cold PBS.
-
-
UV Irradiation:
-
Place the sample on ice or in a cooled chamber.
-
Irradiate the sample with a UV lamp at 350-365 nm for 5-15 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Quenching (Optional but Recommended):
-
To quench any unreacted carbene intermediates, a quenching buffer (e.g., 50-100 mM Tris) can be added.
-
-
Analysis of Crosslinked Products:
-
SDS-PAGE and Western Blotting: Analyze the irradiated samples by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to crosslinked complexes. Confirm the identity of the crosslinked products by Western blotting using antibodies against the protein of interest and its suspected binding partners.
-
Affinity Purification (for this compound):
-
Perform a click reaction by adding biotin-azide, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA) to the lysate.
-
Incubate to allow the biotin tag to attach to the alkyne handle of this compound.
-
Enrich the biotinylated (and thus crosslinked) proteins using streptavidin-coated beads.
-
-
Mass Spectrometry:
-
Excise the crosslinked protein bands from an SDS-PAGE gel or use the enriched sample from the affinity purification.
-
Perform in-gel or in-solution digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins and map the interaction sites.
-
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for this compound and a general signaling pathway that can be investigated using these photo-crosslinking tools.
References
- 1. Bot Detection [iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Validating Protein Interactions with PrDiAzK-MS and Alternative Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interaction (PPI) validation, selecting the optimal method is paramount. This guide provides an objective comparison of the innovative PrDiAzK-MS technology against established techniques—Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Affinity Purification-Mass Spectrometry (AP-MS). By presenting supporting experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions for their specific research needs.
The study of protein interactions is fundamental to understanding cellular processes and the molecular basis of diseases. The recently developed this compound-MS method offers a powerful tool for capturing transient and weak interactions in a cellular context. This compound is a bifunctional noncanonical amino acid that can be incorporated into a protein of interest. It contains a diazirine group for UV-induced crosslinking to interacting partners and an alkyne handle for subsequent enrichment and identification by mass spectrometry. This technology provides a snapshot of protein interactions in their native environment.
Comparative Analysis of Performance
To provide a clear overview of the strengths and limitations of each method, the following table summarizes key performance metrics. While direct head-to-head quantitative data across all methods in a single study is limited, this comparison is based on a synthesis of published data and the inherent principles of each technique.
| Feature | This compound-MS | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Interaction Type | Direct and indirect, transient and stable | Primarily stable, indirect interactions can be co-precipitated | Primarily binary, direct interactions | Direct and indirect within a complex |
| In Vivo/In Vitro | In vivo crosslinking | In vivo or in vitro | In vivo (in yeast) | In vivo or in vitro |
| Sensitivity | High, especially for transient interactions | Moderate to high for stable interactions | Variable, can miss transient or weak interactions | High, can identify low-abundance proteins in a complex |
| Specificity | High, due to proximity-based crosslinking | Prone to non-specific binding, requires stringent controls | Can have high false-positive and false-negative rates | Can be affected by non-specific binders to the affinity matrix |
| Throughput | Moderate to high | Low to moderate | High | High |
| Quantitative Analysis | Amenable to quantitative proteomics (e.g., SILAC) | Semi-quantitative (Western blot) or quantitative (MS) | Primarily qualitative (reporter gene activation) | Quantitative (label-free or label-based MS) |
| Detection of Transient Interactions | Excellent | Poor, unless combined with crosslinkers | Poor | Moderate, can be improved with crosslinkers |
Experimental Methodologies
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are summaries of the core experimental workflows for each of the discussed techniques.
This compound-MS Protocol
The this compound-MS workflow involves the genetic incorporation of the noncanonical amino acid into a "bait" protein, followed by in vivo crosslinking and mass spectrometry analysis.
1. Genetic Construct Preparation: A plasmid encoding the "bait" protein with an in-frame amber stop codon (TAG) at the desired interaction interface is co-transfected with a plasmid encoding the engineered pyrrolysyl-tRNA synthetase/tRNA pair for this compound incorporation. 2. Cell Culture and this compound Incorporation: Cells are cultured in a medium supplemented with this compound, allowing the translational machinery to incorporate the noncanonical amino acid at the amber codon site. 3. In Vivo Crosslinking: Cells are exposed to UV light (typically 365 nm) to activate the diazirine group on this compound, inducing covalent crosslinks with nearby interacting "prey" proteins. 4. Cell Lysis and Enrichment: Cells are lysed, and the crosslinked complexes are enriched using click chemistry to attach a biotin tag to the alkyne handle of this compound, followed by streptavidin affinity purification. 5. Mass Spectrometry and Data Analysis: The enriched protein complexes are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked prey proteins.
Co-Immunoprecipitation (Co-IP) Protocol
Co-IP is a widely used antibody-based technique to isolate a protein of interest and its binding partners from a cell lysate.
1. Cell Lysis: Cells are lysed using a non-denaturing buffer to maintain protein interactions. 2. Lysate Pre-clearing: The lysate is incubated with beads (e.g., Protein A/G agarose) to reduce non-specific binding in the subsequent steps. 3. Immunoprecipitation: A primary antibody specific to the "bait" protein is added to the pre-cleared lysate and incubated to allow for the formation of antigen-antibody complexes. 4. Complex Capture: Protein A/G beads are added to bind the Fc region of the primary antibody, thus immobilizing the entire protein complex. 5. Washing: The beads are washed several times to remove non-specifically bound proteins. 6. Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or using a low-pH elution buffer. 7. Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting protein or by mass spectrometry for broader identification of interaction partners.
Yeast Two-Hybrid (Y2H) Protocol
The Y2H system is a genetic method used to screen for binary protein-protein interactions in a yeast host.
1. Plasmid Construction: The "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and a library of "prey" proteins is fused to the corresponding activation domain (AD). 2. Yeast Transformation: Yeast cells are co-transformed with the bait and prey plasmids. 3. Selection: Transformed yeast are plated on selective media. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. 4. Reporter Gene Activation: The reconstituted transcription factor activates the expression of a reporter gene (e.g., HIS3, ADE2, lacZ). 5. Identification of Interactors: Yeast colonies that grow on the selective media or exhibit a color change (in the case of lacZ) indicate a positive interaction. The corresponding prey plasmid is then isolated and sequenced to identify the interacting protein.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
AP-MS is a powerful technique for identifying members of a protein complex by purifying a tagged "bait" protein and its associated partners, followed by mass spectrometry.
1. Expression of Tagged Bait Protein: The "bait" protein is expressed with an affinity tag (e.g., FLAG, HA, GFP) in the host cells. 2. Cell Lysis: Cells are lysed under conditions that preserve protein complexes. 3. Affinity Purification: The cell lysate is incubated with an affinity matrix (e.g., antibody-conjugated beads) that specifically binds to the tag on the bait protein. 4. Washing: The matrix is washed to remove proteins that are not part of the complex. 5. Elution: The bait protein and its interacting partners are eluted from the affinity matrix. 6. Sample Preparation for MS: The eluted protein complex is typically reduced, alkylated, and digested into peptides using an enzyme like trypsin. 7. LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. 8. Data Analysis: The resulting mass spectra are searched against a protein database to identify the proteins present in the complex.
Case Study: Elucidating the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in numerous diseases, such as cancer and fibrosis. The core of the canonical TGF-β pathway involves the phosphorylation of SMAD proteins by the TGF-β receptor complex, leading to their translocation to the nucleus and regulation of target gene expression.[1]
While a direct comparative study using this compound-MS to map the entire TGF-β interactome and compare it with other methods is not yet available, the principles of the technology suggest it would be highly effective in capturing the transient interactions between signaling components, such as the binding of SMADs to the activated receptor complex and their subsequent interactions with other regulatory proteins.
Below is a conceptual diagram of the canonical TGF-β signaling pathway, which can be investigated using the protein interaction validation methods discussed.
Conclusion
The choice of a protein-protein interaction validation method is a critical decision in experimental design. This compound-MS emerges as a powerful technique for capturing transient and weak interactions in their native cellular environment, offering high sensitivity and specificity. Co-IP remains a gold standard for validating stable interactions, while Y2H is a valuable tool for large-scale screening of binary interactions. AP-MS provides a robust platform for the comprehensive analysis of protein complexes. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate approach to address their specific biological questions and advance our understanding of the intricate networks that govern cellular life.
References
Orthogonal Methods for Confirming PrDiAzK Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparing PrDiAzK with Orthogonal Methods
This compound allows for the site-specific incorporation of a photo-activatable crosslinking moiety and an enrichment handle into a protein of interest. This enables the capture of transient and stable interactions in a cellular context. Orthogonal validation methods should ideally rely on different biochemical principles to provide independent evidence of the interaction.
For Protein-Protein Interactions (PPIs)
Two widely accepted methods for validating PPIs are Co-Immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H) screening.
| Feature | This compound (with Mass Spectrometry) | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) |
| Principle | Covalent crosslinking of proximal molecules in vivo, followed by enrichment and identification. | Pull-down of a target protein and its stable binding partners using a specific antibody. | Reconstitution of a functional transcription factor based on the interaction of two proteins in the yeast nucleus. |
| Interaction Type | Captures both transient and stable interactions. | Primarily detects stable interactions within a complex. | Detects direct, binary interactions. |
| Cellular Context | In vivo (in living cells). | In vitro (from cell lysates). | In vivo (in the yeast nucleus). |
| Direct vs. Indirect | Can capture both direct and indirect (proximal) interactions. | Can pull down both direct and indirect interactors within a complex. | Detects direct physical binding. |
| Strengths | Captures transient interactions; provides spatial proximity information. | Relatively simple and widely used; uses endogenous protein levels. | High-throughput screening of potential interactors. |
| Limitations | Can generate false positives from non-specific crosslinking; requires genetic manipulation. | May miss transient or weak interactions; antibody quality is critical.[1][2] | High rate of false positives and negatives; interactions are tested in a non-native host and cellular compartment.[3] |
A study comparing cross-linking mass spectrometry (XL-MS) with Y2H and affinity purification-mass spectrometry (AP-MS) in yeast found that nearly half of the interactions identified by XL-MS were not detected by the other two methods, highlighting the complementary nature of these approaches.[4][5] This suggests that this compound may identify a unique set of interactors that could be missed by traditional methods.
For Protein-RNA Interactions
A key orthogonal method for validating protein-RNA interactions is Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP).
| Feature | This compound (with RNA sequencing) | PAR-CLIP |
| Principle | Site-specific protein crosslinking to RNA, followed by enrichment and sequencing of the bound RNA. | In vivo incorporation of photoreactive ribonucleosides into RNA, followed by UV crosslinking, immunoprecipitation, and sequencing.[6][7] |
| Crosslinking | Protein-centric, initiated from a specific amino acid. | RNA-centric, initiated from photoreactive ribonucleosides incorporated into RNA.[8] |
| Resolution | Identifies RNA regions in proximity to the labeled protein site. | Can map binding sites at single-nucleotide resolution due to characteristic mutations upon crosslinking.[3][6] |
| Strengths | Provides information about which part of the protein is interacting with RNA. | High efficiency of crosslinking and high resolution of binding sites.[9] |
| Limitations | Potential for bias based on the position of this compound incorporation. | Requires metabolic labeling with photoreactive nucleosides, which can be cytotoxic.[9] |
The combination of a protein-centric method like this compound with an RNA-centric method like PAR-CLIP can provide a comprehensive and robust validation of protein-RNA interactions.[10]
Experimental Workflows and Protocols
To facilitate the implementation of these orthogonal methods, detailed diagrams of the experimental workflows and summarized protocols are provided below.
This compound Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and highly resolved identification of RNA-protein interaction sites in PAR-CLIP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-linking Mass Spectrometry Analysis of the Yeast Nucleus Reveals Extensive Protein-Protein Interactions Not Detected by Systematic Two-Hybrid or Affinity Purification-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of RNA–protein interaction networks using PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAR-CLIP [illumina.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to PrDiAzK and Alternative Bifunctional Amino Acids for Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and proteomics, the identification of protein-protein and protein-RNA interactions is paramount to understanding cellular function and disease. The development of bifunctional noncanonical amino acids (ncAAs) has revolutionized this field by enabling the in vivo capture of transient and stable interactions. Among these, PrDiAzK (Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine) has emerged as a valuable tool. This guide provides a comprehensive comparison of this compound with other leading bifunctional ncAAs, focusing on their limitations, alternative approaches, and supporting experimental data to inform your research decisions.
Understanding this compound: A Bifunctional Probe
This compound is a lysine derivative equipped with two key functionalities: a diazirine ring for UV light-inducible photo-crosslinking and a terminal alkyne for bioorthogonal ligation via "click chemistry".[1][2][3] This dual nature allows for the covalent trapping of interacting biomolecules and their subsequent enrichment and identification through the attachment of a reporter tag, such as biotin or a fluorophore.[1] this compound is incorporated into proteins of interest at specific sites using genetic code expansion, typically employing an evolved pyrrolysyl-tRNA synthetase/tRNA pair.[1][4]
Limitations of this compound
While a powerful tool, this compound is not without its limitations:
-
Low Synthesis Yield: The chemical synthesis of this compound is a multi-step process, with the formation of the diazirine ring being a particularly inefficient step, often yielding around 30%. The total reported yield over six steps is approximately 5%.[4]
-
Quenching by Water: The highly reactive carbene intermediate generated upon UV activation of the diazirine can be quenched by water molecules.[1] This can lead to lower crosslinking yields, especially for interactions occurring in aqueous environments.[1]
-
Potential for Steric Hindrance: The propargyl group, while essential for click chemistry, can introduce steric bulk. In a study investigating protein-RNA interactions, it was observed that this compound failed to produce crosslinks, potentially due to steric clashes between the propargyl group and the RNA, whereas the smaller DiAzKs was successful.
-
Variable Crosslinking Efficiency: The efficiency of crosslinking with this compound can be highly dependent on the specific location of its incorporation within the protein and the geometry of the interaction being studied.[1]
Alternative Approaches: A Comparative Analysis
Several alternative bifunctional ncAAs have been developed, each with distinct photo-crosslinkers and bioorthogonal handles. The choice of the most suitable probe depends on the specific experimental context, including the host organism, the nature of the interaction being studied, and the downstream analytical methods.
Here, we compare this compound with three prominent alternatives: AmAzZLys , BPKyne , and DiZASeC .
Quantitative Data Comparison
| Feature | This compound | AmAzZLys | BPKyne | DiZASeC |
| Photo-crosslinker | Alkyl Diazirine | Aryl Azide | Benzophenone | Alkyl Diazirine |
| Bioorthogonal Handle | Terminal Alkyne | Phenylamine | Terminal Alkyne | Terminal Alkyne |
| Activation Wavelength | ~350-365 nm[1] | ~365 nm[1] | ~350-365 nm[1][5] | ~350 nm[1] |
| Reactive Intermediate | Carbene | Nitrene | Diradical | Carbene |
| Aminoacyl-tRNA Synthetase | M. mazei PylRS (Y306A/Y384F)[1] | M. mazei PylRS (R61K/G131E/Y306A/Y384F) | E. coli TyrRS (Y37G/D182G/L186A)[1][5] | M. barkeri PylRS (L274A/C313S)[1] |
| Reported Crosslinking Yield | Varies by context; can be lower than benzophenones[1] | Requires longer irradiation times[1] | Generally higher than diazirines[1] | High efficiency reported[1] |
| Key Advantage | Small size of diazirine minimizes perturbation[4] | Established chemistry | Less susceptible to quenching by water[1] | Trifunctional with a cleavable linker for MS analysis[1] |
| Key Disadvantage | Susceptible to water quenching; potential steric hindrance | Longer irradiation times required[1] | Bulky and hydrophobic, may perturb interactions[1] | More complex structure |
Experimental Protocols & Methodologies
Detailed experimental protocols are crucial for the successful application of these chemical tools. Below are generalized workflows for protein incorporation and interaction analysis using bifunctional ncAAs.
General Workflow for ncAA Incorporation and Photo-crosslinking
Caption: General experimental workflow for using bifunctional ncAAs.
Key Experimental Steps:
-
Genetic Code Expansion:
-
A gene of interest is mutated to introduce an amber stop codon (TAG) at the desired site of ncAA incorporation.
-
Host cells (e.g., E. coli, mammalian cells) are co-transformed/transfected with a plasmid carrying the gene of interest and a second plasmid (e.g., pEvol) that expresses an orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.
-
The cells are cultured in media supplemented with the desired ncAA.
-
The orthogonal synthetase charges its tRNA with the ncAA, which is then incorporated into the protein at the site of the TAG codon during translation.
-
-
Photo-crosslinking:
-
Cells expressing the ncAA-containing protein are irradiated with UV light at the appropriate wavelength (typically 350-365 nm) to activate the photo-crosslinker.
-
The reactive intermediate forms a covalent bond with interacting biomolecules in close proximity.
-
-
Enrichment and Analysis:
-
Cells are lysed, and the proteome is extracted.
-
The alkyne handle on the ncAA is used for a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) reaction with a reporter tag, such as biotin-azide.
-
The biotinylated protein complexes are then enriched from the cell lysate using streptavidin-coated beads.
-
The enriched proteins are eluted, digested (e.g., with trypsin), and analyzed by mass spectrometry to identify the interacting partners.
-
Signaling Pathways and Logical Relationships
The choice of a bifunctional amino acid can be guided by the specific properties of the photo-crosslinker and the experimental system.
Caption: Decision factors for choosing a photo-crosslinker.
Conclusion
This compound is a valuable tool for the study of biomolecular interactions, offering the advantages of a small, highly reactive photo-crosslinker. However, researchers should be aware of its limitations, including low synthesis yield and potential for quenching by water. Alternative bifunctional amino acids, such as BPKyne and DiZASeC, provide compelling alternatives with distinct advantages. BPKyne offers higher crosslinking efficiency in aqueous environments, while DiZASeC provides the added benefit of a cleavable linker for more advanced mass spectrometry workflows. The optimal choice of a bifunctional ncAA will ultimately depend on the specific biological question and the experimental system. This guide provides a framework for making an informed decision to advance your research in mapping the intricate networks of cellular interactions.
References
- 1. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosslinking Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
A Head-to-Head Battle of Bifunctional Amino Acids: PrDiAzK's Performance in the Spotlight
In the rapidly evolving landscape of chemical biology and drug discovery, the precise mapping of protein-protein interactions (PPIs) is paramount. Bifunctional amino acids, which combine a photoreactive cross-linking moiety and a bioorthogonal handle for subsequent labeling, have emerged as powerful tools for these investigations. This guide provides a comprehensive performance comparison of Propargyl-diazo-lysine (PrDiAzK) against other notable bifunctional amino acids, offering researchers and drug development professionals a data-driven overview to inform their experimental design.
Performance Benchmarks: A Quantitative Comparison
The efficiency of incorporating non-canonical amino acids into proteins is a critical performance metric. The following table summarizes the relative expression yields of enhanced Green Fluorescent Protein (eGFP) containing this compound and other bifunctional or clickable amino acids, as reported in scientific literature.
| Amino Acid | Functional Groups | Relative eGFP Expression Yield (to BCNK)[1] |
| This compound | Diazirine (photoreactive), Alkyne (clickable) | ~1.8x |
| DiAzKs | Diazirine (photoreactive) | ~1.7x |
| DiAzK | Diazirine (photoreactive) | ~1.9x |
| BCNK | Bicyclononyne (clickable) | 1x (baseline) |
Data is sourced from Hoffmann et al., Biochemistry 2018, 57, 31, 4747–4752. The bar indicators in the original data show the range of two independent expressions.[1]
In addition to expression yield, the cross-linking efficiency is a key determinant of a bifunctional amino acid's utility. While direct quantitative comparison of cross-linking yields across different studies can be challenging due to varying experimental conditions, qualitative observations from the literature indicate that the choice of the photoreactive group and its linker length can significantly impact the outcome. For instance, in a specific eGFP dimer cross-linking experiment, DiAzK, which has a longer linker than this compound, produced a stronger dimer band upon UV irradiation.[1] This highlights that the optimal choice of a bifunctional amino acid may be context-dependent, relying on the specific geometry of the protein interface being investigated.
Unveiling Protein Interactions: The Experimental Workflow
The power of bifunctional amino acids like this compound lies in their ability to covalently trap interacting proteins in their native cellular environment, which can then be identified via downstream proteomic analysis. The general workflow is a multi-step process that combines genetic code expansion, in-vivo photo-cross-linking, and bioorthogonal ligation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of experiments involving bifunctional amino acids. Below are synthesized protocols for key experimental stages based on published literature.
Site-Specific Incorporation of this compound in E. coli
This protocol is adapted from the methods described for the expression of eGFP containing unnatural amino acids.[1]
-
Plasmid Transformation: Co-transform E. coli (e.g., BL21(DE3) strain) with two plasmids: one encoding the bait protein with an amber stop codon (TAG) at the desired incorporation site, and a second plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for this compound (e.g., a mutant pyrrolysyl-tRNA synthetase).
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (e.g., 1 mM final concentration) and supplement the medium with this compound (e.g., 1 mM final concentration).
-
Expression: Continue to culture the cells at a reduced temperature (e.g., 20-25°C) for 12-16 hours to allow for protein expression and incorporation of this compound.
-
Harvesting: Harvest the cells by centrifugation.
In-Vivo Photo-Cross-linking
-
Cell Resuspension: Resuspend the cell pellet from the expression step in a suitable buffer (e.g., PBS).
-
UV Irradiation: Transfer the cell suspension to a petri dish and place it on a UV transilluminator (365 nm). Irradiate the cells for a specified duration (e.g., 5-20 minutes). The optimal irradiation time should be determined empirically for each specific protein-protein interaction.
-
Cell Lysis: After irradiation, pellet the cells and proceed with cell lysis using standard protocols (e.g., sonication or lysis buffer containing detergents).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
This protocol outlines the general steps for labeling the alkyne-containing this compound with an azide-functionalized reporter molecule (e.g., biotin-azide for enrichment or a fluorescent azide for imaging).
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell lysate containing the cross-linked proteins, the azide-reporter molecule (e.g., biotin-azide), a copper(I) source (e.g., CuSO4), and a reducing agent (e.g., sodium ascorbate). A copper ligand such as THPTA is often included to improve reaction efficiency and reduce cell toxicity.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be performed in the dark to protect any light-sensitive reagents.
-
Protein Precipitation (Optional): Precipitate the labeled proteins to remove excess click chemistry reagents.
-
Downstream Analysis: The biotin-labeled protein complexes can now be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.
Visualizing Signaling Pathways: this compound in Action
Bifunctional amino acids are invaluable for dissecting complex signaling pathways. Below are two examples of how this compound can be employed to study critical protein interactions.
G-Protein Coupled Receptor (GPCR) - Arrestin Interaction
The interaction between a GPCR and β-arrestin is a key step in signal termination and initiation of downstream signaling cascades. This compound can be incorporated into either the GPCR or β-arrestin to map their interaction interface.
Ubiquitin-Proteasome Pathway
Identifying the substrates of a specific E3 ubiquitin ligase is crucial for understanding its biological function. By incorporating this compound into an E3 ligase, its transiently interacting substrates can be captured and identified.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
